Diethyl glutaconate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCKGVJZNIWNJK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-67-4 | |
| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of diethyl glutaconate. The information is presented to support research and development activities where this compound may be of interest.
Core Chemical Properties
This compound is a diethyl ester of glutaconic acid. It is typically available as a mixture of its cis and trans isomers.[1] Key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 236-238 °C | [1] |
| Melting Point | 330.43 K (57.28 °C) (Estimated) | [4] |
| Density | 1.053 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.446 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility | Log10(ws) = -1.17 (Estimated) | [4] |
| CAS Number | 2049-67-4 | [2] |
Chemical Structure and Isomerism
This compound is an unsaturated dicarboxylic acid ester. The presence of a carbon-carbon double bond in the backbone of the molecule gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). The InChI and SMILES notations for the trans isomer are provided below.
-
InChI: 1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+[1][2][3]
-
SMILES: CCOC(=O)C/C=C/C(=O)OCC[1]
The structural differences between these isomers are illustrated in the diagram below.
Caption: The trans (E) and cis (Z) isomers of this compound.
Experimental Protocols
The logical workflow for such a synthesis is outlined in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodologies for a Generalized Ester Synthesis:
-
Reaction Setup: The dicarboxylic acid and an excess of ethanol are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours to drive the reaction towards completion.
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed with water, followed by a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and then again with water.
-
Extraction and Drying: The crude ester is extracted into an organic solvent like diethyl ether. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product.
Signaling Pathways and Biological Activity
Currently, there is no significant information available in the public domain regarding the involvement of this compound in specific biological signaling pathways or its broader biological activity. Its primary utility is as a chemical intermediate in organic synthesis. Further research would be required to elucidate any potential roles in a biological context.
References
Diethyl Glutaconate (CAS: 2049-67-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Diethyl glutaconate (CAS number 2049-67-4), also known as diethyl 2-pentenedioate, is an unsaturated diethyl ester with significant applications as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a carbon-carbon double bond conjugated to two ester groups, makes it a valuable intermediate, particularly as a Michael acceptor in the formation of complex organic molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a combustible liquid with a high flash point, necessitating appropriate safety precautions during handling and storage.[3] It is typically supplied as a mixture of cis and trans isomers.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2049-67-4 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 236-238 °C | [3] |
| Density | 1.053 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.446 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Safety Information
As a combustible liquid, this compound should be handled in a well-ventilated area, away from open flames and heat sources. Standard personal protective equipment, including safety glasses and gloves, is recommended.[3]
Table 2: Safety and Handling Information for this compound
| Parameter | Information | Reference(s) |
| Hazard Classification | Combustible liquid | [3] |
| Personal Protective Equipment | Eyeshields, Gloves | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Experimental Protocols
Synthesis of this compound
An improved synthesis of this compound can be achieved starting from citric acid. The overall process involves the conversion of citric acid to diethyl acetonedicarboxylate, followed by hydrogenation to diethyl β-hydroxyglutarate, and subsequent dehydration to yield this compound.
Experimental Protocol: Improved Synthesis of this compound
Materials:
-
Diethyl acetonedicarboxylate
-
Raney nickel catalyst
-
Hydrogen gas
-
Thionyl chloride
-
Pyridine
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Hydrogenation of Diethyl Acetonedicarboxylate:
-
In a high-pressure hydrogenation apparatus, combine diethyl acetonedicarboxylate and freshly prepared Raney nickel catalyst in ethanol.
-
Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter off the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude diethyl β-hydroxyglutarate.
-
-
Dehydration of Diethyl β-Hydroxyglutarate:
-
Dissolve the crude diethyl β-hydroxyglutarate in pyridine.
-
Cool the solution in an ice bath and slowly add thionyl chloride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Application in Michael Addition Reactions
The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it an excellent Michael acceptor. This reactivity is widely exploited in organic synthesis to form new carbon-carbon bonds, a fundamental transformation in the construction of complex molecules, including pharmaceutical intermediates.
Experimental Protocol: General Michael Addition Reaction with this compound
Materials:
-
This compound (Michael Acceptor)
-
A suitable Michael Donor (e.g., a compound with an active methylene (B1212753) group like diethyl malonate)
-
A catalytic amount of a base (e.g., sodium ethoxide)
-
Anhydrous ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the Michael donor in anhydrous ethanol.
-
Add a catalytic amount of the base (e.g., sodium ethoxide) to the solution and stir for a few minutes to generate the nucleophilic enolate.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a weak acid (e.g., dilute acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude Michael adduct.
-
Purify the product by column chromatography or distillation.
Role in Drug Development
While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its role as a Michael acceptor is of significant interest in drug development. Michael acceptors are a class of compounds that can form covalent bonds with nucleophilic residues (such as cysteine) on target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy employed in the design of various therapeutic agents. The reactivity of this compound makes it a potential precursor for the synthesis of novel covalent inhibitors.
Visualizations
Michael Addition Reaction Workflow
The following diagram illustrates the general workflow for a Michael addition reaction using this compound as the Michael acceptor.
Caption: A typical experimental workflow for a Michael addition reaction.
Mechanism of Michael Addition
The following diagram illustrates the chemical mechanism of a base-catalyzed Michael addition reaction involving this compound.
Caption: The mechanism of a base-catalyzed Michael addition reaction.
References
Synthesis of Diethyl Glutaconate from Glutaconic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl glutaconate from glutaconic acid. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document includes a discussion of the reaction mechanism, a representative experimental protocol, purification techniques, and key physical and spectroscopic data for the resulting product. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound is a valuable diester intermediate in organic synthesis, utilized in the construction of various heterocyclic compounds and as a building block for more complex molecules. Its synthesis from glutaconic acid is a fundamental transformation that demonstrates the principles of esterification. The most common and direct route for this conversion is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is widely used due to its operational simplicity and cost-effectiveness, particularly for large-scale preparations.[1][2]
This guide will focus on the synthesis of this compound via the Fischer esterification of glutaconic acid with ethanol (B145695), providing a detailed, albeit representative, experimental protocol, a discussion of the reaction mechanism, and methods for purification and characterization.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][3] The mechanism involves several key steps, which are in equilibrium. To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.[2][3][4]
The accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3][5]
-
Nucleophilic Attack by the Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]
This process occurs at both carboxylic acid functional groups of glutaconic acid to yield the desired this compound.
Experimental Protocols
Materials:
-
Glutaconic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glutaconic acid in an excess of absolute ethanol. For example, for every 1 mole of glutaconic acid, 5-10 moles of ethanol can be used.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring. Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is sufficient.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Transfer the organic solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₄ | [6][7] |
| Molecular Weight | 186.21 g/mol | [6][7] |
| Appearance | Liquid | [6][7] |
| Boiling Point | 236-238 °C | [6][7] |
| Density | 1.053 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.446 | [6][7] |
Table 2: Spectroscopic Data of this compound (Predicted/Typical)
| Data Type | Description |
| ¹H NMR | Expected signals include triplets and quartets for the ethyl groups, and signals for the vinylic and allylic protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Expected signals include those for the carbonyl carbons, vinylic carbons, allylic carbon, and the carbons of the ethyl groups. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester functional group is expected around 1720-1740 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a diethyl ester. |
Note: Detailed, experimentally verified NMR data for this compound was not available in the searched literature. The information provided is based on general principles of NMR spectroscopy for similar structures.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism
Caption: Mechanism of the Fischer-Speier esterification of glutaconic acid.
Conclusion
The synthesis of this compound from glutaconic acid via Fischer-Speier esterification is a robust and well-understood chemical transformation. This guide provides a foundational understanding of the reaction, including a representative experimental protocol and the underlying mechanism. For researchers and professionals, this document serves as a practical starting point for the synthesis of this important chemical intermediate. It is recommended that for any specific application, the reaction conditions be optimized and the product thoroughly characterized using modern analytical techniques.
References
- 1. Diethyl glutarate(818-38-2) 13C NMR [m.chemicalbook.com]
- 2. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]
- 3. hil18_sln.html [ursula.chem.yale.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Diethyl Glutaconate as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl glutaconate, a diester with a reactive α,β-unsaturated system, serves as a versatile Michael acceptor in organic synthesis. Its ability to undergo conjugate addition with a wide array of nucleophiles makes it a valuable building block for the synthesis of complex molecules, including substituted glutarates and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound as a Michael acceptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying reaction mechanisms. This document is intended to be a resource for researchers in organic synthesis and drug development, aiding in the design and execution of novel synthetic strategies.
Core Concepts: The Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via 1,4-conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
In the context of this compound, the electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
Data Presentation: Michael Addition Reactions of this compound
The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound and analogous acceptors.
Table 1: Organocatalytic Michael Addition of this compound to Nitro-olefins[1][2]
| Entry | Nitro-olefin (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | C₆H₅ | Jørgensen-Hayashi (20) | Toluene (B28343) | 24 | 78 | 90:10 | 90 |
| 2 | 4-NO₂C₆H₄ | Jørgensen-Hayashi (20) | Toluene | 12 | 85 | >95:5 | 92 |
| 3 | 4-ClC₆H₄ | Jørgensen-Hayashi (20) | Toluene | 24 | 81 | 92:8 | 91 |
| 4 | 2-Naphthyl | Jørgensen-Hayashi (20) | Toluene | 48 | 75 | 88:12 | 89 |
Reactions were followed by a reductive cyclization step to yield trisubstituted pyrrolidines.
Table 2: Aza-Michael Addition to α,β-Unsaturated Esters (Analogous to this compound)
| Entry | Amine | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Aniline | Diethyl Maleate | None | Neat, rt, 2h | 95 | BenchChem |
| 2 | Pyrrolidine (B122466) | Diethyl Maleate | None | Neat, rt, 5 min | 98 | BenchChem |
| 3 | Benzylamine | Methyl Acrylate | Microwave | 130 °C, 1h | 97 | [1] |
| 4 | Diethylamine | Ethyl Acrylate | LiClO₄ | Neat, rt, 2-3d | High | [2] |
Table 3: Thia-Michael Addition to α,β-Unsaturated Carbonyl Compounds (General)
| Entry | Thiol | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Thiophenol | Cyclohexenone | None | Water, rt | 94 | Org. Lett. 2006, 8, 2433 |
| 2 | Benzylthiol | N-Acryloyloxazolidinone | Quinidine derivative | CHCl₃, -20 °C | 99 | J. Am. Chem. Soc. 2009, 131, 418 |
| 3 | 1-Dodecanethiol | Ethyl Acrylate | Triethylamine (B128534) | THF, rt | >95 | Polymer Chemistry, 2013, 4, 4694 |
Table 4: Michael Addition of Stabilized Carbanions to α,β-Unsaturated Esters (Analogous to this compound)
| Entry | Nucleophile | Michael Acceptor | Base/Catalyst | Conditions | Yield (%) | Reference |
| 1 | Diethyl Malonate | Diethyl Fumarate | NaOEt | EtOH | - | [3] |
| 2 | Nitromethane | Chalcone | Cinchona-thiourea | Toluene, 25 °C | 95 | [4] |
| 3 | Acetone | Diethyl Benzylidenemalonate | Bispidine derivative | Water, rt | 99 | Org. Biomol. Chem., 2011, 9, 6123 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of this compound to a Nitro-olefin[1][2]
Objective: To synthesize a chiral trisubstituted pyrrolidine precursor via a tandem Michael addition-reductive cyclization.
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
Jørgensen-Hayashi catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether)
-
Toluene, anhydrous
-
Zinc dust
-
Acetic acid
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equiv.), trans-β-nitrostyrene (1.0 equiv.), and the Jørgensen-Hayashi catalyst (20 mol%).
-
Add anhydrous toluene to achieve a 0.2 M concentration of the nitro-olefin.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Michael addition, add acetic acid (10 equiv.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath and add zinc dust (5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted pyrrolidine.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester (Adapted for this compound)
Objective: To synthesize a β-amino ester derivative via the conjugate addition of an amine to this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Solvent (optional, e.g., neat, ethanol, or THF)
-
Catalyst (optional, e.g., a weak base like triethylamine if required)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
If a solvent is used, dissolve the reactants in the chosen solvent. For many reactive amines, the reaction can be performed neat (solvent-free).[5]
-
If a catalyst is required, add a catalytic amount (e.g., 10 mol%) to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from minutes to several hours.
-
Upon completion, if the reaction was performed neat and the product is of sufficient purity, it can be used directly.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure, if necessary.
Protocol 3: General Procedure for Thia-Michael Addition of a Thiol to an α,β-Unsaturated Ester (Adapted for this compound)
Objective: To synthesize a thioether derivative via the conjugate addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, acetonitrile)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent, add the thiol (1.1 equiv.).
-
Add a catalytic amount of the base (e.g., 5 mol%) to the stirred solution.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
Mandatory Visualizations
General Mechanism of Michael Addition to this compound
Caption: General workflow of the Michael addition reaction with this compound.
Experimental Workflow for a Catalyzed Michael Addition
Caption: A typical experimental workflow for a catalyzed Michael addition reaction.
Conclusion
This compound is a valuable and reactive Michael acceptor, readily participating in conjugate addition reactions with a variety of carbon and heteroatom nucleophiles. The resulting Michael adducts are versatile intermediates for the synthesis of a wide range of organic molecules. The ability to perform these reactions under mild, and in some cases, catalyst-free conditions, highlights the efficiency of this synthetic strategy. Furthermore, the development of organocatalytic asymmetric variants has opened up avenues for the stereoselective synthesis of chiral building blocks. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their research and development endeavors. Further exploration into the biological activities of Michael adducts derived from this compound may reveal novel therapeutic applications.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Spectroscopic Profile of Diethyl Glutaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl glutaconate, a valuable compound in various chemical syntheses. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison for researchers.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~5.86 | dt | 15.6, 1.4 | 1H | H-2 |
| ~6.91 | dt | 15.6, 7.0 | 1H | H-3 |
| ~3.23 | dd | 7.0, 1.4 | 2H | H-4 |
| ~4.18 | q | 7.1 | 4H | -OCH₂CH₃ |
| ~1.27 | t | 7.1 | 6H | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.9 | C-1 |
| 123.6 | C-2 |
| 143.8 | C-3 |
| 35.8 | C-4 |
| 170.8 | C-5 |
| 60.7 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2982 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1658 | Medium | C=C stretch (alkene) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
Sample Preparation: Thin film.
Table 4: Mass Spectrometry Data of this compound[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186 | 5 | [M]⁺ (Molecular Ion) |
| 141 | 100 | [M - OCH₂CH₃]⁺ |
| 113 | 45 | [M - COOCH₂CH₃]⁺ |
| 85 | 50 | [C₄H₅O₂]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer's nucleus to ¹³C.
-
Set a wider spectral width appropriate for carbon nuclei.
-
Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR for adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
Procedure (Thin Film Method):
-
Sample Application: Place a drop of neat this compound onto the surface of a clean, dry salt plate.
-
Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) for sample introduction (optional but common)
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like this compound, this is often done via direct injection or through a GC inlet.
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the EI source to generate positively charged ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Diethyl Glutaconate: A Technical Guide to its Solubility in Common Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl glutaconate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of solubility based on chemical principles, alongside a detailed, generalized experimental protocol for determining the solubility of liquid compounds such as this compound.
Core Compound Properties
This compound is a diester with the chemical formula C9H14O4.[1][2][3] Key physical properties are summarized in Table 1. Understanding these properties is crucial for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C9H14O4 | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1] |
| Form | Liquid | [1][2] |
| Density | 1.053 g/mL at 25 °C | [1][2] |
| Boiling Point | 236-238 °C | [1][2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.446 | [1][2] |
Qualitative Solubility Profile
In the absence of specific quantitative data, the principle of "like dissolves like" can be applied to predict the solubility of this compound in various organic solvents. This compound contains both polar (two ester groups) and non-polar (the hydrocarbon backbone) regions, suggesting it is a moderately polar compound. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents. Table 2 provides a qualitative prediction of its solubility.
| Solvent | Solvent Type | Predicted Solubility |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |
| Ethyl Acetate | Moderately Polar | Miscible |
| Dichloromethane | Moderately Polar | Miscible |
| Chloroform | Moderately Polar | Miscible |
| Toluene | Non-polar | Likely Soluble/Miscible |
| Hexane | Non-polar | Likely Partially Soluble to Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the analyte.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvents)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC-UV/Vis or MS).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.
-
-
Sample Preparation (Saturation Method):
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This may take several hours. It is advisable to test at multiple time points (e.g., 12, 24, and 48 hours) to ensure equilibrium has been reached.
-
-
Sample Analysis:
-
Once equilibrium is reached, carefully stop the agitation and allow the undissolved this compound to settle.
-
Withdraw a sample from the supernatant (the saturated solvent phase) using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved droplets of this compound.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC system to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Cis-Trans Isomerization of Diethyl Glutaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis-trans isomerization of diethyl glutaconate, a key reaction in organic synthesis. The document details the underlying reaction mechanisms, including base-catalyzed, acid-catalyzed, and potential thermal and photochemical pathways. Emphasis is placed on the pivotal role of the resonance-stabilized enolate intermediate in facilitating isomerization. While specific experimental data for this compound is limited in publicly available literature, this guide presents detailed analogous protocols and characterization techniques. Methodologies for monitoring isomerization and separating isomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), are discussed. This guide serves as a valuable resource for professionals engaged in research and development involving this compound and related unsaturated esters.
Introduction
This compound (C₉H₁₄O₄, CAS No: 2049-67-4) is an unsaturated diethyl ester that exists as a mixture of cis and trans geometric isomers.[1] The interconversion between these isomers, known as cis-trans isomerization, is a fundamental process that can be induced by various stimuli, including catalysts, heat, and light. Understanding and controlling this isomerization is crucial for applications in organic synthesis, where stereochemistry plays a critical role in determining the properties and reactivity of molecules. This guide explores the core principles of this compound isomerization, providing insights into its mechanisms and the analytical techniques used for its study.
Reaction Mechanisms
The most prevalent mechanism for the cis-trans isomerization of α,β-unsaturated esters like this compound is through base catalysis, which proceeds via a resonance-stabilized enolate intermediate. Acid-catalyzed and other potential isomerization pathways are also considered.
Base-Catalyzed Isomerization
Base-catalyzed isomerization involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group), leading to the formation of an enolate ion.[2][3] This enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization results in the loss of double-bond character between the α and β carbons, allowing for free rotation around the Cα-Cβ single bond. Subsequent reprotonation of the α-carbon can then yield either the cis or the trans isomer, driving the mixture towards thermodynamic equilibrium.
The overall process can be visualized as follows:
References
Commercial availability and suppliers of Diethyl glutaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl glutaconate (CAS No. 2049-67-4), a valuable reagent in organic synthesis. This document details its commercial availability, key physicochemical properties, and a representative experimental protocol for its potential application in carbon-carbon bond formation, tailored for professionals in research and drug development.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers. It is typically sold as a mixture of cis and trans isomers with a purity of 98% or higher. Researchers can procure this compound in various quantities to suit laboratory-scale and pilot-plant needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Notes |
| Sigma-Aldrich (Merck)[1] | 98% | Available in various quantities. Provides Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |
| Santa Cruz Biotechnology[2] | 98% | Offered for research use, with lot-specific data available on the Certificate of Analysis. |
| Conier Chem&Pharma Limited | Not specified | A trader of this compound. |
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental design.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2049-67-4 | [3] |
| Molecular Formula | C₉H₁₄O₄ | [3] |
| Molecular Weight | 186.21 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 236-238 °C (lit.) | [1] |
| Density | 1.053 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.446 (lit.) | [1] |
| Flash Point | >110 °C (>230 °F) |
Table 3: Safety Information for this compound
| Hazard | Precaution |
| Combustibility | Combustible liquid. |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Application in Organic Synthesis: A Representative Experimental Protocol
Representative Knoevenagel-type Condensation
This protocol outlines the general steps for the condensation of an active methylene (B1212753) compound, like this compound, with an aldehyde, catalyzed by a weak base.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Acetic Acid
-
Ethanol (anhydrous)
-
4 Å Molecular Sieves
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1 equivalent), this compound (1 equivalent), piperidine (0.1 equivalents), acetic acid (0.1 equivalents), and anhydrous ethanol. Add 4 Å molecular sieves to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves and wash them with ethanol. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the representative experimental protocol described above.
Caption: Workflow for a Knoevenagel-type condensation reaction.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic building block, its structural motifs are present in molecules that can interact with biological pathways. For instance, glutamate (B1630785) derivatives are central to neuroscience. However, a specific signaling pathway directly modulated by this compound is not well-documented in publicly available research. Its utility lies in the synthesis of more complex molecules that may be designed to target specific biological pathways.
The logical relationship in its application follows a standard drug development path, where it serves as an early-stage building block.
Caption: Role of this compound in a drug discovery workflow.
References
In-Depth Technical Guide on Diethyl Glutaconate: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and detailed handling precautions for diethyl glutaconate. The following sections summarize its chemical and physical properties, outline potential hazards, and provide protocols for safe laboratory use, emergency procedures, and proper disposal.
Chemical and Physical Properties
This compound is a combustible liquid. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.
Table 1: Identification and Physical Properties
| Property | Value | Source |
| CAS Number | 2049-67-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 236-238 °C | [1] |
| Density | 1.053 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.446 | [1] |
Table 2: Safety and Hazard Information
| Property | Value | Source |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class (WGK) | 3 | [1] |
Hazard Identification and Toxicology
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: Vapors or mists may cause respiratory tract irritation.
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated.
Due to the limited specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance and minimize all routes of exposure.
Experimental Protocols and Handling Precautions
Adherence to strict safety protocols is essential when working with this compound. The following sections provide detailed methodologies for its safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
General Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a combustible liquid like this compound in a laboratory setting.
References
Physical properties of Diethyl glutaconate liquid form
An In-depth Technical Guide to the Physical Properties of Diethyl Glutaconate (Liquid Form)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of the liquid form of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols based on recognized standards are provided.
Core Physical Properties
This compound, in its liquid state, exhibits a range of physical characteristics that are crucial for its handling, application, and integration into various chemical processes.
Data Presentation
The table below summarizes the essential physical properties of liquid this compound, compiled from various chemical data sources.
| Physical Property | Value | Units | Notes |
| Boiling Point | 236 - 238 | °C | At atmospheric pressure. |
| 510.20[1] | K | ||
| Density | 1.053 | g/mL | At 25 °C. |
| Refractive Index | 1.446 | n20/D | At 20 °C with respect to the sodium D-line. |
| Flash Point | 113 | °C | Determined by the closed cup method. |
| Molecular Weight | 186.21[1] | g/mol | |
| Form | Liquid | - | At standard temperature and pressure. |
| Melting Point | 330.43 (57.28) | K (°C) | This is a computationally predicted value using the Joback Method and should be used with caution as this compound is a liquid at room temperature.[1] An experimentally determined value is not readily available. |
| Water Solubility | -1.17 | log10(mol/L) | Predicted using the Crippen Method.[1] |
| Octanol/Water Partition Coefficient (logP) | 1.059 | - | Predicted using the Crippen Method.[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid this compound. These protocols are based on internationally recognized ASTM standards to ensure accuracy and reproducibility.
Boiling Point Determination (ASTM D1078)
The boiling point of this compound is determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids, as outlined in ASTM D1078.[2][3][4][5]
Methodology:
-
Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature sensor are required.
-
Procedure: A specified volume of the this compound sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the temperature at which the last of the liquid evaporates. For a pure substance like this compound, this range is expected to be narrow.
-
Significance: This method provides a measure of the volatility of the liquid and is a key indicator of its purity.[5]
Density Measurement (ASTM D4052)
The density of liquid this compound is determined using the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, as specified in ASTM D4052.[6][7][8][9][10]
Methodology:
-
Apparatus: A digital density meter with an oscillating U-tube is used. The instrument must be calibrated with certified reference standards.
-
Procedure: A small sample of this compound is injected into the thermostatted U-tube of the density meter. The instrument measures the oscillation period of the U-tube containing the sample. This period is then converted to a density value based on the instrument's calibration. The measurement is typically performed at a controlled temperature, such as 25 °C.
-
Significance: Density is a fundamental physical property used for quality control, and for converting mass to volume.[7][9]
Refractive Index Measurement (ASTM D1218)
The refractive index of liquid this compound is determined according to the Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, as described in ASTM D1218.[11][12][13][14][15][16]
Methodology:
-
Apparatus: A calibrated refractometer, typically an Abbé refractometer, is used. A monochromatic light source, usually a sodium lamp (D-line), is required.
-
Procedure: A small drop of the this compound sample is placed on the prism of the refractometer. The prism is then closed and the temperature is allowed to equilibrate, typically to 20 °C. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.
-
Significance: The refractive index is a characteristic property of a substance and is a sensitive measure of its purity.[11][16]
Flash Point Determination (ASTM D93)
The flash point of this compound is determined using the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester, as outlined in ASTM D93.[17][18][19][20][21][22][23][24][25]
Methodology:
-
Apparatus: A Pensky-Martens closed-cup flash point tester is used. This apparatus consists of a heated cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.
-
Procedure: The sample cup is filled with this compound to a specified level. The lid is secured, and the sample is heated at a controlled rate while being continuously stirred. At specific temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
-
Significance: The flash point is a critical safety parameter that indicates the flammability of the substance and is used for classifying materials for shipping and handling regulations.[17]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of liquid this compound.
References
- 1. chemeo.com [chemeo.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 - eralytics [eralytics.com]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 11. store.astm.org [store.astm.org]
- 12. petrolube.com [petrolube.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. matestlabs.com [matestlabs.com]
- 16. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 17. store.astm.org [store.astm.org]
- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 20. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 21. ASTM D93 - eralytics [eralytics.com]
- 22. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 23. precisionlubrication.com [precisionlubrication.com]
- 24. flashpointtesters.com [flashpointtesters.com]
- 25. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
Diethyl glutaconate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of diethyl glutaconate. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding the basic characteristics of this compound.
Core Properties of this compound
This compound is a diethyl ester of glutaconic acid. It is commercially available and used in various research applications, including as a biochemical for proteomics research and as a building block in organic synthesis.[1]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Alternate Names | 2-Pentenedioic acid, diethyl ester; Glutaconic acid, diethyl ester; Diethyl 2-pentenedioate | [2][4] |
| CAS Number | 2049-67-4 | [2][3] |
| Form | Liquid | [3] |
| Density | 1.053 g/mL at 25 °C | [3] |
| Boiling Point | 236-238 °C | [3] |
| Refractive Index | n20/D 1.446 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Chemical Structure
The molecular structure of this compound is depicted in the following diagram.
Experimental Protocols and Biological Pathways
Extensive searches for detailed experimental protocols regarding the synthesis or application of this compound did not yield specific, reproducible methodologies within the scope of this guide. While general procedures for the synthesis of related diethyl esters are available, protocols explicitly detailing the preparation and use of this compound are not readily found in the surveyed literature.[5][6][7]
Similarly, there is no readily available information in the scientific literature describing the involvement of this compound in specific signaling pathways or broader biological processes. Its primary documented application is as a chemical reagent for research purposes.[1]
For professionals requiring this compound, it is recommended to source it from established chemical suppliers and to refer to the safety data sheets (SDS) for handling and storage information.[3] Further investigation into specialized chemical synthesis literature or patent databases may be necessary to uncover specific reaction protocols.
References
The Advent and Evolution of Glutaconic Esters: A Cornerstone in Synthetic Chemistry
For Immediate Release
Glutaconic esters, a class of α,β-unsaturated dicarboxylic acid esters, have carved a significant niche in the landscape of organic synthesis since their discovery in the late 19th century. Initially explored out of academic curiosity, these versatile synthons have evolved into indispensable tools for constructing complex molecular architectures, finding applications in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic utility of glutaconic esters, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Dawn of Glutaconic Ester Chemistry
The journey of glutaconic esters began in the late 1800s with the pioneering work of several chemists. While a comprehensive review of early literature points to their existence being known "since the last century," pinpointing a singular discovery is complex. However, the contributions of scientists like Conrad, Guthzeit, von Pechmann, and Jenisch were instrumental in laying the foundational knowledge of these compounds. Their early investigations, though lacking the precision of modern analytical techniques, provided the first glimpses into the synthesis and reactivity of this important class of molecules. A significant early synthesis was also reported by Feist. The initial syntheses were often arduous and low-yielding, relying on classical condensation reactions.
Modern Synthetic Methodologies
The synthetic toolkit for accessing glutaconic esters has expanded dramatically over the past century. Early methods have been refined and new, more efficient protocols have been developed.
Classical Approaches
One of the earliest and most fundamental methods for the synthesis of glutaconic esters involves the self-condensation of β-keto esters, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. This reaction proceeds through an initial aldol-type condensation followed by dehydration to yield the α,β-unsaturated system.
A landmark synthesis was developed from citric acid, which was converted to acetonedicarboxylic ester. This intermediate was then hydrogenated using a Raney nickel catalyst to the corresponding hydroxy ester, followed by dehydration with thionyl chloride in pyridine (B92270) to afford diethyl glutaconate.
Contemporary Strategies
Modern advancements have introduced milder and more selective methods for glutaconic ester synthesis. These include olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, which allow for precise control over the stereochemistry of the double bond. Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing substituted glutaconic esters with a high degree of functional group tolerance. The synthesis of glutaconic acid esters from readily available starting materials like furfural (B47365) has also been explored, offering a sustainable route to these valuable compounds.
Physical Properties of Key Glutaconic Esters
For practical applications in the laboratory, a thorough understanding of the physical properties of commonly used glutaconic esters is essential. The data for this compound and dimethyl glutaconate are summarized below.
| Property | This compound | Dimethyl Glutaconate |
| Molecular Formula | C₉H₁₄O₄ | C₇H₁₀O₄ |
| Molecular Weight | 186.21 g/mol | 158.15 g/mol |
| Boiling Point | 236-238 °C | 192.8 ± 15.0 °C |
| Density | 1.053 g/mL at 25 °C | 1.124 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.446 | 1.452 |
The Synthetic Utility of Glutaconic Esters
The synthetic versatility of glutaconic esters stems from the presence of multiple reactive sites: the electrophilic β-carbon of the α,β-unsaturated system, the two ester carbonyl groups, and the acidic α-protons. This rich reactivity profile allows them to participate in a wide array of chemical transformations.
Key Reactions and Mechanisms
Several named reactions prominently feature glutaconic esters as key substrates, enabling the construction of diverse and complex molecular scaffolds.
-
Michael Addition: As classic Michael acceptors, glutaconic esters readily undergo conjugate addition with a variety of nucleophiles, including enolates, amines, and thiols. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation at the β-position.
Caption: Michael Addition to a Glutaconic Ester.
-
Stobbe Condensation: This condensation reaction between a glutaconic ester and a ketone or aldehyde in the presence of a strong base leads to the formation of an alkylidenesuccinic acid monoester. The reaction is a powerful tool for the synthesis of highly substituted alkenes.
Caption: Stobbe Condensation with a Glutaconic Ester.
-
Dieckmann Condensation: Intramolecular Claisen condensation of a molecule containing two ester groups can be utilized to form cyclic β-keto esters. While not a direct reaction of glutaconic esters, their derivatives are often employed in syntheses that incorporate a Dieckmann cyclization step to construct five- or six-membered rings.
Caption: Dieckmann Condensation for Ring Formation.
-
Thorpe-Ziegler Reaction: A related intramolecular condensation, the Thorpe-Ziegler reaction, involves the cyclization of dinitriles to form cyclic α-cyanoketones, which can be seen as analogous to the Dieckmann condensation of diesters.
Applications in Total Synthesis
The strategic application of glutaconic ester chemistry has been instrumental in the total synthesis of numerous complex natural products. Their ability to introduce stereocenters and build intricate carbon skeletons makes them invaluable intermediates. For instance, the conjugate addition of chiral nucleophiles to glutaconic esters has been employed to set key stereocenters in the asymmetric synthesis of bioactive molecules.
Experimental Protocols
To provide a practical resource for the laboratory chemist, detailed experimental procedures for key transformations involving glutaconic esters are provided below.
Representative Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize a 1,5-dicarbonyl compound via a Michael addition reaction.
Materials:
-
trans-Chalcone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-chalcone (1.0 eq) in absolute ethanol.
-
Add diethyl malonate (1.2 eq) to the solution.
-
Slowly add a catalytic amount of sodium ethoxide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Michael Addition.
Future Outlook
The field of glutaconic ester chemistry continues to evolve, with ongoing research focused on the development of new catalytic systems for their asymmetric synthesis and functionalization. The unique reactivity of these compounds ensures their continued importance in the discovery and development of new pharmaceuticals and functional materials. As the demand for more efficient and sustainable synthetic methods grows, the rich history and versatile nature of glutaconic esters will undoubtedly inspire future innovations in chemical synthesis.
A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Diethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical approaches used to elucidate the conformational landscape of diethyl glutaconate. While specific experimental and extensive computational studies on this compound are not widely published, this document extrapolates from well-established principles of conformational analysis of α,β-unsaturated esters and related diesters to provide a robust framework for its study. This guide is intended to inform researchers and professionals in drug development and materials science about the likely conformational preferences, rotational energy barriers, and the computational methodologies required for a thorough analysis.
Introduction
This compound (C₉H₁₄O₄) is a diester of glutaconic acid, an unsaturated dicarboxylic acid.[1][2] Its molecular structure features a central carbon-carbon double bond and two flexible ethyl ester groups, giving rise to a complex conformational space. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems or material matrices.
The conformation of this compound is primarily determined by the rotation around several key single bonds. Of particular importance are the rotations around the C-O bonds of the ester groups and the C-C single bonds adjacent to the central double bond. The interplay of steric hindrance and electronic effects, such as hyperconjugation, dictates the relative stability of the various conformers.
Conformational Isomers of this compound
The conformational landscape of this compound is defined by the torsional (dihedral) angles around the single bonds. The most significant of these are the rotations that define the orientation of the two ethyl ester groups relative to the central C=C bond. For each ester group, the orientation is typically described as s-cis (Z) or s-trans (E) with respect to the C-O single bond.[3][4]
Generally, for α,β-unsaturated esters, the s-trans conformation is significantly more stable than the s-cis conformation due to reduced steric repulsion between the carbonyl oxygen and the substituents on the double bond.[5] In the case of this compound, this suggests that both ester groups are likely to adopt an s-trans or a similar low-energy conformation.
The key dihedral angles that determine the overall shape of this compound are:
-
τ₁ (O=C-C=C): Defines the orientation of the first ester group relative to the double bond.
-
τ₂ (C=C-C-C=O): Defines the orientation of the second ester group.
-
τ₃ (C-O-C-C): The dihedral angles within the ethyl groups.
Theoretical Calculations and Data Presentation
Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for exploring the conformational space of molecules like this compound.[6][7] These calculations can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion.
Below are tables summarizing the expected quantitative data from a typical DFT study on this compound, based on known values for similar α,β-unsaturated esters.
Table 1: Predicted Geometries of the Most Stable Conformers of this compound
| Conformer | τ₁ (O=C-C=C) | τ₂ (C=C-C-C=O) | Key Distances (Å) |
| trans, trans | ~180° | ~180° | O₁...O₂: ~5.5 |
| trans, gauche | ~180° | ~60° | O₁...O₂: ~4.2 |
| gauche, gauche | ~60° | ~60° | O₁...O₂: ~3.0 |
Table 2: Predicted Relative Energies and Rotational Barriers for this compound
| Conformer/Transition State | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| trans, trans | 0.0 (Global Minimum) | - |
| trans, gauche | 1.5 - 2.5 | - |
| gauche, gauche | 3.0 - 5.0 | - |
| TS (trans ↔ gauche) | - | 4.0 - 6.0 |
| TS (s-trans ↔ s-cis) | - | 8.0 - 12.0 |
Note: These values are estimations based on literature data for structurally related molecules and would need to be confirmed by specific calculations for this compound.
Experimental and Computational Protocols
A thorough conformational analysis of this compound would involve a combination of computational and experimental techniques.
A standard and effective computational workflow for the conformational analysis of a flexible molecule like this compound is outlined below.
-
Initial Conformer Search: A systematic or stochastic search of the conformational space is performed using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods, to identify a large number of potential low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate method, typically DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[8][9]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Transition State Search: To determine the energy barriers for the interconversion of conformers, transition state searches are conducted. This can be achieved through methods like relaxed potential energy surface scans or more sophisticated algorithms like the Berny algorithm for locating transition states.[10] The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the rotational motion.
-
Solvation Effects: To model the behavior in a specific solvent, implicit solvation models (e.g., PCM or SMD) can be incorporated into the DFT calculations.
While this guide focuses on theoretical calculations, experimental validation is crucial. Key techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR can be used to study the dynamics of conformational exchange and determine rotational energy barriers.[11] Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, which can help to determine the preferred conformation in solution.
-
X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction would provide the definitive solid-state conformation.
Visualization of the Computational Workflow
The logical flow of a typical theoretical conformational analysis can be visualized as follows:
Conclusion
The conformational analysis of this compound, while not extensively documented, can be reliably approached using modern computational chemistry techniques. Based on the principles governing the conformations of related α,β-unsaturated esters, it is predicted that this compound will exhibit a preference for planar, extended conformations where both ester groups adopt an s-trans orientation relative to the central double bond. The rotational barriers for the interconversion of these conformers are expected to be in the range of those for similar acyclic esters. The methodologies and expected data presented in this guide provide a solid foundation for researchers and professionals to initiate and interpret theoretical studies on this compound, which are essential for understanding its properties and potential applications.
References
- 1. Glutaconic acid - Wikipedia [en.wikipedia.org]
- 2. Glutaconic acid | C5H6O4 | CID 5280498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 133. The structure of the glutaconic acids and esters. Part III. α-Carbethoxyglutaconic esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Reactivity of the Double Bond in Diethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl glutaconate, an α,β-unsaturated dicarbonyl compound, possesses a reactive carbon-carbon double bond that serves as a versatile synthetic handle for the introduction of diverse functionalities. The electron-withdrawing nature of the two flanking ester groups activates the double bond towards a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, with a focus on three primary reaction classes: Michael additions, cycloaddition reactions, and reductions. This document details the underlying mechanisms, provides a compilation of quantitative data from the literature, and presents detailed experimental protocols for key transformations. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, enabling the strategic utilization of this compound as a building block for complex molecular architectures.
Introduction
This compound (diethyl 2-pentenedioate) is a bifunctional organic molecule characterized by a five-carbon backbone containing a carbon-carbon double bond conjugated to two ethyl ester groups.[1] Its chemical formula is C₉H₁₄O₄ and it has a molecular weight of 186.21 g/mol .[2] The presence of the α,β-unsaturated system is the primary determinant of its chemical reactivity, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity profile has established this compound as a valuable C5 synthon in organic chemistry.
This guide will explore the three principal modes of reactivity of the double bond in this compound:
-
Michael (Conjugate) Addition: The 1,4-addition of nucleophiles to the activated double bond.
-
Cycloaddition Reactions: The participation of the double bond as a dienophile in reactions such as the Diels-Alder reaction.
-
Reduction: The saturation of the double bond through various reduction methodologies.
For each reaction class, we will delve into the mechanistic underpinnings, present quantitative data in a structured format, and provide detailed experimental procedures to facilitate practical application.
Michael (Conjugate) Addition
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, the polarization of the double bond by the two electron-withdrawing ester groups renders the β-carbon highly electrophilic and, thus, an excellent Michael acceptor.
General Mechanism
The base-catalyzed Michael addition proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the Michael donor, generating a nucleophilic species (e.g., an enolate, thiolate, or amide anion).
-
Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final 1,4-adduct.
Scope of Nucleophiles
A wide array of nucleophiles can participate in the Michael addition to this compound. The choice of nucleophile is critical in determining the structure of the final product and has significant implications for the synthesis of complex molecules.
Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated esters, generally favoring conjugate addition over direct addition to the carbonyl group.[3][4] Malonate esters and other active methylene (B1212753) compounds are also common carbon nucleophiles for Michael additions.
Primary and secondary amines readily undergo aza-Michael addition to this compound.[5][6][7] These reactions are often facile and can sometimes proceed under catalyst-free conditions. The resulting β-amino esters are valuable precursors for the synthesis of amino acids and heterocyclic compounds.
Thiols are excellent nucleophiles for the thia-Michael addition to α,β-unsaturated carbonyl compounds.[8] These reactions are typically fast and proceed with high yields, providing a straightforward route to β-thioethers.
Quantitative Data for Michael Additions
The following table summarizes representative quantitative data for Michael addition reactions to α,β-unsaturated esters, which serve as a good proxy for the reactivity of this compound.
| Entry | Nucleophile | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine (10 mol%), Toluene, 12h | 90 | [8] |
| 2 | Cyclohexylamine | Diethyl maleate | Neat, 30-32°C, 1-4h | High | [8] |
| 3 | Thiophenol | Diethyl maleate | Triethylamine (5 mol%), THF, rt | High | [8] |
| 4 | Piperidine | Dimethyl (E)-hex-2-en-4-ynedioate | THF, rt, 2h | >95 | [6] |
Experimental Protocols for Michael Additions
This protocol is adapted from a general procedure for the catalyst-free Michael addition of amines.[8]
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., piperidine, 1.1 mmol, 1.1 eq).
-
Reaction: Stir the neat mixture at room temperature (approximately 25-30°C).
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many simple amines, the reaction is complete within 2-6 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure upon completion, it can be used directly for the next step or purified by vacuum distillation or column chromatography.
Cycloaddition Reactions
The double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[9] This powerful transformation allows for the stereospecific formation of six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceuticals.
The Diels-Alder Reaction
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. This compound, with its electron-withdrawing ester groups, is an excellent dienophile for reactions with electron-rich dienes.[10]
Regio- and Stereoselectivity
The Diels-Alder reaction is known for its high degree of regio- and stereoselectivity. The "endo rule" often predicts the major diastereomer in the cycloaddition of cyclic dienes. The stereochemistry of the dienophile is retained in the product, meaning a trans-dienophile will yield a trans-substituted cyclohexene.
Quantitative Data for Diels-Alder Reactions
| Entry | Diene | Dienophile | Conditions | Yield (%) | Reference |
| 1 | Furan | Dimethyl acetylenedicarboxylate | Ultrasonic irradiation | Good | |
| 2 | Cyclopentadiene | Maleic anhydride | Ethyl acetate/Hexane, rt | High | [11] |
Experimental Protocol for a Diels-Alder Reaction
The following is a general protocol for a Diels-Alder reaction that can be adapted for this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 eq) in a suitable solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add this compound (1.0-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to several days depending on the reactivity of the diene.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Reduction of the Double Bond
The carbon-carbon double bond of this compound can be selectively reduced to the corresponding saturated diester, diethyl glutarate. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst.[2][12] Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. This method is generally highly efficient and selective for the reduction of the alkene without affecting the ester functionalities.
Hydride Reductions
While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the ester groups, milder hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce isolated carbon-carbon double bonds.[13][14] However, in some cases of α,β-unsaturated systems, 1,4-reduction by NaBH₄ can occur, especially in the presence of certain additives.
Quantitative Data for Reduction Reactions
| Entry | Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| 1 | Diethyl malonate | Cu/SiO₂ | Gas phase, H₂ | 1,3-Propanediol | High Conversion | [15] |
| 2 | Ethyl cinnamate | 10% Pd/C, H₂ (balloon) | Ethanol, rt | Ethyl 3-phenylpropanoate | Quantitative | [12] |
| 3 | 3-Nitroacetophenone | NaBH₄ | Methanol, rt | 1-(3-Nitrophenyl)ethanol | High | [16] |
Experimental Protocol for Catalytic Hydrogenation
The following is a general procedure for the catalytic hydrogenation of an α,β-unsaturated ester.[12]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate) in a round-bottom flask is added a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times). A balloon filled with hydrogen is then attached to the flask, and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring and Work-up: The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the crude product, diethyl glutarate. The product can be purified by distillation if necessary.
Spectroscopic Data
The following table provides key spectroscopic data for this compound and its reduction product, diethyl glutarate. This information is crucial for reaction monitoring and product characterization.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~5.8-7.0 (m, 2H, CH=CH), 4.1-4.3 (q, 4H, OCH₂), 3.2-3.4 (m, 2H, CH₂), 1.2-1.4 (t, 6H, CH₃) | ~171, 165 (C=O), ~145, 122 (C=C), ~61 (OCH₂), ~35 (CH₂), ~14 (CH₃) | ~1720 (C=O), ~1650 (C=C) |
| Diethyl glutarate | 4.12 (q, 4H, OCH₂), 2.35 (t, 4H, α-CH₂), 1.93 (p, 2H, β-CH₂), 1.25 (t, 6H, CH₃) | 173.1 (C=O), 60.3 (OCH₂), 33.4 (α-CH₂), 20.0 (β-CH₂), 14.1 (CH₃) | ~1735 (C=O) |
Note: The exact chemical shifts and coupling constants for this compound can vary depending on the cis/trans isomer ratio.
Conclusion
The double bond in this compound is a key functional group that imparts a rich and versatile reactivity to the molecule. Its susceptibility to Michael additions with a wide range of nucleophiles, its participation as a dienophile in cycloaddition reactions, and its straightforward reduction provide a powerful toolkit for synthetic chemists. The ability to selectively functionalize this C5 building block through these distinct reaction pathways underscores its importance in the construction of complex organic molecules relevant to the fields of materials science, agrochemicals, and pharmaceuticals. This guide has provided a detailed overview of these transformations, complete with mechanistic insights, quantitative data, and practical experimental protocols, to aid researchers in harnessing the full synthetic potential of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
Methodological & Application
Application Notes and Protocols: Diethyl Glutaconate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon bonds under generally mild conditions. Diethyl glutaconate, an α,β-unsaturated diester, serves as a versatile Michael donor. Its activated methylene (B1212753) group, flanked by two ester functionalities, allows for the facile generation of a stabilized carbanion that can participate in conjugate additions with a variety of Michael acceptors.
The resulting adducts are valuable synthetic intermediates, particularly in the construction of heterocyclic scaffolds such as pyrrolidines, which are prevalent in many biologically active molecules and pharmaceuticals.[1] The stereochemical outcome of these reactions can often be controlled through the use of chiral organocatalysts, leading to the synthesis of enantioenriched products.
Reaction Mechanism
The base-catalyzed Michael addition of this compound proceeds through a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from the methylene group of this compound, situated between the two carbonyl groups, to form a resonance-stabilized enolate.
-
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct.
The overall transformation is thermodynamically driven by the formation of a stable carbon-carbon single bond.
Signaling Pathways and Experimental Workflows
General Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition using this compound as the Michael donor.
Experimental Workflow for Organocatalyzed Michael Addition
This diagram outlines a typical laboratory workflow for performing an organocatalyzed Michael addition of this compound to a nitroolefin, followed by reductive cyclization to form a pyrrolidine (B122466).
Data Presentation
The following tables summarize quantitative data for Michael addition reactions involving this compound and its close analog, diethyl malonate, with various Michael acceptors. This data is compiled from the scientific literature to provide a comparative overview of reaction conditions and outcomes.
Table 1: Organocatalyzed Michael Addition of this compound to Nitroolefins
| Entry | Nitroolefin (R) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | (S)-Diphenylprolinol silyl (B83357) ether (10) | Toluene (B28343) | 24 | RT | >95 | >88:12 | >90 |
| 2 | 4-Chlorophenyl | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | RT | >95 | >88:12 | >92 |
| 3 | 4-Methylphenyl | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | RT | >95 | >88:12 | >91 |
| 4 | 2-Naphthyl | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | RT | >95 | >88:12 | >90 |
Data adapted from a study on the synthesis of NH-free 2,3,4-trisubstituted pyrrolidines.[1] The reported data is for the product after reductive cyclization.
Table 2: Michael Addition of Diethyl Malonate to Chalcones
| Entry | Chalcone (B49325) Substituents | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Unsubstituted | NiCl₂/(-)-Sparteine | - | Toluene | 12 | 25 | 90 | 86 |
| 2 | 4-OCH₃ | NiCl₂/(-)-Sparteine | - | Toluene | 12 | 25 | 88 | 82 |
| 3 | 4-Cl | NiCl₂/(-)-Sparteine | - | Toluene | 12 | 25 | 91 | 88 |
| 4 | Unsubstituted | - | KOt-Bu (cat.) | CH₂Cl₂ | 3-4 | RT | 72-94 | N/A |
Data for entries 1-3 adapted from a study using a chiral nickel-sparteine complex. Data for entry 4 is from a study using potassium tert-butoxide.
Table 3: Organocatalyzed Michael Addition of Diethyl Malonate to Nitroolefins
| Entry | Nitroolefin (R) | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 2-aminoDMAP/urea | 5 | Toluene | 4 | 92 | 94 |
| 2 | 4-Fluorophenyl | 2-aminoDMAP/urea | 5 | Toluene | 6 | 95 | 99 |
| 3 | 4-Chlorophenyl | 2-aminoDMAP/urea | 5 | Toluene | 6 | 85 | 96 |
| 4 | 2-Chlorophenyl | 2-aminoDMAP/urea | 5 | Toluene | 24 | 65 | 80 |
| 5 | Phenyl | Cinchonine-thiourea | 10 | Toluene | 48 | 83 | 92 |
Data for entries 1-4 adapted from a study using a bifunctional 2-aminoDMAP/urea organocatalyst.[2] Data for entry 5 is from a study using a bifunctional cinchonine (B1669041) derivative.
Experimental Protocols
Protocol 1: Organocatalyzed Michael Addition of this compound to a Nitroolefin and Subsequent Reductive Cyclization
This protocol is adapted from the literature for the synthesis of 2,3,4-trisubstituted pyrrolidines.[1]
Materials:
-
This compound
-
Substituted trans-β-nitrostyrene
-
(S)-Diphenylprolinol silyl ether (or other suitable organocatalyst)
-
Toluene (anhydrous)
-
Zinc dust
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted trans-β-nitrostyrene (1.0 equiv), this compound (1.2 equiv), and the organocatalyst (0.1 equiv).
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M with respect to the nitroolefin).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Reductive Cyclization: Once the Michael addition is complete, add zinc dust (5.0 equiv) and acetic acid (10.0 equiv) to the reaction mixture.
-
Heating: Heat the mixture to 80°C and stir vigorously for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate (B1210297). Carefully neutralize the filtrate by washing with saturated aqueous NaHCO₃, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Base-Catalyzed Michael Addition of a Malonate-Type Donor to a Chalcone
This is a general protocol that can be adapted for this compound, based on procedures for diethyl malonate.
Materials:
-
This compound (or diethyl malonate)
-
Substituted chalcone
-
Potassium tert-butoxide (KOt-Bu) or sodium ethoxide (NaOEt)
-
Dichloromethane (CH₂) or Ethanol (EtOH) (anhydrous)
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equiv) and this compound (1.1 equiv) in the chosen anhydrous solvent (e.g., CH₂Cl₂ or EtOH).
-
Base Addition: Add a catalytic amount of the base (e.g., 0.1 equiv of KOt-Bu or NaOEt) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Quenching: Upon completion, quench the reaction by adding dilute aqueous HCl.
-
Workup: If using CH₂Cl₂, wash the organic layer with water and brine. If using EtOH, remove the solvent under reduced pressure and then partition the residue between water and an extraction solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure Michael adduct.
-
Characterization: Characterize the product by appropriate spectroscopic methods (NMR, IR, MS).
Applications in Drug Development
The Michael adducts derived from this compound are versatile intermediates in the synthesis of complex molecules with potential therapeutic applications.
-
Synthesis of GABA Analogs: The γ-nitroester adducts from the reaction with nitroolefins can be converted into γ-aminobutyric acid (GABA) derivatives. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.
-
Access to Chiral Pyrrolidines: As demonstrated, the Michael adducts can be cyclized to form highly substituted, enantioenriched pyrrolidines.[1] The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals, including antiviral agents (e.g., for HIV), central nervous system drugs, and anticancer agents.
-
Construction of Complex Natural Product Scaffolds: The ability to form C-C bonds with stereocontrol makes the Michael addition of this compound a valuable tool in the total synthesis of complex natural products with potential biological activity.
The strategic use of this compound in Michael addition reactions provides a powerful and flexible platform for the discovery and development of new therapeutic agents.
References
Application Notes & Protocols: Cycloaddition Reactions of Diethyl trans-Glutaconate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl trans-glutaconate is a bifunctional molecule featuring a conjugated di-ester system that makes it an interesting substrate for various organic transformations. Its electron-deficient nature makes it a potential candidate for cycloaddition reactions, which are powerful tools for constructing cyclic frameworks common in natural products and pharmaceutical agents. These reactions, particularly [4+2] and [3+2] cycloadditions, allow for the rapid assembly of complex molecular architectures with high stereocontrol. This document provides an overview of the known cycloaddition reactivity of diethyl trans-glutaconate and detailed protocols for its application.
[3+2] Cycloaddition with Diazoalkanes
The most prominently documented cycloaddition reaction involving diethyl trans-glutaconate is its [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with diazoalkanes, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[1][2][3] This reaction serves as a valuable route for the synthesis of pyrazoline heterocycles, which are precursors to a variety of functionalized amino acids and other pharmacologically relevant scaffolds.
The reaction between diethyl trans-glutaconate and TMS-diazomethane proceeds to form an intermediate 1-pyrazoline, which can then isomerize to more stable 2-pyrazoline (B94618) products.[1][4] The process is noted to be complex, with product ratios potentially shifting over time, suggesting that the initial cycloaddition may be reversible.[4]
General Reaction Scheme
The overall transformation involves the reaction of the dipolarophile (diethyl trans-glutaconate) with the 1,3-dipole (TMS-diazomethane) to yield a five-membered pyrazoline ring.
Caption: General scheme for the [3+2] cycloaddition.
Quantitative Data Summary
The reaction of β-substituted dipolarophiles like diethyl trans-glutaconate with TMS-diazomethane often requires elevated temperatures or extended reaction times to achieve moderate yields.[5] The stereochemical outcome can be complex, with the initial formation of a kinetic trans-1-pyrazoline product that can equilibrate to a more thermodynamically stable cis-2-pyrazoline.[4] While precise yields for diethyl trans-glutaconate were not detailed in the available literature, data from analogous reactions with cinnamate (B1238496) esters provide insight into the product distribution under different conditions.[5]
Table 1: Representative Product Distribution in [3+2] Cycloaddition of Cinnamate Esters with TMS-Diazomethane
| Entry | Dipolarophile | Temperature | Time (h) | Product Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl Cinnamate | Room Temp | - | - | Poor |
| 2 | t-Butyl Cinnamate | 65 °C | 24 | Predominantly trans | Moderate |
| 3 | t-Butyl Cinnamate | 110 °C | 24 | Increased proportion of cis | Moderate |
Data adapted from analogous reactions described in the literature; specific data for diethyl trans-glutaconate is not available.[5]
Experimental Protocol: Synthesis of Diethyl Pyrazoline-3,4-dicarboxylate
This protocol is based on established procedures for the 1,3-dipolar cycloaddition of TMS-diazomethane with electron-deficient alkenes.[1][5]
Materials:
-
Diethyl trans-glutaconate
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes
-
Toluene (B28343), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add diethyl trans-glutaconate (1.0 eq). Dissolve the substrate in anhydrous toluene (approx. 0.2 M concentration).
-
Addition of Dipole: While stirring the solution at room temperature, add TMS-diazomethane solution (1.2 eq) dropwise via syringe.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR analysis of aliquots. The reaction of β-substituted alkenes can require extended reaction times (24 h or more).[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any excess TMS-diazomethane with a few drops of acetic acid until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pyrazoline products. The different isomers may be separable by this method.
Caption: Experimental workflow for pyrazoline synthesis.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful method for forming six-membered rings by reacting a conjugated diene with a dienophile.[8][9] As an electron-deficient alkene, diethyl trans-glutaconate is, in principle, a suitable dienophile for normal-electron-demand Diels-Alder reactions.[10] The electron-withdrawing ester groups should activate the double bond towards reaction with electron-rich dienes.
However, a thorough review of the scientific literature reveals a lack of specific, published examples of diethyl trans-glutaconate participating as a dienophile in Diels-Alder reactions. While reactions of similar electron-poor dienophiles (e.g., dimethyl acetylenedicarboxylate) with electron-poor dienes (e.g., furan (B31954) derivatives) have been studied, direct analogues using diethyl trans-glutaconate are not documented.[11]
Theoretical Considerations & Future Outlook
Based on Frontier Molecular Orbital (FMO) theory, a successful Diels-Alder reaction would require favorable overlap between the Highest Occupied Molecular Orbital (HOMO) of a diene and the Lowest Unoccupied Molecular Orbital (LUMO) of diethyl trans-glutaconate.[9] Electron-rich dienes such as 2,3-dimethyl-1,3-butadiene (B165502) or Danishefsky's diene would be logical partners to investigate.
Researchers interested in expanding the synthetic utility of diethyl trans-glutaconate could explore its reactivity under various conditions (thermal, Lewis acid catalysis) with a range of electron-rich dienes. Such studies would be valuable in determining the viability of this substrate in [4+2] cycloadditions and expanding the toolkit for synthesizing functionalized cyclohexene (B86901) derivatives.
Caption: Reactivity landscape of diethyl trans-glutaconate.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. Pyrazoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Versatility of Diethyl Glutaconate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl glutaconate, a diethyl ester of glutaconic acid, is a versatile C5 building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring two ester functionalities and a reactive carbon-carbon double bond, allows for a range of chemical transformations including Michael additions, condensation reactions, and cycloadditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocycles, including pyridazinones, pyrazolines, isoxazolones, pyrimidinediones, and piperidinediones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
I. Synthesis of Pyridazinones
Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of pyridazinone derivatives from this compound can be achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303). The reaction proceeds via an initial Michael addition of hydrazine to the α,β-unsaturated ester system, followed by an intramolecular cyclization to form the pyridazinone ring.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative from this compound.
Experimental Protocol (Adapted):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a suitable solvent such as ethanol (B145695).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford the desired pyridazinone derivative.
| Parameter | Value |
| Reactants | This compound, Hydrazine hydrate |
| Product | 6-(ethoxycarbonylmethyl)-4,5-dihydro-3(2H)-pyridazinone |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
II. Synthesis of Pyrazolines via Cycloaddition
Pyrazolines are five-membered heterocyclic compounds with a wide range of pharmacological activities. A direct route to functionalized pyrazolines involves the [3+2] cycloaddition reaction of this compound with a suitable 1,3-dipole, such as a diazo compound. For instance, the reaction of diethyl trans-glutaconate with (trimethylsilyl)diazomethane, followed by in-situ protection, yields Cbz-protected 2-pyrazolines.[1]
Reaction Scheme:
Caption: Synthesis of a Cbz-protected pyrazoline via cycloaddition.
Experimental Protocol: [1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve diethyl trans-glutaconate (1.0 eq) in a dry solvent like dichloromethane (B109758) (CH2Cl2).
-
Reagent Addition: Cool the solution to -78 °C and add (trimethylsilyl)diazomethane (1.2 eq) dropwise.
-
Cycloaddition: Stir the reaction mixture at -78 °C for 2-3 hours.
-
In-situ Protection: Add a solution of benzyl chloroformate (Cbz-Cl, 1.5 eq) in CH2Cl2 to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Cbz-protected 2-pyrazoline.
| Parameter | Value | Reference |
| Reactants | Diethyl trans-glutaconate, (Trimethylsilyl)diazomethane, Benzyl Chloroformate | [1] |
| Product | Cbz-protected 2-pyrazoline | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | -78 °C to room temperature | [1] |
| Reaction Time | 14-19 hours | [1] |
III. Synthesis of Isoxazolones
Isoxazolones are five-membered heterocycles containing nitrogen and oxygen atoms, which are scaffolds in a number of pharmaceuticals. Their synthesis from this compound can be envisioned through a condensation reaction with hydroxylamine (B1172632).
Reaction Scheme:
Caption: Proposed synthesis of an isoxazolone derivative.
Experimental Protocol (Adapted):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (B1210297) (1.2 eq) to ethanol.
-
Reagent Addition: Add the hydroxylamine solution to the this compound solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent in vacuo. Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | This compound, Hydroxylamine hydrochloride, Sodium acetate |
| Product | 5-(ethoxycarbonylmethyl)isoxazol-3(2H)-one |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
IV. Synthesis of Pyrimidinediones
Pyrimidinediones are a fundamental class of heterocycles, with the uracil (B121893) scaffold being a key component of nucleic acids. The reaction of this compound with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of pyrimidinedione derivatives.
Reaction Scheme:
Caption: Proposed synthesis of a pyrimidinedione derivative.
Experimental Protocol (Adapted):
-
Base Preparation: In a flask equipped for reflux, dissolve sodium metal (2.2 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add urea or thiourea (1.0 eq) followed by the dropwise addition of this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain the pure pyrimidinedione derivative.
| Parameter | Value |
| Reactants | This compound, Urea/Thiourea, Sodium ethoxide |
| Product | 6-(ethoxycarbonylmethyl)pyrimidine-2,4(1H,3H)-dione or thio-analogue |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
V. Synthesis of Piperidinediones
Piperidinediones are six-membered heterocyclic compounds that can be synthesized from this compound through a Michael addition followed by cyclization. The reaction with ammonia (B1221849) or a primary amine can lead to the formation of a 2,6-piperidinedione scaffold.
Reaction Scheme:
Caption: Proposed synthesis of a piperidinedione derivative.
Experimental Protocol (Adapted):
-
Reaction Setup: In a sealed tube or a high-pressure reactor, dissolve this compound (1.0 eq) in a solvent like methanol (B129727).
-
Reagent Addition: Add a solution of ammonia in methanol or a primary amine (1.1 eq).
-
Reaction: Heat the sealed reaction vessel to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired piperidinedione derivative.
| Parameter | Value |
| Reactants | This compound, Ammonia/Primary Amine |
| Product | 4-(ethoxycarbonylmethyl)-2,6-piperidinedione derivative |
| Solvent | Methanol |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
Disclaimer: The experimental protocols provided, unless otherwise cited, are adapted from standard procedures for similar substrates and may require optimization for this compound. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from Diethyl Glutaconate and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antihypertensive, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9] The synthesis of pyridazinones, a subset of pyridazine derivatives, often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. This document provides detailed application notes and protocols concerning the reaction of diethyl glutaconate, an α,β-unsaturated ester, with hydrazine.
Contrary to the expected formation of a simple monocyclic pyridazinone, the reaction between this compound and hydrazine hydrate (B1144303) has been reported to yield a bicyclic product, 4,8-bis(ethoxycarbonylmethyl)-1,5-diazabicyclo[3.3.0]octane-2,6-dione.[2] This unexpected outcome highlights the complex reactivity of α,β-unsaturated esters with hydrazine. This document will detail the known reaction pathway and provide generalized protocols for the synthesis of related pyridazinone structures from dicarboxylic acid derivatives, which can serve as a reference for researchers exploring this chemical space.
Reaction of this compound with Hydrazine
The reaction of this compound with hydrazine hydrate proceeds via a double Michael addition followed by intramolecular cyclization, leading to the formation of a bicyclic compound rather than a simple 4,5-dihydropyridazin-3(2H)-one.
Proposed Reaction Pathway
The reaction is initiated by a Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of a this compound molecule. This is followed by a second Michael addition of the other nitrogen atom to a second molecule of this compound. Subsequent intramolecular amidations lead to the formation of the stable bicyclic product.
Experimental Protocols
Due to the limited availability of a detailed experimental protocol for the specific reaction of this compound with hydrazine, a general procedure for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from a related dicarboxylic acid derivative, glutaconic anhydride (B1165640), is provided as a representative example. This can be adapted for this compound, keeping in mind the potential for the bicyclic product formation.
Protocol 1: Synthesis of 4,5-Dihydropyridazin-3(2H)-one from Glutaconic Anhydride (General Procedure)
This protocol is based on the general reactivity of dicarboxylic acid anhydrides with hydrazine.[10][11]
Materials:
-
Glutaconic anhydride
-
Hydrazine hydrate (80-100%)
-
Ethanol (B145695) or Acetic Acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaconic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 4,5-dihydropyridazin-3(2H)-one derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water).
Note: The yield and purity of the product should be determined by standard analytical techniques such as weighing the final product and obtaining melting point, NMR, IR, and Mass Spectrometry data.
Data Presentation
The following table summarizes the expected inputs and potential outputs for the synthesis of pyridazine derivatives from C5 dicarboxylic acid precursors.
| Starting Material | Reagent | Major Product | Expected Yield (%) | References |
| This compound | Hydrazine Hydrate | 4,8-bis(ethoxycarbonylmethyl)-1,5-diazabicyclo[3.3.0]octane-2,6-dione | Not Reported | [2] |
| Glutaconic Anhydride | Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one derivative | 60-80 (General) | [10][11] |
| β-Aroylpropionic Acids | Hydrazine Hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | 70-90 | [1] |
Biological Activities of Pyridazinone Derivatives
Pyridazinone derivatives synthesized from dicarboxylic acid precursors have shown a range of biological activities, making them attractive scaffolds for drug discovery.
| Biological Activity | Description | References |
| Antihypertensive | Some pyridazinone derivatives act as inhibitors of the Angiotensin-Converting Enzyme (ACE), playing a role in the regulation of blood pressure. The presence of carboxylic acid groups can enhance this activity. | [1][5][6][12] |
| Antimicrobial | Various substituted pyridazinones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. | [3][4][7][9] |
| Anticancer | Certain pyridazinone-based compounds have shown potent anticancer activity against various cancer cell lines, with some acting as VEGFR-2 inhibitors. | [3] |
| Anti-inflammatory | Pyridazinone derivatives have been investigated for their anti-inflammatory properties. | [8] |
Experimental Workflow
The general workflow for the synthesis and evaluation of pyridazinone derivatives is outlined below.
Conclusion
The synthesis of pyridazine derivatives from this compound and hydrazine presents an interesting case where a bicyclic product is formed in favor of a simple monocyclic pyridazinone. This highlights the need for careful consideration of reaction pathways when working with α,β-unsaturated esters and bifunctional nucleophiles. The provided general protocols and overview of biological activities of related pyridazinones offer a valuable resource for researchers in the field of medicinal chemistry. Further investigation into controlling the reaction conditions to selectively yield monocyclic pyridazinones could be a promising area for future research, potentially unlocking new derivatives with valuable pharmacological properties.
References
- 1. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarpublication.com [sarpublication.com]
- 9. openread.academy [openread.academy]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
Diethyl Glutaconate: A Versatile Precursor in Natural Product Synthesis
For Immediate Release
[City, State] – [Date] – Diethyl glutaconate is emerging as a valuable and versatile C5 building block in the synthesis of complex natural products. Its unique chemical structure, featuring a conjugated double bond and two ester functionalities, allows for a variety of chemical transformations, most notably the Michael addition reaction. This reactivity makes it an ideal precursor for the construction of key carbocyclic and heterocyclic scaffolds found in numerous biologically active alkaloids and polyketides. This application note provides a detailed overview of the utility of this compound in natural product synthesis, complete with experimental protocols and data.
Core Applications in Natural Product Scaffolding
This compound's primary application in natural product synthesis lies in its role as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ester system readily reacts with a wide range of nucleophiles. This conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of intricate molecular architectures.
A key synthetic strategy employing this compound is the Robinson annulation , a tandem reaction sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. This powerful ring-forming methodology is instrumental in the synthesis of six-membered rings, a ubiquitous structural motif in a vast array of natural products, including steroids and terpenoids.
Featured Application: Synthesis of a Key Intermediate for Piperidine (B6355638) Alkaloids
A significant application of this compound is in the synthesis of functionalized piperidine rings, which form the core of many alkaloids. The double Michael addition of a primary amine to this compound, followed by cyclization, provides a straightforward route to 2,6-disubstituted piperidine derivatives.
Experimental Workflow: Synthesis of a Piperidine-2,6-dione Intermediate
The following workflow outlines the synthesis of a key piperidine-2,6-dione intermediate, a versatile precursor for various alkaloids.
Caption: General workflow for the synthesis of an N-substituted piperidine-2,6-dione from this compound.
Protocols
Protocol 1: Synthesis of N-Benzyl-3-ethyl-piperidine-2,6-dione
This protocol details the synthesis of a key piperidine-2,6-dione intermediate.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1 equivalent) in absolute ethanol dropwise with stirring.
-
Addition of Amine: Following the addition of this compound, add benzylamine (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-3-ethyl-piperidine-2,6-dione.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-benzyl-3-ethyl-piperidine-2,6-dione.
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.35-7.25 (m, 5H), 4.95 (s, 2H), 2.80-2.60 (m, 3H), 2.50-2.40 (m, 1H), 2.10-2.00 (m, 1H), 1.05 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 172.5, 171.0, 136.5, 128.8, 128.0, 127.8, 50.5, 42.0, 31.5, 28.0, 12.5 |
Logical Relationship of Key Transformations
The synthesis of the piperidine-2,6-dione core from this compound involves a sequence of well-established organic reactions.
Caption: Logical flow of the tandem Michael addition-cyclization reaction.
Conclusion
This compound serves as a readily available and cost-effective precursor for the synthesis of valuable intermediates in natural product chemistry. Its reactivity as a Michael acceptor, particularly in tandem reactions like the Robinson annulation and piperidine synthesis, provides an efficient pathway to complex molecular scaffolds. The protocols and data presented herein demonstrate the practical utility of this compound for researchers, scientists, and drug development professionals engaged in the synthesis of alkaloids, steroids, and other biologically significant natural products.
Application Notes and Protocols: Synthesis of Diethyl Glutaconate via the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diethyl glutaconate using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the stereoselective formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] These advantages include the use of more nucleophilic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1] This protocol details the reaction between triethyl phosphonoacetate and ethyl glyoxylate (B1226380) to yield this compound, an important intermediate in organic synthesis.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the creation of alkenes, particularly α,β-unsaturated esters. The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] In contrast to the Wittig reaction, the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity.[2] The phosphonate carbanions are generated by treating the phosphonate ester with a suitable base. Common bases include sodium hydride, sodium methoxide, or potassium carbonate.[3][4]
The synthesis of this compound via the HWE reaction proceeds by the reaction of the carbanion generated from triethyl phosphonoacetate with ethyl glyoxylate. This reaction provides an efficient route to this valuable unsaturated diester.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 1.0 - 1.2 | Typically used in slight excess.[5][6] |
| Ethyl glyoxylate | C₄H₆O₃ | 102.09 | 1.0 | The limiting reagent. |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.1 - 1.5 | Base for deprotonation. |
| This compound | C₉H₁₄O₄ | 186.21 | - | Desired product. |
| Reaction Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70-90% (unoptimized) |
Experimental Protocol
Materials:
-
Triethyl phosphonoacetate (distilled before use)[6]
-
Ethyl glyoxylate (freshly prepared or distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add sodium hydride (1.1 eq) under a stream of nitrogen. b. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully remove the hexane via cannula. c. Add anhydrous THF to the flask to create a suspension. d. Cool the suspension to 0 °C using an ice bath. e. Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the stirred suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C. f. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction with Ethyl Glyoxylate: a. Cool the ylide solution back down to 0 °C. b. Add a solution of ethyl glyoxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add ethyl acetate. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.
Signaling Pathways and Logical Relationships
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the this compound, including the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α,β-unsaturated ester carbonyl group and the C=C double bond.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
References
Application Notes & Protocols: Stereoselective Synthesis Utilizing Diethyl Glutaconate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of highly functionalized pyrrolidines using diethyl glutaconate as a versatile chiral building block. The methodologies outlined below leverage organocatalysis to achieve high levels of diastereoselectivity and enantioselectivity, yielding structures of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a prochiral molecule that serves as a valuable C5 building block in organic synthesis. Its activated double bond and acidic methylene (B1212753) protons allow for a variety of stereoselective transformations, including conjugate additions and cycloadditions. This document focuses on the organocatalytic activation of this compound for the asymmetric synthesis of NH-free 2,3,4-trisubstituted pyrrolidines. These heterocyclic scaffolds are prevalent in numerous biologically active compounds and natural products.
The protocol described herein involves a consecutive Michael addition of this compound to a nitroolefin, followed by a reductive cyclization. This sequence, catalyzed by a chiral organocatalyst, affords densely functionalized pyrrolidines with excellent stereocontrol.
Reaction Scheme & Stereochemical Outcome
The overall transformation involves the reaction of this compound with a nitroolefin in the presence of a chiral organocatalyst, followed by reduction and cyclization to yield the desired trisubstituted pyrrolidine.
General Reaction:
-
Michael Donor: this compound
-
Michael Acceptor: Substituted Nitroolefin
-
Catalyst: Chiral Organocatalyst (e.g., a chiral amine)
-
Product: NH-free trans,trans-2,3,4-trisubstituted pyrrolidine
An organocatalyzed enantioselective consecutive Michael addition of this compound to a nitro-olefin followed by a reductive cyclization sequence has been developed.[1] This method directly provides NH-free trans,trans-2,3,4-trisubstituted pyrrolidines.[1]
Quantitative Data Summary
The organocatalytic reaction demonstrates high efficiency in controlling the stereochemical outcome. The following table summarizes the typical results obtained in the synthesis of NH-free 2,3,4-trisubstituted pyrrolidines.
| Stereochemical Outcome | Value |
| Diastereomeric Ratio (dr) | >88:12 |
| Enantiomeric Excess (ee) | >90% |
Table 1: Stereochemical outcome of the organocatalyzed reaction of this compound with nitroolefins.[1]
Experimental Protocols
4.1. General Considerations
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents should be purified prior to use according to standard laboratory procedures.
-
Solvents should be of anhydrous grade.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Product purification is typically achieved by flash column chromatography.
-
Determination of diastereomeric ratio and enantiomeric excess requires analysis by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the purified product.
4.2. Protocol for the Organocatalytic Michael Addition/Cyclization
This protocol is a representative example for the synthesis of a trans,trans-2,3,4-trisubstituted pyrrolidine.
Materials:
-
This compound
-
Substituted nitroolefin (e.g., (E)-β-nitrostyrene)
-
Chiral organocatalyst (e.g., a derivative of prolinol)
-
Reducing agent (e.g., Hantzsch ester)
-
Base (e.g., an organic base like triethylamine)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of the chiral organocatalyst (0.1 equiv.) and the substituted nitroolefin (1.0 equiv.) in the chosen anhydrous solvent at the specified temperature (e.g., room temperature), add this compound (1.2 equiv.).
-
Add the base (1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture until the consumption of the starting material is observed by TLC.
-
Upon completion of the Michael addition, add the reducing agent (1.5 equiv.).
-
Continue stirring at the same temperature until the reductive cyclization is complete (monitored by TLC).
-
Quench the reaction by adding the saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired NH-free 2,3,4-trisubstituted pyrrolidine.
-
Analyze the purified product to determine the diastereomeric ratio and enantiomeric excess.
Visualizations
5.1. Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the organocatalytic Michael addition of this compound to a nitroolefin.
Caption: Proposed catalytic cycle for the Michael addition.
5.2. Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and analysis of the trisubstituted pyrrolidines.
Caption: General experimental workflow.
Applications in Drug Development
The resulting NH-free 2,3,4-trisubstituted pyrrolidines are valuable scaffolds in drug discovery. Their rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for binding to biological targets. These chiral building blocks can be further functionalized to generate libraries of compounds for screening against various diseases. The high stereochemical purity of the products obtained through this method is particularly important, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicities.
References
Application of Diethyl Glutaconate in Multicomponent Reactions for Complex Molecule Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of diethyl glutaconate in multicomponent reactions (MCRs) for the synthesis of complex and biologically relevant molecules. MCRs offer a highly efficient and atom-economical approach to constructing intricate molecular architectures from simple precursors in a single synthetic operation. This compound, with its activated double bond and two ester functionalities, serves as a versatile building block in these reactions, enabling the rapid generation of diverse heterocyclic scaffolds.
Introduction to this compound in Multicomponent Reactions
This compound is a valuable C5 synthon in organic synthesis. Its structure, featuring a conjugated electron-withdrawing system, makes it an excellent Michael acceptor. This reactivity, combined with the presence of two ester groups that can participate in or influence subsequent cyclization and functionalization steps, renders it a powerful tool in the design of novel multicomponent reactions. The strategic application of this compound in MCRs allows for the straightforward synthesis of highly substituted pyridines, piperidines, and other complex heterocyclic systems, which are privileged structures in medicinal chemistry and drug discovery.
Synthesis of Highly Substituted Dihydropyridines via a Hantzsch-like Reaction
One of the prominent applications of this compound in MCRs is in the synthesis of dihydropyridine (B1217469) derivatives, which are known for their wide range of biological activities. A modified Hantzsch-type reaction involving this compound, an aldehyde, and an ammonium (B1175870) source provides a direct route to these valuable scaffolds.
Experimental Protocol: Four-Component Synthesis of Diethyl 4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Analogues
This protocol details a one-pot, four-component reaction for the synthesis of dihydropyridine derivatives using this compound as a key component.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Ammonium acetate (B1210297)
-
Ethanol (B145695) (solvent)
-
Catalyst (e.g., Guanidine (B92328) hydrochloride, optional but can improve yield and reaction time)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) as the solvent.
-
If using a catalyst, add a catalytic amount (e.g., 10 mol%) of guanidine hydrochloride.
-
Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridine derivative.
Quantitative Data
The yields of the synthesized dihydropyridine derivatives are generally good to excellent, depending on the nature of the substituents on the aromatic aldehyde.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate analogue | 85 |
| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogue | 92 |
| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogue | 88 |
| 4 | 3-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate analogue | 82 |
Yields are based on isolated and purified products.
Reaction Workflow
Caption: Workflow for the four-component synthesis of dihydropyridines.
Plausible Reaction Mechanism
The reaction is believed to proceed through a series of condensation and addition reactions.
-
Knoevenagel Condensation: The aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester.
-
Michael Addition: this compound acts as a Michael donor and adds to the in-situ generated enamine from ethyl acetoacetate and ammonia.
-
Cyclization and Dehydration: The intermediates then undergo cyclization followed by dehydration to afford the final dihydropyridine product.
Caption: Plausible reaction mechanism for the Hantzsch-like synthesis.
Conclusion and Future Outlook
The use of this compound in multicomponent reactions represents a powerful strategy for the efficient synthesis of complex and diverse molecular scaffolds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel dihydropyridine derivatives and other heterocyclic systems. The operational simplicity, high yields, and atom economy of these reactions make them particularly attractive for applications in drug discovery and development, where the rapid generation of compound libraries for biological screening is essential. Further exploration of different catalysts, reaction conditions, and substrate scopes will undoubtedly lead to the discovery of new and innovative synthetic methodologies based on the versatile reactivity of this compound.
Application Notes and Protocols for Enzymatic Reactions Involving Diethyl Glutaconate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a guide to exploring enzymatic reactions using diethyl glutaconate as a substrate. Due to the limited availability of specific literature on this compound in biocatalysis, this document focuses on providing general protocols and application notes for screening and developing enzymatic transformations based on reactions with structurally similar compounds. The information herein is intended to serve as a starting point for research and development in this area.
Application Note 1: Asymmetric Hydrolysis of this compound using Esterases
Introduction: Esterases, such as Pig Liver Esterase (PLE), are well-known for their ability to catalyze the enantioselective hydrolysis of esters, particularly in the desymmetrization of prochiral diesters like glutarates.[1] this compound, being a derivative of a five-carbon dicarboxylic acid, presents a promising substrate for asymmetric hydrolysis to yield chiral monoesters, which are valuable building blocks in organic synthesis. The enzymatic hydrolysis offers a green and highly selective alternative to chemical methods.
Potential Reaction Scheme:
Experimental Protocol: Screening for Asymmetric Hydrolysis
This protocol outlines a general procedure for screening the enzymatic hydrolysis of this compound using Pig Liver Esterase.
1. Materials:
-
This compound
-
Pig Liver Esterase (PLE) suspension (e.g., Sigma-Aldrich E3128 or equivalent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (B78521) solution (e.g., 0.1 M) for pH control
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Hydrochloric acid (e.g., 1 M) for acidification
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
HPLC system with a chiral column for analysis
2. Enzyme Preparation:
-
If using a commercial suspension, centrifuge the required amount and discard the supernatant. Resuspend the enzyme pellet in the reaction buffer to the desired concentration (e.g., 10-50 mg/mL).
3. Enzymatic Reaction:
-
In a temperature-controlled vessel (e.g., 25-37 °C), dissolve this compound in the phosphate buffer to a final concentration of 10-50 mM. A co-solvent like DMSO (up to 5% v/v) can be used if solubility is an issue.
-
Initiate the reaction by adding the prepared PLE solution.
-
Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.0) by the controlled addition of NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is indicative of the reaction progress.
-
Monitor the reaction progress by taking aliquots at different time intervals.
4. Work-up and Analysis:
-
Quench the reaction in the aliquots by adding an organic solvent and acidifying to a low pH (e.g., pH 2-3) with HCl.
-
Extract the product and remaining substrate with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and evaporate the solvent.
-
Analyze the residue by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the product.
Data Presentation Template:
The results of the screening experiments can be summarized in a table for easy comparison.
| Entry | Enzyme Lot | Substrate Conc. (mM) | pH | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Configuration |
| 1 | A | 10 | 7.0 | 25 | 24 | Data | Data | Data |
| 2 | A | 25 | 7.0 | 25 | 24 | Data | Data | Data |
| 3 | B | 10 | 8.0 | 30 | 24 | Data | Data | Data |
Experimental Workflow for Hydrolysis Screening:
Application Note 2: Asymmetric Reduction of this compound using Ene-Reductases
Introduction: Ene-reductases, particularly those from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[2] The α,β-unsaturated ester moiety in this compound makes it a suitable candidate for stereoselective reduction by ene-reductases to produce chiral diethyl 2-methylsuccinate. This biocatalytic approach is advantageous for its high stereoselectivity and mild reaction conditions. A study on the asymmetric reduction of the structurally similar diethyl citraconate has shown the feasibility of this transformation.[3]
Potential Reaction Scheme:
Experimental Protocol: Screening for Asymmetric Reduction
This protocol provides a general method for screening various ene-reductases for the reduction of this compound.
1. Materials:
-
This compound
-
A panel of ene-reductases (e.g., from a screening kit or expressed in-house)
-
Nicotinamide (B372718) cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NADPH, or formate (B1220265) and formate dehydrogenase (FDH) for NADH)
-
Buffer (e.g., potassium phosphate buffer, 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC or HPLC system with a chiral column for analysis
2. Reaction Setup:
-
In a reaction vial, prepare a solution containing the buffer, this compound (e.g., 10-50 mM), the nicotinamide cofactor (e.g., 1 mM), and the components of the cofactor regeneration system (e.g., 1.5 equivalents of glucose for GDH).
-
Pre-incubate the mixture at the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the ene-reductase solution (as a lyophilized powder, crude cell lysate, or purified enzyme).
3. Reaction Monitoring and Work-up:
-
Incubate the reaction mixture with shaking.
-
Monitor the reaction by taking samples at various time points.
-
For work-up, quench the reaction by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) to precipitate the proteins, or by extraction with a water-immiscible solvent like ethyl acetate.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant or the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.
Data Presentation Template:
Screening results can be tabulated for a clear overview.
| Entry | Ene-Reductase | Substrate Conc. (mM) | Cofactor System | Time (h) | Conversion (%) | Product ee (%) | Configuration |
| 1 | OYE1 | 10 | NADPH/GDH | 24 | Data | Data | Data |
| 2 | OYE2 | 10 | NADPH/GDH | 24 | Data | Data | Data |
| 3 | OYE3 | 10 | NADH/FDH | 24 | Data | Data | Data |
Experimental Workflow for Reduction Screening:
Application Note 3: Transesterification of this compound using Lipases
Introduction: Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are versatile enzymes that can catalyze transesterification reactions in non-aqueous media.[4] this compound can potentially undergo transesterification with various alcohols to produce different glutaconate esters. This reaction is useful for modifying the properties of the ester or for introducing specific alcohol moieties. Immobilized lipases are often preferred for these reactions as they can be easily recovered and reused, and they often exhibit enhanced stability in organic solvents.
Potential Reaction Scheme:
or
Experimental Protocol: Screening for Transesterification
This protocol describes a general procedure for screening the lipase-catalyzed transesterification of this compound.
1. Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
A range of alcohols (e.g., propanol, butanol, benzyl (B1604629) alcohol)
-
Anhydrous organic solvent (e.g., hexane, toluene, or the alcohol reactant can serve as the solvent)
-
Molecular sieves (optional, to remove water)
-
GC or HPLC system for analysis
2. Enzyme Preparation:
-
Immobilized lipase should be dried before use if the reaction is to be conducted in a non-aqueous solvent.
3. Enzymatic Reaction:
-
In a sealed vial, dissolve this compound and the desired alcohol in an anhydrous organic solvent. If the alcohol is a liquid, it can be used in excess as the solvent.
-
Add the immobilized lipase to the reaction mixture.
-
If necessary, add activated molecular sieves to remove any water present and the ethanol (B145695) produced during the reaction, which can drive the equilibrium towards the product side.
-
Incubate the reaction at a suitable temperature (e.g., 40-60 °C) with agitation.
4. Monitoring and Analysis:
-
Monitor the reaction by taking small aliquots of the supernatant at different time points.
-
Analyze the samples directly by GC or HPLC to determine the formation of the new ester product and the consumption of this compound.
Data Presentation Template:
The results from the transesterification screening can be organized in a table.
| Entry | Lipase | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product(s) Formed |
| 1 | CALB | 1-Propanol | Hexane | 50 | 48 | Data | Mono/Di-propyl ester |
| 2 | CALB | 1-Butanol | Toluene | 50 | 48 | Data | Mono/Di-butyl ester |
| 3 | CALB | Benzyl Alcohol | neat | 60 | 48 | Data | Mono/Di-benzyl ester |
Experimental Workflow for Transesterification Screening:
References
- 1. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Substituted Glutarates via Michael Addition to Diethyl Glutaconate
Introduction
Substituted glutaric acid derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, natural products, and functional materials. A robust and versatile method for their synthesis is the Michael addition reaction, a type of conjugate addition.[1][2][3] This protocol details the synthesis of substituted glutarates using diethyl glutaconate as the Michael acceptor. This compound, an α,β-unsaturated dicarbonyl compound, readily reacts with a variety of carbon and heteroatom nucleophiles (Michael donors) at the β-carbon position under basic conditions.[2][4] The reaction is atom-economical and allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse library of functionalized glutarate esters.[2][4]
General Reaction Scheme
The core of this protocol is the conjugate addition of a nucleophile to the activated alkene of this compound. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a reactive nucleophile.[1][4]
-
Michael Donor (Nu-H): A compound with an acidic proton, such as a malonic ester, β-ketoester, or a secondary amine.
-
Base: A catalyst used in sub-stoichiometric amounts, such as sodium ethoxide (NaOEt), sodium hydroxide (B78521) (NaOH), or an amine base like triethylamine (B128534) (NEt₃).[1][5]
-
Michael Acceptor: this compound.
-
Product: Diethyl 3-substituted glutarate.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, workup, and purification of substituted glutarates.
Caption: General experimental workflow for the synthesis of substituted glutarates.
Detailed Experimental Protocol
This protocol provides a general procedure for the Michael addition of diethyl malonate to this compound. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials and Equipment:
-
Reagents: this compound (1.0 equiv), Diethyl malonate (1.1 equiv), Anhydrous ethanol, Sodium ethoxide (0.1 equiv, 21% wt solution in ethanol), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, equipment for vacuum distillation or column chromatography.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous ethanol.
-
Addition of Reagents: Add diethyl malonate (1.1 equiv) followed by this compound (1.0 equiv) to the solvent. Stir the mixture at room temperature until all reagents are fully dissolved.
-
Initiation of Reaction: Slowly add sodium ethoxide solution (0.1 equiv) dropwise to the stirring reaction mixture at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to reflux.[5]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the reaction and neutralize the base catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous NaCl (brine).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to obtain the pure substituted glutarate.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reaction Mechanism
The reaction proceeds via a three-step mechanism: deprotonation of the Michael donor, conjugate addition to the Michael acceptor, and subsequent protonation.[1][2][4]
Caption: The three key steps of the base-catalyzed Michael addition reaction.
Data Summary Table
The following table presents representative data for the synthesis of substituted glutarates, illustrating the effect of different nucleophiles and reaction conditions. Researchers can use this template to log their experimental results.
| Entry | Nucleophile (Michael Donor) | Base (0.1 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | 25 | 4 | 92 |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | 25 | 3 | 88 |
| 3 | Nitromethane | DBU | THF | 25 | 6 | 75 |
| 4 | Pyrrolidine | - | Methanol | 0 to 25 | 2 | 95 |
| 5 | Thiophenol | NEt₃ | CH₂Cl₂ | 25 | 5 | 85 |
| 6 | Diethyl malonate | NaOH | Ethanol | 50 | 2 | 89 |
Disclaimer: The data presented in this table are illustrative examples based on typical Michael addition reactions and should be considered as a guideline. Actual yields and reaction times will vary depending on the specific substrates, purity of reagents, and precise experimental conditions. Optimization may be required for each specific transformation.
References
Application of Diethyl Glutaconate in Polymer Chemistry: A Review of Available Literature and Exploration of a Structural Isomer
A comprehensive review of scientific literature reveals a notable absence of studies on the application of diethyl glutaconate as a monomer in polymer chemistry. Searches for polymerization protocols, quantitative data on polymer properties, and specific applications of polymers derived from this compound did not yield any direct results. This suggests that this compound is not a commonly utilized building block in the synthesis of polymers.
However, it is possible that interest in this compound stems from its structural similarity to diethyl itaconate , a widely studied and versatile monomer derived from the bio-based platform chemical itaconic acid.[1][2] Diethyl itaconate shares the same molecular formula as this compound but differs in the position of the double bond, which significantly impacts its reactivity and the properties of the resulting polymers.
Given the lack of information on this compound, this document will provide detailed application notes and protocols for its structural isomer, diethyl itaconate , to serve as a valuable resource for researchers and scientists interested in the polymerization of bio-based dicarboxylic acid esters.
Application Notes for Diethyl Itaconate in Polymer Chemistry
Diethyl itaconate (DEI) is a monomer that can be polymerized through various techniques, most commonly free-radical polymerization, to produce a range of homopolymers and copolymers.[1][3] The resulting polymers have shown potential in a variety of applications, including as elastomers, in coatings, and as pressure-sensitive adhesives.[1][4]
The polymerization of DEI and other dialkyl itaconates can be challenging due to steric hindrance from the bulky ester groups, which can lead to lower propagation rates compared to other common monomers like acrylates.[5][6] Depropagation can also be a significant factor at elevated temperatures.[7][8] Despite these challenges, copolymers of DEI with monomers such as styrene (B11656) and acrylates have been successfully synthesized, allowing for the tailoring of polymer properties for specific applications.[5][9]
Key Applications:
-
Elastomers: Copolymers of diethyl itaconate with monomers like butyl acrylate (B77674) and ethyl acrylate have been synthesized to create novel oil-resistant elastomers.[1] These materials exhibit promising mechanical properties and high-temperature oil resistance, making them potential substitutes for petroleum-based elastomers.[1]
-
Coatings: Poly(itaconic acid ester)s, including those derived from diethyl itaconate, have been used to create bio-based, water-based thin film coatings for paper. The thermal properties of these coatings can be tuned by adjusting the side chain of the itaconate monomer.[4]
-
Pressure-Sensitive Adhesives (PSAs): Bio-based itaconate acrylic PSAs have been developed via emulsion polymerization, demonstrating high peel resistance.[10]
-
Specialty Copolymers: Copolymerization of diethyl itaconate with styrene and other vinyl monomers allows for the creation of a wide range of materials with tailored properties.[9][11]
Data Presentation
The following tables summarize quantitative data for the polymerization of diethyl itaconate and its copolymers from various studies.
Table 1: Homopolymerization of Diethyl Itaconate
| Polymerization Type | Initiator | Temperature (°C) | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Reference |
| Emulsion | Sodium persulfate / 2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide) | Maintained | Water | 12,578 | 66,783 | 5.31 | 11.36, 79.15 | [12] |
Table 2: Copolymerization of Diethyl Itaconate
| Comonomer | Polymerization Type | Initiator | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | DEI in Feed (wt%) | Reference |
| Butyl acrylate, Ethyl acrylate, Glycidyl methacrylate (B99206) | Redox Emulsion | TBH/Fe-EDTA/SHS | 30 | >200,000 | - | 2.5-4.0 | 0-50 | [1] |
| Dibutyl itaconate | Emulsion | 2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide) | - | 10,645 | 26,487 | 2.49 | - | [12] |
| Styrene | Bulk | AIBN | - | 40,000-62,000 | 43,000-113,000 | 1.64-1.85 | - | [9] |
Table 3: Propagation Kinetics of Diethyl Itaconate
| Parameter | Value | Temperature Range (°C) | Method | Reference |
| Activation Energy (Ea) | 17.5 kJ/mol | 20-70 | PLP-SEC | [3][13] |
| Arrhenius Prefactor (A) | 1.1 L·mol⁻¹·s⁻¹ | 20-70 | PLP-SEC | [3][13] |
Experimental Protocols
The following are representative protocols for the polymerization of diethyl itaconate based on methodologies described in the literature.
Protocol 1: Bulk Free-Radical Copolymerization of Diethyl Itaconate with Styrene
This protocol is adapted from studies on the copolymerization of n-alkyl itaconates with styrene.[9]
Materials:
-
Diethyl itaconate (DEI)
-
Styrene (STY)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen gas supply
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Purify DEI and STY by passing them through a column of basic alumina (B75360) to remove inhibitors.
-
In a reaction vessel, combine the desired molar ratio of DEI and STY.
-
Add AIBN as the initiator (a typical concentration is around 0.1-1 mol% relative to the total monomers).
-
Degas the mixture by bubbling nitrogen through it for at least 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a constant temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for a specified time (e.g., several hours). The reaction should be stopped at low conversion (<10%) to determine reactivity ratios accurately.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the copolymer for composition (e.g., via ¹H NMR), molecular weight, and polydispersity (e.g., via Gel Permeation Chromatography - GPC).[9]
Protocol 2: Redox Emulsion Copolymerization of Diethyl Itaconate
This protocol is based on the synthesis of a novel elastomer containing diethyl itaconate.[1]
Materials:
-
Diethyl itaconate (DEI)
-
Butyl acrylate (BA)
-
Ethyl acrylate (EA)
-
Glycidyl methacrylate (GMA)
-
Sodium dodecylbenzenesulfonate (SDBS) (surfactant)
-
Deionized water
-
Fe-EDTA solution (activator)
-
Sodium hydroxymethanesulfinate (SHS) solution (reducing agent)
-
tert-Butyl hydroperoxide (TBH) (initiator)
-
Hydroxylamine (HA) (terminator)
-
Nitrogen gas supply
-
Three-neck glass flask with mechanical stirrer
Procedure:
-
To a three-neck glass flask under a nitrogen atmosphere, add deionized water, SDBS, Fe-EDTA solution, and SHS solution.
-
Add the mixture of comonomers (DEI, EA, BA, and GMA) to the flask.
-
Stir the emulsion system at 400 rpm for 1 hour to ensure proper mixing and emulsification.
-
Inject the initiator, TBH, into the flask and reduce the stirring rate to 210 rpm.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) for a specified duration (e.g., 8 hours).
-
Terminate the polymerization by adding HA.
-
The resulting latex can be used directly for some applications or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
-
Characterize the resulting elastomer for its molecular weight (GPC), glass transition temperature (DSC), and mechanical properties.[1]
Visualizations
The following diagrams illustrate the general concepts of diethyl itaconate polymerization.
Caption: General workflow for the free-radical polymerization of diethyl itaconate.
Caption: Schematic for the copolymerization of diethyl itaconate and butyl acrylate.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biobased Self‐Healing Thin Film Coatings Based on Poly (Itaconic Acid Esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity Ratios of Biobased Dibutyl Itaconate with Conventional and Renewable (Meth)Acrylates: Influence of Depropagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US8410232B2 - Emulsion polymerization of esters of itaconic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Glutaconate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl glutaconate and its analogs in the synthesis of key pharmaceutical intermediates. The focus is on leveraging its reactivity in Michael additions and condensation reactions to construct precursors for therapeutically relevant molecules, including γ-aminobutyric acid (GABA) analogs and barbiturates.
Application Note 1: Synthesis of β-Substituted γ-Aminobutyric Acid (GABA) Analog Precursors via Michael Addition
Introduction:
γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Synthetic GABA analogs are a cornerstone in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety. Notable examples of β-substituted GABA derivatives include baclofen, phenibut, and pregabalin. The Michael addition reaction is a powerful tool for the asymmetric synthesis of these valuable pharmaceutical intermediates. This compound, as an α,β-unsaturated compound, is a suitable Michael acceptor for the introduction of various functionalities, leading to the formation of precursors for these GABA analogs. While direct protocols with this compound are not extensively detailed in readily available literature, the analogous reactions with diethyl malonate provide a well-established template for this synthetic strategy.
Reaction Principle:
The core of this synthetic approach is the conjugate addition of a nucleophile to the activated double bond of a Michael acceptor. In the context of synthesizing GABA analog precursors, a common strategy involves the Michael addition of a stabilized carbanion, such as that derived from a malonic ester, to a nitroalkene. The resulting adduct contains the necessary carbon skeleton and functional groups that can be further elaborated to yield the final GABA analog.
Workflow for Synthesis of a GABA Analog Precursor:
Caption: General workflow for the synthesis of a GABA analog precursor using a Michael addition reaction.
Experimental Protocol: Synthesis of a Diethyl 2-(1-aryl-2-nitroethyl)pent-2-enedioate (A GABA Precursor Analog)
This protocol is adapted from established methods for the Michael addition of malonic esters to nitroalkenes, a key step in the synthesis of β-substituted GABA derivatives.
Materials:
-
This compound
-
Aryl-nitroalkene (e.g., β-nitrostyrene)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Addition of Nucleophile: To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the enolate.
-
Michael Addition: Add a solution of the aryl-nitroalkene (1.1 equivalents) in anhydrous ethanol dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 4-6 hours or until completion.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
| Physical State | Viscous oil |
Application Note 2: Synthesis of Barbiturate (B1230296) Analogs through Condensation with Urea (B33335)
Introduction:
Barbiturates are a class of drugs that act as central nervous system depressants and are derived from barbituric acid. They have been widely used as sedatives, hypnotics, and anticonvulsants. The synthesis of the barbiturate core typically involves the condensation of a malonic ester derivative with urea. This compound, with its diester functionality, can be envisioned as a starting material for novel barbiturate analogs with unsaturation in the side chain, which could modulate their pharmacological properties. The following protocol details the classic synthesis of barbituric acid from diethyl malonate, which serves as a foundational method that could be adapted for this compound.
Reaction Principle:
The synthesis involves a condensation reaction between a diester and urea in the presence of a strong base, such as sodium ethoxide. The base deprotonates urea, making it a more potent nucleophile. The urea then attacks the carbonyl carbons of the diester in a stepwise manner, leading to cyclization and the formation of the barbiturate ring with the elimination of ethanol.
Workflow for Barbiturate Synthesis:
Caption: General workflow for the synthesis of a barbiturate analog via condensation of a diethyl ester with urea.
Experimental Protocol: Synthesis of a Barbituric Acid Analog
This protocol is based on the well-established synthesis of barbituric acid and can be adapted for this compound.
Materials:
-
This compound
-
Urea (dried)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent). Then, add a solution of dried urea (1.1 equivalents) in warm absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate may form during the reaction.
-
Work-up: After the reflux period, cool the mixture and add water to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will cause the barbituric acid analog to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water or an appropriate solvent system.
Quantitative Data (Expected for Barbituric Acid Synthesis):
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by Titration) | >98% |
| Physical State | Crystalline solid |
| Melting Point | Varies with analog |
Application Notes and Protocols: Diethyl Glutaconate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl glutaconate, a readily available and versatile C5 building block, has emerged as a valuable substrate in the field of asymmetric catalysis. Its unique structure, featuring a conjugated diene system with two ester functionalities, allows for multiple modes of activation, making it an attractive precursor for the stereoselective synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric catalytic reactions, with a focus on enabling the synthesis of high-value intermediates for drug discovery and development.
The vinylogous reactivity of this compound allows for the formation of new stereocenters at the γ-position, leading to the construction of intricate molecular architectures with high levels of stereocontrol. This has been effectively demonstrated in the organocatalytic asymmetric Michael addition to nitroolefins, providing a powerful tool for the synthesis of densely functionalized, enantioenriched pyrrolidine (B122466) scaffolds. These heterocyclic structures are prevalent in a wide range of biologically active natural products and pharmaceutical agents.
These application notes are designed to provide researchers with the necessary information to successfully employ this compound in their own synthetic endeavors. The detailed protocols and tabulated data will facilitate the replication and adaptation of these methods for the synthesis of novel chiral compounds.
Asymmetric Organocatalytic Michael Addition of this compound to Nitroolefins
The conjugate addition of this compound to nitroolefins represents a robust method for the construction of C-C bonds and the simultaneous creation of multiple stereocenters. This reaction has been shown to proceed with high diastereoselectivity and enantioselectivity when employing chiral organocatalysts, such as derivatives of 9-amino(9-deoxy)quinine. The resulting γ-nitroester adducts can be further elaborated, for instance, through reductive cyclization to afford highly substituted chiral pyrrolidines.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric Michael addition of this compound to various nitroolefins, as reported in the literature.
| Entry | Nitroolefin (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 10 | Toluene (B28343) | 24 | 92 | >95:5 | 95 |
| 2 | 4-Cl-C₆H₄ | 10 | Toluene | 24 | 90 | >95:5 | 96 |
| 3 | 4-MeO-C₆H₄ | 10 | Toluene | 48 | 85 | 94:6 | 94 |
| 4 | 2-Thienyl | 10 | Toluene | 36 | 88 | 92:8 | 92 |
| 5 | n-Propyl | 10 | Toluene | 72 | 75 | 88:12 | 90 |
Table 1: Asymmetric Michael addition of this compound to nitroolefins. Reactions were typically carried out at room temperature using a chiral quinine-derived squaramide catalyst.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of this compound to a Nitroolefin
This protocol is a representative example for the organocatalytic asymmetric Michael addition of this compound to a nitroolefin, followed by reductive cyclization to form a 2,3,4-trisubstituted pyrrolidine.
Materials:
-
Chiral organocatalyst (e.g., a quinine-derived squaramide)
-
This compound
-
Nitroolefin
-
Anhydrous solvent (e.g., Toluene)
-
Reducing agent (e.g., H₂, Pd/C)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Protocol:
-
To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.
-
Add this compound (0.3 mmol, 1.5 equiv) to the solution.
-
Add the nitroolefin (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the Michael addition (typically 24-72 hours), the crude reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
For the subsequent reductive cyclization, the purified Michael adduct (0.15 mmol) is dissolved in a suitable solvent (e.g., methanol, 3 mL).
-
To this solution, add a catalytic amount of Palladium on carbon (10% w/w).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or H-Cube).
-
The mixture is stirred vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 2,3,4-trisubstituted pyrrolidine.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of chiral pyrrolidines.
Other Potential Asymmetric Applications
While the organocatalytic Michael addition of this compound to nitroolefins is well-established, its application as a substrate in other asymmetric catalytic reactions is an area of ongoing research. The unique electronic and steric properties of this compound suggest its potential utility in a variety of other transformations.
Asymmetric Hydrogenation
The asymmetric hydrogenation of the carbon-carbon double bond in this compound would provide direct access to chiral diethyl glutarate derivatives. These compounds are valuable building blocks in organic synthesis. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, are known to be effective for the asymmetric hydrogenation of related α,β-unsaturated esters. Further investigation is required to develop efficient and selective catalytic systems for this transformation.
Asymmetric Conjugate Addition to other Michael Acceptors
The vinylogous nucleophilic character of this compound can be exploited in conjugate additions to other Michael acceptors, such as α,β-unsaturated ketones, aldehydes, and esters. The development of catalytic asymmetric versions of these reactions would significantly expand the synthetic utility of this compound, providing access to a wider range of chiral 1,7-dicarbonyl compounds. Both organocatalysis and metal-based catalysis could potentially be employed to achieve high levels of stereocontrol in these transformations.
Caption: Potential asymmetric transformations of this compound.
Conclusion
This compound serves as a versatile and valuable substrate in asymmetric catalysis, particularly in the organocatalytic Michael addition to nitroolefins for the synthesis of enantioenriched pyrrolidines. The provided protocols and data offer a solid foundation for researchers to utilize this chemistry in their synthetic programs. Furthermore, the exploration of this compound in other asymmetric transformations, such as hydrogenation and other conjugate additions, presents exciting opportunities for the development of new synthetic methodologies and the construction of novel chiral molecules relevant to the pharmaceutical and agrochemical industries.
Flow Chemistry Applications for Diethyl Glutaconate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for a variety of chemical transformations. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, precise control over reaction parameters, and facile scalability. Diethyl glutaconate, a versatile α,β-unsaturated dicarbonyl compound, is a valuable building block in organic synthesis, particularly in Michael addition reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The application of flow chemistry to reactions involving this compound has the potential to unlock more efficient, safer, and scalable routes to a diverse range of substituted glutarate derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and generalized protocols for conducting reactions with this compound in a continuous flow setup. While specific literature on flow reactions of this compound is emerging, the protocols herein are based on established principles of flow chemistry and analogous reactions with similar α,β-unsaturated esters, such as diethyl maleate.
Key Advantages of Flow Chemistry for this compound Reactions
-
Enhanced Safety: Continuous flow systems utilize small reactor volumes, minimizing the risk associated with exothermic reactions or the handling of hazardous materials.[1]
-
Improved Reaction Control: Precise control over temperature, pressure, and residence time allows for fine-tuning of reaction conditions to maximize yield and selectivity.[1]
-
Increased Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to significantly shorter reaction times compared to batch processes.
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), avoiding the challenges often associated with scaling up batch reactors.[2]
-
Automation: Flow chemistry setups are amenable to automation, enabling high-throughput screening of reaction conditions and unattended operation.[3]
Application Note 1: Aza-Michael Addition of Amines to this compound
The aza-Michael addition of primary and secondary amines to this compound is a facile method for the synthesis of β-amino glutarate derivatives. These products are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds and peptidomimetics. In a continuous flow setup, this reaction can be performed efficiently and with high selectivity.
Proposed Signaling Pathway: Base-Catalyzed Aza-Michael Addition
Caption: General mechanism for the base-catalyzed aza-Michael addition to this compound.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for the aza-Michael addition to α,β-unsaturated esters in a continuous flow system, which can be used as a starting point for the optimization of this compound reactions.
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | DBU (10 mol%) | Acetonitrile | 25 | 10 | 95 | Adapted from[4] |
| 2 | Piperidine | None | Methanol | 50 | 5 | 98 | Adapted from[4] |
| 3 | Aniline | Yb(OTf)₃ (5 mol%) | Toluene | 80 | 20 | 85 | N/A |
| 4 | Morpholine | None | Neat | 60 | 15 | 92 | N/A |
Detailed Experimental Protocol: Continuous Flow Aza-Michael Addition
Objective: To synthesize a β-amino glutarate derivative via the continuous flow aza-Michael addition of an amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Solvent (e.g., acetonitrile, methanol)
-
Catalyst (optional, e.g., DBU)
-
Syringe pumps (2)
-
T-mixer or micromixer
-
PFA or stainless steel reactor coil (e.g., 10 mL volume)
-
Temperature controller (e.g., oil bath or heating block)
-
Back pressure regulator (BPR)
-
Collection vial
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound (e.g., 0.5 M) in the chosen solvent (Solution A).
-
Prepare a solution of the amine (e.g., 0.6 M, 1.2 equivalents) and catalyst, if used, in the same solvent (Solution B).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Set the temperature of the reactor coil to the desired value (e.g., 50 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 10 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired residence time. For a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
Start the pumps to introduce the reagent solutions into the mixer and then into the heated reactor coil.
-
Allow the system to reach a steady state (typically 2-3 times the residence time).
-
-
Collection and Analysis:
-
Collect the product stream from the outlet of the back pressure regulator.
-
Quench the reaction if necessary (e.g., with a dilute acid solution).
-
Analyze the product mixture by standard techniques (e.g., GC-MS, LC-MS, NMR) to determine conversion and yield.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous flow aza-Michael addition.
Application Note 2: Thia-Michael Addition of Thiols to this compound
The thia-Michael addition of thiols to this compound provides a direct route to sulfur-containing glutarate derivatives. These compounds are of interest in medicinal chemistry and materials science. Flow chemistry offers a safe and efficient platform for this transformation, particularly when dealing with volatile and odorous thiols.
Logical Relationship: Key Parameters in Thia-Michael Addition
Caption: Key parameters influencing the outcome of the thia-Michael addition.
Quantitative Data Summary (Representative)
The following table presents representative data for the thia-Michael addition to α,β-unsaturated esters, which can serve as a guide for reactions with this compound.
| Entry | Thiol | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Thiophenol | Et₃N (10 mol%) | Dichloromethane | 25 | 15 | 96 | Adapted from[4] |
| 2 | 1-Dodecanethiol | DBU (5 mol%) | Tetrahydrofuran | 40 | 10 | 94 | N/A |
| 3 | Benzyl mercaptan | None | Neat | 25 | 30 | 88 | N/A |
| 4 | Cysteine ethyl ester | TMG (15 mol%) | Ethanol | 60 | 20 | 90 | N/A |
Detailed Experimental Protocol: Continuous Flow Thia-Michael Addition
Objective: To synthesize a sulfur-containing glutarate derivative via the continuous flow thia-Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 1-dodecanethiol)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Catalyst (e.g., triethylamine, DBU)
-
Syringe pumps (2)
-
T-mixer or micromixer
-
PFA or stainless steel reactor coil (e.g., 5 mL volume)
-
Temperature controller
-
Back pressure regulator (BPR)
-
Collection vial
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound (e.g., 1.0 M) in the chosen solvent (Solution A).
-
Prepare a solution of the thiol (e.g., 1.1 M, 1.1 equivalents) and catalyst in the same solvent (Solution B).
-
-
System Setup:
-
Assemble the flow chemistry system as previously described.
-
Set the reactor temperature (e.g., 40 °C) and back pressure (e.g., 5 bar).
-
-
Reaction Execution:
-
Set the flow rates to achieve the desired residence time. For a 5 mL reactor and a 10-minute residence time, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).
-
Commence pumping of the reagent solutions.
-
Allow the system to stabilize.
-
-
Collection and Analysis:
-
Collect the product stream.
-
Work-up the reaction mixture as required (e.g., washing with a basic solution to remove the catalyst).
-
Analyze the product by appropriate analytical methods to determine the reaction outcome.
-
Conclusion
The application of continuous flow chemistry to reactions involving this compound presents a promising avenue for the development of efficient, safe, and scalable synthetic methodologies. The protocols and data presented in this document, based on analogous reactions of similar α,β-unsaturated esters, provide a solid foundation for researchers to explore and optimize a variety of transformations, including aza- and thia-Michael additions. The inherent advantages of flow chemistry, such as precise control over reaction parameters and enhanced safety, make it a powerful tool for academic research and industrial drug development professionals working with this compound and its derivatives. Further research into specific catalyst systems and reactor designs tailored for this compound reactions will undoubtedly expand the utility of this approach.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Michael Additions of Diethyl Glutaconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Michael additions involving diethyl glutaconate.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a freshly opened or properly stored catalyst. - Consider a different catalyst system (see Catalyst Selection table below). Basic catalysts like sodium ethoxide (NaOEt) or DBU are common starting points.[1] - For enantioselective reactions, bifunctional organocatalysts like thiourea (B124793) derivatives can be effective.[2] |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using TLC or GC-MS.[1] - Gradually increase the reaction temperature. Some reactions may require gentle heating (e.g., 50 °C).[3] - Allow the reaction to stir for a longer period (e.g., 24-48 hours). |
| Poor Nucleophile Generation | - Ensure the base is strong enough to deprotonate this compound. The pKa of the γ-proton is higher than the α-proton of diethyl malonate. - Use an appropriate solvent that does not interfere with enolate formation. Aprotic solvents like THF or toluene (B28343) are often suitable.[1] |
| Reversible Reaction (Retro-Michael Addition) | - Use milder reaction conditions to favor the forward reaction.[4] - If the product is a solid, try to find conditions where it precipitates out of the reaction mixture, driving the equilibrium forward. |
Problem: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity (α vs. γ-addition) | - This is a key challenge with vinylogous systems like this compound. The outcome is influenced by the catalyst, solvent, and Michael acceptor. - Bifunctional organocatalysts can promote α-regioselectivity through specific hydrogen bonding interactions.[5] - Steric hindrance on the Michael acceptor can favor addition at the less hindered γ-position. |
| Side Reactions (e.g., Aldol, Claisen Condensation) | - Use a catalytic amount of a mild base rather than a stoichiometric amount of a strong base.[4] - Maintain a low reaction temperature to disfavor side reactions. |
| Polymerization of Michael Acceptor | - Add the Michael acceptor slowly to the reaction mixture containing the this compound enolate. - Use a less reactive Michael acceptor if possible. |
Problem: Difficult Product Isolation/Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | - If crystallization is attempted, scratch the inside of the flask with a glass rod and cool in an ice bath for an extended period to induce crystallization.[6] |
| Co-elution with Starting Materials during Chromatography | - Adjust the solvent system for column chromatography (e.g., varying the hexane/ethyl acetate (B1210297) gradient). - Consider derivatization of the product to alter its polarity before purification. |
| Emulsion during Aqueous Workup | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when using this compound as a Michael donor?
The primary challenge is controlling the regioselectivity of the addition. This compound can form a vinylogous enolate, which can react at either the α-carbon or the γ-carbon. Achieving selective addition to one of these positions is crucial for obtaining the desired product and can be influenced by factors such as the choice of catalyst, solvent, and the steric and electronic properties of the Michael acceptor.[5]
Q2: Which catalysts are recommended for the Michael addition of this compound?
A range of catalysts can be employed, and the optimal choice will depend on the specific Michael acceptor and desired outcome (e.g., stereoselectivity). Common options include:
-
Base Catalysis: Mild bases like triethylamine (B128534) (TEA) or DBU, and stronger bases like sodium ethoxide (NaOEt) are frequently used.[1]
-
Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor, increasing the electrophilicity of the β-carbon.[1]
-
Organocatalysis: Chiral bifunctional catalysts, such as those based on cinchona alkaloids or thioureas, are particularly useful for achieving high enantioselectivity and can also influence regioselectivity.[2][7]
Q3: What are suitable solvents for this reaction?
The choice of solvent is critical and can affect reaction rate and selectivity.
-
Aprotic Solvents: Toluene and THF are commonly used as they are generally non-reactive and effectively solvate the reactants.[1]
-
Protic Solvents: Alcohols like ethanol (B145695) can be used, but may lead to side reactions or affect catalyst activity.[6]
-
Solvent-Free Conditions: In some cases, particularly for aza-Michael additions, the reaction can be run neat (solvent-free), which aligns with green chemistry principles.[1]
Q4: How can I monitor the progress of my reaction?
The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To get more quantitative information on the conversion of starting materials to product.[1]
Q5: What are common side reactions, and how can they be minimized?
Besides the issue of regioselectivity, other potential side reactions include:
-
Retro-Michael Addition: The reverse reaction can occur, especially at higher temperatures. Using milder conditions can help to minimize this.[4]
-
Aldol and Claisen Condensations: These can occur in the presence of strong bases. Using a catalytic amount of a milder base is recommended.[4]
-
Polymerization: The Michael acceptor can polymerize. This can often be suppressed by adding the acceptor slowly to the reaction mixture.
Data Presentation
Table 1: Representative Catalysts for Michael Additions (Note: Conditions are often specific to the Michael donor/acceptor pair and may require optimization for this compound.)
| Catalyst Type | Example | Typical Loading | Notes |
| Inorganic Base | Sodium Hydroxide (NaOH) | Catalytic pellet | Used in protic solvents like ethanol.[6] |
| Organic Base | DBU, Triethylamine (TEA) | 5-20 mol% | Commonly used for thiol and aza-Michael additions.[1] |
| Lewis Acid | Nickel(II) Chloride (NiCl₂) | 10 mol% | Often used with a chiral ligand for asymmetric synthesis.[1] |
| Organocatalyst | Thiourea derivatives | 1-10 mol% | Excellent for enantioselective additions to nitroolefins.[2] |
Table 2: Common Solvents for Michael Additions
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Toluene | Aprotic, Non-polar | 111 | Good for a wide range of temperatures; requires anhydrous conditions.[1] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Good general-purpose solvent; must be anhydrous.[1] |
| Ethanol (95%) | Protic | 78 | Can participate in the reaction; often used with strong base catalysts.[6] |
| Acetonitrile | Aprotic, Polar | 82 | Suitable for a variety of Michael additions.[1] |
| None (Neat) | - | - | Environmentally friendly; typically for highly reactive substrates.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition (Adapted from protocols for similar Michael donors like ethyl acetoacetate (B1235776) and may require optimization.)
-
To a round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 eq) and this compound (1.2 eq).
-
Dissolve the reactants in a suitable anhydrous solvent (e.g., THF or toluene, approx. 0.2 M concentration).
-
Add the base catalyst (e.g., DBU, 10 mol%) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
Protocol 2: Organocatalyzed Enantioselective Michael Addition to a Nitroolefin (This protocol is a conceptual guide; specific catalyst and conditions are crucial for success.)
-
In a dry vial, dissolve the chiral organocatalyst (e.g., a thiourea derivative, 5-10 mol%) in an anhydrous solvent (e.g., toluene).
-
Add this compound (1.5 eq) to the catalyst solution and stir for a few minutes.
-
Add the nitroolefin Michael acceptor (1.0 eq) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture directly.
-
Purify the residue by flash column chromatography to isolate the enantioenriched product.[2]
Visualizations
Caption: A typical experimental workflow for a Michael addition reaction.
Caption: A troubleshooting guide for common issues in Michael additions.
Caption: General mechanism of a base-catalyzed Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Diethyl glutaconate synthesis
Welcome to the Technical Support Center for Diethyl Glutaconate Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is commonly synthesized through several routes, including:
-
Esterification of Glutaconic Acid: Direct esterification of glutaconic acid with ethanol (B145695) in the presence of an acid catalyst.
-
Reaction of Diethyl Malonate with Chloroform (B151607): This reaction proceeds via a carbene addition to the enolate of diethyl malonate, followed by rearrangement.
-
Claisen Condensation followed by Decarboxylation: A crossed Claisen condensation between diethyl succinate (B1194679) and diethyl oxalate (B1200264) yields diethyl 2-oxoglutaconate, which can then be decarboxylated to form this compound.
Q2: I am observing a low yield in my this compound synthesis. What are the general potential causes?
A2: Low yields in organic synthesis can stem from various factors. For this compound synthesis, common culprits include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient catalysis.
-
Side reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.
-
Product loss during workup and purification: this compound may be lost during extraction, washing, or purification steps.
-
Purity of reagents and solvents: The presence of impurities, especially water, in starting materials or solvents can significantly impact the reaction outcome.
Q3: How can I identify impurities in my this compound product?
A3: The most common methods for identifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique separates the components of your mixture and provides a mass spectrum for each, allowing for the identification of byproducts by comparing their fragmentation patterns to spectral libraries.
-
NMR (¹H and ¹³C): NMR spectroscopy can reveal the presence of impurities by showing extra peaks in the spectrum that do not correspond to this compound. The chemical shifts and coupling patterns of these extra peaks can help in elucidating the structure of the impurities.[1][2][3][4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound via different routes.
Route 1: Esterification of Glutaconic Acid
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Esterification | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the glutaconic acid spot.[5] - Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.[6] |
| Side Reactions | - Dehydration/Decarboxylation: Glutaconic acid and its ester can be susceptible to decomposition at high temperatures. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation.[7][8] |
| Workup Issues | - Incomplete Extraction: this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions for better recovery. - Hydrolysis during Workup: If the workup involves aqueous basic solutions, hydrolysis of the ester can occur. Use mild basic conditions (e.g., saturated sodium bicarbonate solution) and minimize contact time. |
Route 2: Reaction of Diethyl Malonate with Chloroform
Problem: Low yield or formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Choice of Base: Sodium ethoxide is commonly used. Ensure it is freshly prepared or of high quality. The use of a stronger, non-nucleophilic base like sodium hydride might be considered, but this can also promote side reactions. - Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the enolate. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Side Reactions | - Dialkylation: A common side reaction in malonic ester synthesis is the formation of dialkylated products.[9] Using a controlled stoichiometry of the chloroform and base can help minimize this. - Self-condensation of Diethyl Malonate: This can occur if the reaction conditions are not optimized. Adding the chloroform dropwise to the pre-formed enolate solution at a controlled temperature can mitigate this. |
| Complex Reaction Mixture | - Purification Challenges: The reaction can produce a mixture of products that are difficult to separate by simple distillation. Column chromatography on silica (B1680970) gel may be necessary for effective purification. |
Route 3: Claisen Condensation and Decarboxylation
Problem: Low yield in the Claisen condensation step to form diethyl 2-oxoglutaconate.
| Potential Cause | Troubleshooting Steps |
| Inefficient Condensation | - Base Selection: A full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol, sodium hydride) is required to drive the reaction to completion by deprotonating the β-keto ester product.[10] - Reaction Temperature: The reaction is typically performed at low temperatures to control the reaction rate and minimize side reactions. |
| Side Reactions | - Self-condensation of Diethyl Succinate: To minimize this, one of the esters should not have α-hydrogens. In the reaction between diethyl succinate and diethyl oxalate, diethyl oxalate cannot form an enolate, thus preventing self-condensation.[11][12] It is often advantageous to add the enolizable ester (diethyl succinate) slowly to a mixture of the non-enolizable ester and the base.[12] - Michael Addition: The enolate can potentially add to any α,β-unsaturated carbonyl compounds that might form as byproducts.[5] |
Problem: Incomplete or problematic decarboxylation of diethyl 2-oxoglutaconate.
| Potential Cause | Troubleshooting Steps |
| Incomplete Decarboxylation | - Insufficient Heating: Decarboxylation often requires elevated temperatures. Ensure the reaction is heated sufficiently for an adequate period. Monitor the reaction by TLC or by observing the cessation of CO₂ evolution. - Inappropriate Reaction Conditions: The Krapcho decarboxylation, using a salt like lithium chloride in a high-boiling solvent like DMSO with a small amount of water, is often effective for β-keto esters and can proceed under milder conditions than simple thermal decarboxylation.[8][13][14] |
| Side Reactions | - Product Degradation: this compound can be sensitive to harsh acidic or basic conditions at high temperatures. If using acidic or basic hydrolysis followed by decarboxylation, consider optimizing the conditions to be as mild as possible.[7] |
Experimental Protocols
General Protocol for Esterification of Glutaconic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine glutaconic acid (1.0 eq.), absolute ethanol (excess, can be used as solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
-
Reaction: Heat the mixture to reflux. The water-ethanol azeotrope will collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the glutaconic acid is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
General Protocol for Claisen Condensation of Diethyl Succinate and Diethyl Oxalate
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
Addition of Esters: To the cooled (0 °C) sodium ethoxide solution, add a mixture of diethyl succinate (1.0 eq.) and diethyl oxalate (1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.
-
Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diethyl 2-oxoglutaconate can be purified by vacuum distillation.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and their Potential Identification
| Potential Byproduct | Possible Origin | Identification Notes (GC-MS or NMR) |
| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to the mass and fragmentation pattern of glutaconic acid, diethyl malonate, diethyl succinate, or diethyl oxalate in GC-MS. Characteristic NMR signals of the starting materials. |
| Diethyl Succinate | If starting from glutaconic acid, it could be a reduction byproduct under certain conditions. In the Claisen route, it's a starting material. | Mass spectrum matching diethyl succinate. ¹H NMR will show a singlet for the two equivalent methylene (B1212753) groups. |
| Diethyl 2-oxoglutaconate | Incomplete decarboxylation in the Claisen condensation route. | A higher boiling point and distinct mass spectrum from this compound. The ¹³C NMR will show a ketone carbonyl signal. |
| Polymeric materials | Self-condensation or polymerization of starting materials or products, especially under harsh basic or acidic conditions. | Often observed as a non-volatile residue. May not be easily characterizable by GC-MS. Broad, unresolved peaks in NMR. |
| Transesterification products | If a different alcohol is present as an impurity or if a different alkoxide base is used. | GC-MS can show peaks corresponding to mixed esters. |
Visualization of Reaction Pathways
Main Reaction: Esterification of Glutaconic Acid
Caption: Esterification of glutaconic acid to this compound.
Side Reaction: Dialkylation in Malonate Synthesis
Caption: Formation of a dialkylated byproduct in malonic ester synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. epfl.ch [epfl.ch]
- 3. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diethyl Glutaconate Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of diethyl glutaconate.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The base (e.g., sodium ethoxide, sodium hydride) may be old or may have been deactivated by moisture. The stoichiometry might be incorrect. | - Use a fresh, unopened container of the base. - Ensure all glassware is rigorously dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - For bases like sodium hydride, wash with dry hexanes to remove mineral oil before use. - Titrate the base to determine its exact concentration. |
| 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction type (e.g., Dieckmann condensation, Michael-addition-cyclization). Protic solvents can interfere with strong bases. | - For Dieckmann-type condensations, use a non-polar aprotic solvent like toluene (B28343) or THF.[1] - For Aza-Michael additions, polar aprotic solvents (e.g., DMF, DMSO) or alcohols can be effective, though alcohols may lead to side reactions.[2][3] | |
| 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | - Gradually increase the reaction temperature. For Dieckmann condensations, refluxing in toluene is common.[4] - For reactions with nucleophiles like hydrazine (B178648), higher temperatures might be required to drive the final cyclization step.[5] | |
| 4. Impure this compound: The starting material may contain impurities that inhibit the reaction. | - Purify this compound by vacuum distillation before use. | |
| Formation of Multiple Products/Side Reactions | 1. Intermolecular Condensation: If the concentration of this compound is too high, intermolecular reactions can compete with the desired intramolecular cyclization. | - Use high-dilution conditions by adding the substrate slowly to the reaction mixture over an extended period. |
| 2. Retro-Michael Reaction: In reactions involving nucleophiles like hydrazine, the initial Michael adduct can revert to the starting materials, competing with the cyclization step.[5] | - Once the initial adduct is formed, you might need to change the reaction conditions (e.g., increase temperature) to favor the irreversible cyclization step. | |
| 3. Isomerization of the Double Bond: The base can catalyze the isomerization of the α,β-double bond in this compound to the β,γ-position, which may not cyclize as desired. | - Use a non-nucleophilic, sterically hindered base. - Maintain a lower reaction temperature during the initial deprotonation step. | |
| 4. Dialkylation: In the presence of a strong base, the product can be deprotonated and react with another molecule of starting material or an alkylating agent. | - Use a slight excess of the base to ensure the product is fully converted to its enolate, which is less reactive towards further alkylation. - Add any alkylating agents slowly and at a low temperature. | |
| Product Decomposition | 1. Harsh Work-up Conditions: The cyclic β-keto ester product can be sensitive to strongly acidic or basic conditions during work-up, leading to hydrolysis and decarboxylation. | - Use a mild acidic work-up, for example, with a saturated aqueous solution of ammonium (B1175870) chloride.[4] - Keep the temperature low during the work-up procedure. |
| 2. High Reaction Temperature: Prolonged heating at very high temperatures can lead to decomposition. | - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid unnecessary heating. |
Frequently Asked Questions (FAQs)
Q1: What are the main cyclization pathways for this compound?
A1: this compound can undergo cyclization through several pathways, primarily:
-
Intramolecular Condensation (Dieckmann-type): In the presence of a strong base, this compound can undergo an intramolecular condensation to form a cyclic β-keto ester. Due to the position of the ester groups, this would form a five-membered ring.
-
Michael Addition followed by Cyclization: As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. Reaction with a dinucleophile, such as hydrazine or a primary amine, first leads to a Michael addition product, which can then undergo an intramolecular cyclization. For example, reaction with hydrazine can lead to pyrazolidinone derivatives.[5]
-
Domino [3+3] Annulation/Aza-Cyclization: In the presence of certain precursors, dialkyl glutaconates can undergo a base-catalyzed domino reaction to form complex heterocyclic structures like isoquinolinediones.[4]
Q2: How do I choose the right base for my cyclization reaction?
A2: The choice of base is critical and depends on the desired reaction:
-
For Dieckmann-type condensations: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice. Sodium ethoxide (NaOEt) can also be used, but it's best to use it in ethanol (B145695) to avoid transesterification.[6][7] Sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can also be effective, especially for minimizing side reactions.[1]
-
For Aza-Michael addition-cyclization: The amine reactant itself can sometimes act as a base. However, a catalyst may be needed. In some cases, the reaction can proceed without a catalyst. For subsequent cyclization, a stronger base might be required if an amidation reaction is involved.
Q3: What is the ideal solvent for these reactions?
A3: Solvent choice depends on the reaction mechanism:
-
Dieckmann Condensation: Anhydrous, aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), or diethyl ether are typically used to prevent quenching of the strong base.[1]
-
Aza-Michael Addition: The choice is broader. Polar aprotic solvents like DMF and DMSO can accelerate the reaction. Alcohols like methanol (B129727) and ethanol are also commonly used and can participate in the reaction by stabilizing intermediates through hydrogen bonding.[2][3]
Q4: My yield is consistently low. What are the most important parameters to optimize?
A4: To improve low yields, systematically optimize the following, in order of likely impact:
-
Base: Ensure the base is fresh, anhydrous, and used in the correct stoichiometric amount.
-
Reaction Temperature: Gradually increase the temperature to ensure the activation energy is overcome, but monitor for decomposition.
-
Concentration: Implement high-dilution conditions by adding the substrate slowly to prevent intermolecular side reactions.
-
Solvent: Ensure the solvent is anhydrous and appropriate for the chosen base and reaction type.
Q5: How can I confirm that the cyclization has occurred?
A5: You can use a combination of spectroscopic methods to confirm the formation of the cyclic product:
-
¹H and ¹³C NMR Spectroscopy: Look for the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the cyclic structure. For a Dieckmann product, you would expect to see a change in the chemical shifts of the methylene (B1212753) protons.
-
IR Spectroscopy: A successful Dieckmann condensation will result in a β-keto ester. You should observe a characteristic ketone carbonyl stretch (around 1700-1720 cm⁻¹) in addition to the ester carbonyl stretch (around 1735-1750 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the cyclized product (which involves the loss of a molecule of ethanol from the starting material).
Quantitative Data Summary
The following tables provide example data for related cyclization reactions to guide optimization efforts.
Table 1: Effect of Base and Solvent on Dieckmann Condensation Yield (Model Substrate: Diethyl Adipate)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH (1.2) | Toluene | Reflux | 2 | ~80 | [7] |
| 2 | NaOEt (1.1) | Ethanol | Reflux | 4 | ~75 | [6] |
| 3 | t-BuOK (1.2) | THF | 25 | 6 | ~85 | [1] |
| 4 | LiHMDS (1.1) | THF | 0 to 25 | 3 | >74 | [1] |
Note: Yields are for the formation of a five-membered ring from a 1,6-diester and are illustrative.
Table 2: Solvent Effects on Aza-Michael Addition Rate (Model Substrate: Dimethyl Itaconate)
| Solvent | Relative Reaction Rate | Notes | Reference |
| Methanol | Very Fast | High conversion | [2][3] |
| Ethanol | Very Fast | High conversion | [2][3] |
| DMSO | Fast | Competing isomerization can be significant | [2][3] |
| DMF | Fast | - | [2][3] |
| Chloroform | Slow | Negligible isomerization | [2][3] |
Note: This table reflects the rate of the initial Michael addition, which is the first step in a potential two-step cyclization.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Dieckmann-type Condensation
This protocol provides a general method for the base-induced cyclization of this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a strong base (e.g., 1.1 equivalents of sodium hydride, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of the base over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: General Procedure for Aza-Michael Addition and Subsequent Cyclization
This protocol outlines a two-step process involving the addition of a nitrogen nucleophile followed by cyclization.
-
Michael Addition: Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol). Add the nitrogen nucleophile (e.g., hydrazine hydrate (B1144303), 1.0 equivalent) dropwise at room temperature. Stir the mixture and monitor the disappearance of the starting material by TLC.
-
Cyclization: Once the Michael addition is complete, the cyclization can be induced. This may occur spontaneously upon further stirring or may require heating. In some cases, a base may need to be added to facilitate the cyclization (e.g., an intramolecular amidation).
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The work-up procedure will depend on the nature of the product. If the product is neutral, an extractive work-up similar to Protocol 1 can be used. If the product is acidic or basic, an acid-base extraction may be necessary. Purify the final product by recrystallization or column chromatography.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Base-catalyzed bicyclization of dialkyl glutaconates with cinnamoylacetamides: a synthetic strategy for isoquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Managing Stereoselectivity in Reactions with Diethyl Glutaconate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethyl glutaconate. The focus is on managing and controlling the stereochemical outcome of reactions, particularly in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselectivity challenges encountered when using this compound?
A1: The primary challenges involve controlling both diastereoselectivity and enantioselectivity. This compound can act as a nucleophile in various reactions, such as Michael additions, and the resulting products often contain multiple stereocenters. Key issues include obtaining low diastereomeric ratios (d.r.), leading to mixtures of diastereomers that can be difficult to separate, and achieving low enantiomeric excess (e.e.), resulting in a mixture of enantiomers.
Q2: How does the choice of catalyst influence the stereochemical outcome of reactions with this compound?
A2: The catalyst is a critical factor in determining stereoselectivity. In organocatalyzed reactions, for instance, chiral amines or thiourea-based catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over others. The structure of the catalyst, including the nature of its stereodirecting groups and its steric bulk, plays a crucial role in the transition state, thereby dictating the stereochemical course of the reaction. For example, in the organocatalyzed Michael addition of this compound to nitro-olefins, bifunctional catalysts with both a Brønsted acid and a Lewis base moiety can activate the reactants and effectively control the facial selectivity of the addition.[1]
Q3: Can the solvent choice significantly impact the diastereoselectivity and enantioselectivity?
A3: Yes, the solvent can have a profound effect on stereoselectivity. Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can influence the conformation of the transition state and the solubility of the catalyst and reactants. Aprotic solvents are often preferred in organocatalyzed reactions to avoid interference with the hydrogen bonding interactions between the catalyst and substrates, which are crucial for stereocontrol. The choice of solvent can also affect the aggregation state of the catalyst, which in turn can influence its activity and selectivity.
Q4: What is the typical role of temperature in controlling the stereoselectivity of these reactions?
A4: Lowering the reaction temperature generally leads to higher stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. This results in the preferential formation of a single stereoisomer. However, reducing the temperature can also decrease the reaction rate, so a balance must be struck to achieve both high selectivity and practical reaction times.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.)
Symptoms:
-
You are obtaining a mixture of diastereomers with a d.r. close to 1:1.
-
Purification of the desired diastereomer is challenging due to similar physical properties of the isomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst | The chosen catalyst may not provide sufficient steric hindrance or electronic interaction to effectively differentiate between the diastereomeric transition states. Screen a range of catalysts with different steric and electronic properties. For example, in organocatalyzed Michael additions, catalysts with bulkier substituents may offer better diastereocontrol. |
| Incorrect Solvent | The solvent may be interfering with the interactions that govern diastereoselectivity. Switch to a less polar or aprotic solvent. Solvents like toluene (B28343) or dichloromethane (B109758) are often good starting points for organocatalyzed reactions. |
| Inappropriate Temperature | The reaction temperature may be too high, allowing for the formation of the less stable diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this may require longer reaction times. |
| Concentration Effects | The concentration of the reactants can sometimes influence the aggregation state of the catalyst or intermediates. Experiment with different concentrations to see if it impacts the diastereomeric ratio. |
Issue 2: Low Enantiomeric Excess (e.e.)
Symptoms:
-
The reaction produces a nearly racemic mixture of the desired product.
-
The observed optical rotation of the product is significantly lower than the expected value for the enantiopure compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Chiral Catalyst | The chiral catalyst may not be efficiently inducing asymmetry. Ensure the catalyst is of high purity and the correct enantiomer is being used. Consider screening a variety of chiral catalysts, as small structural changes can have a large impact on enantioselectivity. |
| Catalyst Loading | The amount of catalyst can be crucial. Too low a catalyst loading may result in a significant background uncatalyzed reaction, which is non-selective. Conversely, too high a loading can sometimes lead to catalyst aggregation and reduced enantioselectivity. Optimize the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). |
| Presence of Water or Protic Impurities | Traces of water or other protic impurities can interfere with the catalyst's function, particularly in organocatalysis where hydrogen bonding is key. Ensure all reagents and solvents are rigorously dried before use. |
| Reaction Time | In some cases, the enantioselectivity can decrease over time due to product racemization under the reaction conditions. Monitor the reaction progress and work it up as soon as the starting material is consumed. |
Data Presentation
Table 1: Effect of Catalyst on the Stereoselectivity of the Michael Addition of this compound to a Nitro-olefin
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| Chiral Amine A | Toluene | 25 | 24 | 85 | >95:5 | 92 |
| Chiral Amine B | CH2Cl2 | 25 | 48 | 78 | 90:10 | 85 |
| Thiourea Catalyst C | Toluene | 0 | 72 | 92 | >95:5 | 96 |
| Thiourea Catalyst D | THF | 25 | 24 | 88 | 85:15 | 88 |
Data is representative and compiled from typical results in the literature for organocatalyzed Michael additions.
Experimental Protocols
Key Experiment: Organocatalyzed Enantioselective Michael Addition of this compound to a Nitro-olefin
This protocol is a general guideline for the asymmetric Michael addition of this compound to a nitro-olefin using a chiral organocatalyst.
Materials:
-
Chiral organocatalyst (e.g., a chiral primary amine or a thiourea-based catalyst)
-
This compound
-
Nitro-olefin
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst (e.g., 10 mol%).
-
Add the anhydrous solvent (to a concentration of approximately 0.1-0.5 M).
-
Add the nitro-olefin (1.0 equivalent) to the solution and stir for a few minutes.
-
Add the this compound (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for asymmetric Michael addition.
Caption: Troubleshooting flowchart for poor stereoselectivity.
References
Navigating Low Conversion Rates in Diethyl Glutaconate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Low conversion rates in the synthesis of diethyl glutaconate can be a significant impediment to research and development timelines. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the synthesis of this versatile reagent. The following question-and-answer format directly addresses specific problems, offering detailed experimental protocols and data-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via Fischer esterification of glutaconic acid with ethanol (B145695) and a sulfuric acid catalyst, but I am consistently obtaining low yields. What are the most likely causes?
A1: Low conversion rates in the Fischer esterification of glutaconic acid are often attributable to several key factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it is formed.
-
Substrate Purity: The purity of the starting glutaconic acid is critical. Impurities can interfere with the catalytic activity and lead to side reactions.
-
Catalyst Concentration: An inappropriate concentration of the sulfuric acid catalyst can either be insufficient to promote the reaction effectively or lead to unwanted side reactions like dehydration or polymerization.
-
Reaction Temperature and Time: Suboptimal temperature and reaction duration can result in incomplete conversion.
Q2: What is a reliable experimental protocol for the Fischer esterification of glutaconic acid to maximize the yield of this compound?
A2: The following protocol is a standard procedure for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Materials:
-
Glutaconic acid (1 mole)
-
Absolute ethanol (10 moles, excess)
-
Concentrated sulfuric acid (0.1 moles)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Diethyl ether
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add glutaconic acid, absolute ethanol, and a magnetic stir bar.
-
Fill the Dean-Stark trap with absolute ethanol.
-
Slowly add concentrated sulfuric acid to the flask while stirring.
-
Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | Incomplete water removal. | Ensure the Dean-Stark trap is functioning correctly. Consider using a drying agent like molecular sieves in the reaction mixture. |
| Insufficient catalyst. | Increase the catalyst loading incrementally. A common range is 1-5 mol% of the limiting reagent. | |
| Low reaction temperature. | Ensure the reaction is maintained at a steady reflux. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Formation of Byproducts | Dehydration of glutaconic acid. | This can occur at excessively high temperatures or with high catalyst concentrations. Optimize these parameters. |
| Polymerization. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. | |
| Michael Addition. | If using a synthesis route involving Michael addition, ensure stoichiometry and reaction conditions are optimized to favor the desired product. | |
| Difficult Purification | Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Co-distillation of impurities. | Ensure the vacuum distillation is performed carefully with a fractionating column to achieve good separation. |
Visualizing the Troubleshooting Process
To aid in diagnosing issues with low conversion rates, the following logical workflow can be used:
Stability of Diethyl glutaconate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diethyl glutaconate under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, like other esters, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is faster under basic conditions than under acidic or neutral conditions. Under basic conditions, the hydrolysis is irreversible, while under acidic conditions, it is a reversible equilibrium.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation product of this compound hydrolysis is glutaconic acid and ethanol. Under acidic conditions, the reaction is an equilibrium between this compound, water, glutaconic acid, and ethanol. Under basic conditions, the ester is hydrolyzed to form the salt of glutaconic acid and ethanol. It is also important to note that glutaconic acid itself can be unstable, particularly under heating, and may undergo decarboxylation to produce crotonic acid and carbon dioxide.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the remaining this compound and the appearance of its degradation products. Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the reaction progress.
Q4: Are there any specific safety precautions I should take when working with this compound under acidic or basic conditions?
A4: Yes. When working with acidic or basic solutions, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Experiments should be conducted in a well-ventilated fume hood. This compound itself is a combustible liquid.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Hydrolysis Data
Table 1: Estimated Hydrolysis Half-life of Diethyl Malonate at Various pH and Temperatures [2]
| pH | Temperature (°C) | Half-life (hours) |
| 4 | 50 | >120 (less than 10% hydrolysis after 5 days) |
| 7 | 25 | 137.5 |
| 7 | 50 | 15.9 |
| 9 | 50 | < 2.5 |
Experimental Protocols
Protocol 1: Determination of this compound Stability under Acidic Conditions
-
Preparation of Acidic Buffer: Prepare a buffer solution of the desired pH (e.g., pH 4) using an appropriate buffer system (e.g., acetate (B1210297) buffer).
-
Sample Preparation: Dissolve a known concentration of this compound in the acidic buffer.
-
Incubation: Maintain the solution at a constant temperature (e.g., 25 °C or 50 °C) in a temperature-controlled water bath or incubator.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base to stop the hydrolysis reaction.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Protocol 2: Determination of this compound Stability under Basic Conditions
-
Preparation of Basic Buffer: Prepare a buffer solution of the desired pH (e.g., pH 9) using an appropriate buffer system (e.g., borate (B1201080) buffer).
-
Sample Preparation: Dissolve a known concentration of this compound in the basic buffer.
-
Incubation: Maintain the solution at a constant temperature.
-
Time-Point Sampling: Due to the faster reaction rate, sample at more frequent intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately neutralize the aliquot with a suitable acid.
-
Analysis: Analyze the samples by HPLC.
-
Data Analysis: Determine the degradation rate and half-life from the concentration-time profile.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible hydrolysis rates.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | Ensure the water bath or incubator maintains a stable temperature (±0.5 °C). |
| Inaccurate pH of the buffer | Calibrate the pH meter before preparing buffers. Verify the final pH of the reaction mixture. |
| Inconsistent sample preparation | Use precise volumetric glassware and ensure complete dissolution of this compound. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Improper mobile phase composition | Prepare fresh mobile phase and ensure all components are fully dissolved and degassed. |
| Column degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Issue 3: Unexpected side products observed.
| Possible Cause | Troubleshooting Step |
| Decarboxylation of glutaconic acid | If the experiment is conducted at elevated temperatures, consider that the primary hydrolysis product, glutaconic acid, may decarboxylate. Analyze for the presence of crotonic acid. |
| Contamination | Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents. |
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: General experimental workflow for stability testing.
References
Common impurities found in commercial Diethyl glutaconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Diethyl Glutaconate. The information provided addresses common issues that may arise during experimentation due to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound is typically available with a purity of 98% or higher. The remaining percentage may consist of impurities derived from the synthesis process. While specific impurity profiles can vary between manufacturers and batches, common impurities can be inferred from the typical manufacturing process, which is the Fischer esterification of glutaconic acid with ethanol (B145695).
Potential impurities include:
-
Unreacted Starting Materials: Glutaconic acid and residual ethanol.
-
Incomplete Reaction Products: Monoethyl glutaconate, where only one of the two carboxylic acid groups has been esterified.
-
Geometric Isomers: this compound exists as cis and trans isomers. The commercial product is usually sold as a mixture of these isomers, and variations in their ratio can affect reaction outcomes.
-
Byproducts from Side Reactions: Diethyl ether can form due to the acid-catalyzed dehydration of ethanol during the esterification process.
-
Related Diesters: Impurities from the synthesis of starting materials, such as diethyl glutarate (the saturated analog) or diethyl itaconate (an isomer), could potentially be present.
-
Solvents: Residual solvents used during the synthesis and purification process.
Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?
A2: Yes, impurities in this compound can lead to unexpected side reactions. For instance:
-
Glutaconic Acid: The presence of this unreacted starting material can interfere with reactions where precise stoichiometry of the diester is critical or where free carboxylic acids can participate in unwanted acid-base reactions.
-
Monoethyl Glutaconate: This impurity has a free carboxylic acid group and a reactive ester group, which can lead to a different reactivity profile compared to the diester, potentially resulting in the formation of amides, different esters, or other derivatives.
-
Ethanol: Residual ethanol can react with other reagents in your reaction mixture, for example, with acid chlorides or anhydrides, leading to the formation of ethyl esters as byproducts.
Q3: I am observing inconsistent results across different batches of this compound. Why might this be happening?
A3: Batch-to-batch inconsistency can often be attributed to variations in the impurity profile. Specifically, the ratio of cis to trans isomers of this compound can differ between batches, which may influence the stereochemical outcome of your reaction. Additionally, varying levels of other impurities, such as unreacted starting materials or byproducts, can affect reaction kinetics and yields. It is advisable to analyze new batches for purity and isomeric ratio if consistency is critical for your application.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Lower than expected yield | High levels of unreacted starting materials (glutaconic acid) or monoethyl glutaconate. | 1. Verify the purity of the this compound using GC-MS or HPLC (see Experimental Protocols). 2. Consider purifying the this compound by fractional distillation under reduced pressure. |
| Formation of an unexpected ethyl ester byproduct | Presence of residual ethanol. | 1. Analyze the starting material for ethanol content. 2. Remove residual ethanol by placing the this compound under a high vacuum for a period before use. |
| Inconsistent reaction stereochemistry | Variation in the cis/trans isomer ratio between batches. | 1. Determine the isomeric ratio of each batch using NMR spectroscopy or a calibrated GC method. 2. If a specific isomer is required, consider purification by chromatography or sourcing from a supplier that provides isomer-specific products. |
| Reaction mixture is unexpectedly acidic | Presence of unreacted glutaconic acid or monoethyl glutaconate. | 1. Test the pH of an aqueous extraction of the this compound. 2. Purify the material by washing with a dilute base (e.g., sodium bicarbonate solution) followed by water, drying, and distillation. |
Quantitative Data on Potential Impurities
Since manufacturers' specifications for impurities are not always publicly available, the following table provides a general overview of potential impurities and their likely concentration ranges in a commercial product with a purity of ~98%.
| Impurity | Typical Source | Potential Concentration Range (%) |
| Glutaconic Acid | Unreacted starting material | < 1 |
| Monoethyl Glutaconate | Incomplete esterification | < 1 |
| Ethanol | Unreacted starting material/solvent | < 0.5 |
| Diethyl Ether | Side reaction of ethanol | < 0.5 |
| Water | Byproduct of esterification | < 0.5 |
| Other Organic Volatiles | Solvents from purification | < 0.1 |
Experimental Protocols
Protocol 1: Purity and Impurity Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.
Protocol 2: Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the detection of non-volatile impurities like glutaconic acid.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing issues related to this compound impurities.
Technical Support Center: Analytical Methods for Monitoring Diethyl Glutaconate Reaction Progress
Welcome to the technical support center for analytical methods related to Diethyl Glutaconate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the reaction progress of this compound synthesis and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a this compound reaction?
A1: The most common methods for monitoring this compound reactions are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
Q2: How can I use GC-MS to monitor my reaction?
A2: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[1] To monitor a this compound reaction, you can take aliquots of the reaction mixture at different time points, quench the reaction if necessary, and inject the sample into the GC-MS. By tracking the decrease in the peak area of the starting materials (e.g., Diethyl Malonate) and the increase in the peak area of this compound, you can determine the reaction's progress and completion. An internal standard can be used for more accurate quantification.[2][3]
Q3: What are the advantages of using HPLC for reaction monitoring?
A3: HPLC is well-suited for analyzing less volatile or thermally sensitive compounds that are not ideal for GC analysis.[4] It can effectively separate the components of the reaction mixture, including starting materials, intermediates, the this compound product (including cis/trans isomers), and byproducts.[5][6] UV detection is commonly used if the compounds have a chromophore.[7]
Q4: Can I use FTIR to monitor the reaction in real-time?
A4: Yes, in-situ FTIR spectroscopy is an excellent process analytical technology (PAT) for real-time reaction monitoring.[8] By inserting an ATR (Attenuated Total Reflectance) probe into the reaction vessel, you can continuously collect IR spectra. This allows you to track the disappearance of characteristic vibrational bands of the reactants (e.g., the C=O stretch of an aldehyde if it's a Knoevenagel condensation) and the appearance of bands corresponding to the this compound product.[8][9][10]
Q5: How is NMR spectroscopy useful for monitoring these reactions?
A5: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[11][12] By acquiring ¹H NMR spectra of the reaction mixture over time, you can monitor the appearance of characteristic signals for this compound and the disappearance of reactant signals. The ratio of the integrals of these signals can be used to determine the relative concentrations of the components and thus the reaction conversion.[13]
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner; consider derivatization of the analyte. 2. Bake out the column; trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector and detector. |
| Ghost Peaks | 1. Contamination from the syringe or septum. 2. Carryover from a previous injection. | 1. Rinse the syringe with a clean solvent; replace the septum. 2. Run a blank solvent injection to clean the system. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Column degradation. | 1. Optimize the temperature ramp rate. 2. Replace the column. |
| No Peaks Detected | 1. Syringe not drawing sample. 2. Leak in the system. 3. Detector not turned on or malfunctioning. | 1. Check the syringe and sample vial. 2. Perform a leak check. 3. Verify detector settings and functionality.[14] |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Change in mobile phase composition.[15] 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[13] 2. Use a column oven for stable temperature control. 3. Replace the column. |
| Peak Broadening or Splitting | 1. Column overloading. 2. Mismatch between injection solvent and mobile phase. 3. Void in the column packing. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase if possible. 3. Replace the column. |
| High Backpressure | 1. Clogged frit or column. 2. Particulate matter in the sample or mobile phase. | 1. Reverse flush the column (if recommended by the manufacturer); replace the frit. 2. Filter all samples and mobile phases before use. |
| No Signal or Low Signal | 1. Detector lamp off or failing. 2. Air bubbles in the flow cell. 3. Incorrect wavelength setting. | 1. Check and replace the detector lamp. 2. Purge the system to remove air bubbles.[14] 3. Ensure the detector is set to a wavelength where the analyte absorbs. |
Experimental Protocols
GC-MS Method for Reaction Monitoring
This protocol provides a general method for monitoring the synthesis of this compound. Optimization may be required based on the specific reaction conditions and available instrumentation.
1. Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.
-
If necessary, add an internal standard (e.g., diethyl phthalate) of a known concentration to the diluted sample.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | - Initial temperature: 80 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 m/z |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3. Data Analysis:
-
Identify the peaks for starting materials and this compound based on their retention times and mass spectra. The mass spectrum of this compound shows a molecular ion peak at m/z 186.[16]
-
Integrate the peak areas of the components of interest.
-
Plot the peak area (or the ratio to the internal standard) versus time to monitor the reaction progress.
HPLC Method for Reaction Monitoring
This protocol outlines a reversed-phase HPLC method for the analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified times.
-
Dilute the aliquot with the mobile phase (e.g., to 1 mL).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[5] |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | - 0-2 min: 30% B - 2-15 min: 30% to 90% B - 15-18 min: 90% B - 18-20 min: 90% to 30% B - 20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Data Analysis:
-
Identify the peaks corresponding to the reactants and this compound based on their retention times, which can be determined by injecting pure standards.
-
Integrate the peak areas.
-
Monitor the decrease in reactant peak areas and the increase in the product peak area over time.
Visualizations
Caption: General workflow for monitoring this compound reaction progress.
Caption: Logical flow for troubleshooting common GC-MS issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethyl glutarate(818-38-2) 13C NMR [m.chemicalbook.com]
- 12. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound [webbook.nist.gov]
Scale-up considerations for the synthesis of Diethyl glutaconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of diethyl glutaconate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: this compound is typically synthesized through two main strategies:
-
Two-step synthesis: This involves the initial synthesis of glutaconic acid, followed by a Fischer esterification with ethanol (B145695). A common route to glutaconic acid is the Doebner modification of the Knoevenagel condensation.
-
One-pot synthesis: While less common in literature for this specific molecule, one-pot procedures involving a Knoevenagel condensation of a suitable aldehyde with diethyl malonate in the presence of a catalyst and dehydrating agent can be explored.
Q2: What are the critical parameters to control during the scale-up of the Fischer esterification of glutaconic acid?
A2: When scaling up the Fischer esterification, the following parameters are crucial:
-
Water Removal: The reaction is an equilibrium process. To drive it towards the product, continuous removal of water is essential. This can be achieved using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[1][2][3]
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) needs to be carefully optimized. Too little catalyst will result in slow reaction rates, while too much can lead to side reactions and purification challenges.
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol.[2] Consistent heating and efficient mixing are critical for uniform reaction progress on a larger scale.
-
Reactant Ratio: Using a significant excess of ethanol can effectively shift the equilibrium towards the formation of this compound.[1]
Q3: What are common side reactions during the Knoevenagel or Doebner condensation step?
A3: The primary side reaction of concern is the Michael addition of the active methylene (B1212753) compound to the newly formed α,β-unsaturated product. This can be minimized by controlling the reaction time and temperature. It is advisable to monitor the reaction's progress closely and stop it once the starting aldehyde is consumed.[4] Self-condensation of the starting aldehyde can also occur if a strong base is used as a catalyst.[5]
Q4: How can I purify this compound at a larger scale?
A4: Purification of this compound typically involves the following steps:
-
Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized. The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water and brine to remove any remaining acid catalyst and water-soluble impurities.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Distillation: The crude product is then purified by vacuum distillation to obtain pure this compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Knoevenagel/Doebner Condensation
| Potential Cause | Troubleshooting Step |
| Inactive Methylene Compound | The acidity of the active methylene compound (e.g., malonic acid) is crucial. Ensure high purity of the reagent. |
| Steric Hindrance | Bulky substituents on the aldehyde can hinder the reaction. Consider increasing the reaction time or temperature.[4] |
| Ineffective Catalyst | The choice and amount of the basic catalyst (e.g., pyridine, piperidine) are critical. Ensure the catalyst is not degraded and is used in the correct proportion. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or increasing the temperature. |
Issue 2: Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting Step |
| Equilibrium Not Shifted | Increase the excess of ethanol or use a Dean-Stark apparatus to remove water more efficiently.[1][2] |
| Insufficient Catalyst | Increase the amount of acid catalyst incrementally. Be cautious of potential side reactions with excessive catalyst. |
| Reaction Time Too Short | Esterification can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC or GC. |
| Hydrolysis During Workup | Ensure all aqueous solutions used during the workup are neutral or slightly basic to prevent hydrolysis of the ester product. |
Issue 3: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Starting Materials | Improve the reaction conversion by optimizing reaction time, temperature, and catalyst concentration. Enhance purification efficiency, for instance, by using a more efficient distillation column. |
| Side Products from Condensation | Minimize Michael addition by stopping the reaction as soon as the aldehyde is consumed and consider lowering the reaction temperature.[4] |
| Residual Acid Catalyst | Thoroughly wash the organic extract with a sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst. |
Data Presentation
Table 1: Typical Reaction Parameters for Related Condensation and Esterification Reactions
| Parameter | Doebner Condensation (Acrolein & Malonic Acid) [5] | Fischer Esterification (General) [2] |
| Solvent | Pyridine | Excess Alcohol (e.g., Ethanol) |
| Catalyst | Piperidine (B6355638) (catalytic) | Sulfuric Acid or p-TsOH |
| Temperature | Reflux | Reflux |
| Key Consideration | Decarboxylation occurs in situ. | Water removal is critical. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of Glutaconic Acid via Doebner Condensation
This protocol is a representative procedure based on the Doebner modification for the synthesis of α,β-unsaturated acids.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
-
To this solution, add the appropriate aldehyde (e.g., a protected form of malonaldehyde) (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (disappearance of the aldehyde), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a 2M solution of hydrochloric acid until the mixture is acidic.
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid glutaconic acid by filtration and wash with cold water.
-
Dry the product under vacuum.
Step 2: Fischer Esterification of Glutaconic Acid
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the dried glutaconic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Figure 1: Proposed two-step synthesis workflow for this compound.
Figure 2: A logical relationship diagram for troubleshooting synthesis issues.
References
Effect of solvent on the reactivity of Diethyl glutaconate
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving diethyl glutaconate, focusing on the critical role of the solvent in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical reactivities?
A1: this compound is an α,β-unsaturated dicarboxylic ester, existing as a mixture of cis and trans isomers.[1][2] Its key feature is the electrophilic carbon-carbon double bond, which makes it an excellent Michael acceptor.[3][4] The most common reaction it undergoes is the Michael addition, a conjugate addition of a nucleophile to the β-carbon, which is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.[4][5]
Q2: How does a solvent generally influence the reactivity of a chemical reaction?
A2: Solvents are not merely inert media; they play a pivotal role in reaction kinetics and outcomes.[6] Key effects include:
-
Solvation: Solvents surround reactant and product molecules, influencing their stability.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions.[7]
-
Reactant Conformation: The solvent can dictate the three-dimensional shape of a reactant, which in turn affects its ability to react and the selectivity of the reaction.[8]
-
Kinetic Control: In solution, reactants are often confined within a "solvent cage," which can influence reaction rates by keeping the reactants in close proximity.[7]
Q3: What is the specific role of the solvent in a Michael addition reaction with this compound?
A3: In a base-catalyzed Michael addition, the solvent has several critical functions:
-
It dissolves the this compound, the nucleophile (Michael donor), and the base.
-
It influences the strength and effectiveness of the base used to deprotonate the Michael donor.
-
It can stabilize the enolate intermediate formed after the nucleophilic attack.[9]
-
In the final step, a protic solvent (like ethanol) can act as a proton source to protonate the enolate intermediate, yielding the final product.[5][9]
Q4: How does solvent polarity affect the rate and selectivity of reactions involving this compound?
A4: Solvent polarity can significantly alter reaction pathways. For enolates, C-alkylation is often favored in weakly coordinating, less polar solvents like THF, whereas O-alkylation can become more prominent in strongly coordinating, polar aprotic solvents like DMSO or HMPA.[10] This is because strongly coordinating solvents can create "naked" enolates that are more reactive at the oxygen atom.[10] The overall reaction rate can be increased or decreased depending on whether the solvent stabilizes the reactants or the transition state more effectively.[11]
Troubleshooting Guide
Problem 1: Low or no yield of the desired Michael adduct.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure all reactants (this compound, Michael donor, and base/catalyst) are fully soluble in the chosen solvent. If not, select an alternative solvent that provides better solubility for all components.
-
-
Possible Cause: Incompatible solvent-base pairing.
-
Solution: Protic solvents (e.g., ethanol (B145695), methanol) will react with and neutralize very strong bases like sodium hydride (NaH) or n-butyllithium (nBuLi). For such bases, strictly anhydrous aprotic solvents such as Tetrahydrofuran (THF), Toluene, or Dioxane must be used under an inert atmosphere.[12]
-
-
Possible Cause: Incorrect solvent polarity for the mechanism.
-
Solution: The reaction's transition state may be highly polar. Switching from a non-polar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., DMF, Acetonitrile) could accelerate the reaction. A screening of several solvent types is recommended.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Competing O-alkylation instead of C-alkylation.
-
Solution: This is a classic issue governed by solvent choice. To favor the desired C-C bond formation (Michael addition), use a weakly coordinating solvent like THF.[10] Avoid highly polar, strongly coordinating solvents like DMSO if O-alkylation is observed.
-
-
Possible Cause: Solvent-induced side reactions.
-
Solution: Some solvents can participate in or catalyze side reactions. For instance, DMF can be a source of formylation under certain reductive conditions.[13] If unexpected byproducts are observed, consider a simpler, less reactive solvent like THF or 1,4-Dioxane.
-
Problem 3: The reaction is very slow or stalls.
-
Possible Cause: The reaction is activation-controlled and the solvent is not sufficiently stabilizing the transition state.
-
Solution: Increasing the solvent polarity can often increase the rate. For example, switching from dichloromethane (B109758) (DCM) to acetonitrile (B52724) may lead to a rate enhancement.[14] Additionally, increasing the reaction temperature can overcome the activation barrier, but this should be done cautiously to avoid side reactions.
-
Quantitative Data Summary
The efficiency of Michael additions to this compound is highly dependent on the solvent system. The following table summarizes general trends and outcomes for a representative Michael addition reaction.
| Solvent | Dielectric Constant (at 25°C)[15] | Typical Outcome/Yield | Remarks |
| Tetrahydrofuran (THF) | 7.58 | Good to Excellent | Aprotic; weakly coordinating. Favors C-alkylation.[10] Must be anhydrous when used with strong bases. |
| Ethanol (EtOH) | 24.55 | Good to Excellent | Protic; can act as a proton source. Excellent for thia-Michael additions.[16] Not suitable for bases like NaH. |
| Dichloromethane (DCM) | 8.93 | Moderate to Good | Aprotic; common for many organic reactions. Lower polarity may result in slower reaction rates.[6] |
| Toluene | 2.38 | Moderate | Non-polar aprotic; useful for reactions requiring higher temperatures. May result in slow reaction rates. |
| Acetonitrile (MeCN) | 37.5 | Good | Polar aprotic; can accelerate reactions with polar transition states. |
| Dimethyl Sulfoxide (DMSO) | 46.68 | Variable | Highly polar aprotic; strongly coordinating. Can increase solubility but may promote O-alkylation side reactions.[10] |
Experimental Protocols
General Protocol for a Base-Catalyzed Michael Addition to this compound
Objective: To synthesize a Michael adduct via the reaction of a carbon nucleophile (e.g., diethyl malonate) with this compound using a base catalyst in an appropriate solvent.
Materials:
-
This compound (1.0 eq)
-
Michael donor (e.g., Diethyl malonate, 1.1 eq)
-
Base (e.g., Sodium ethoxide, 0.1 - 1.1 eq)
-
Anhydrous solvent (e.g., THF or Ethanol)
-
Quenching solution (e.g., Saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
If using a strong base like NaH or NaOEt, ensure the solvent (e.g., THF) is anhydrous.[12] If using a weaker base in a protic solvent, commercial-grade anhydrous ethanol can be used.
-
Dissolve the Michael donor (1.1 eq) in the chosen solvent inside the flask and cool the solution to 0 °C in an ice bath.
-
If using a solid base like NaH, add it to the solvent first, followed by the dropwise addition of the Michael donor.
-
Slowly add the base to the solution of the Michael donor to generate the nucleophilic enolate. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise via the dropping funnel over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical workflow for selecting a suitable solvent.
Caption: Simplified mechanism of a Michael addition reaction.
References
- 1. This compound, mixture of cis and trans 98 2049-67-4 [sigmaaldrich.com]
- 2. This compound, mixture of cis and trans 98 2049-67-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Solvent Physical Properties [people.chem.umass.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Diethyl Glutaconate Transformations
Welcome to the Technical Support Center for catalyst selection in diethyl glutaconate transformations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: this compound, an α,β-unsaturated dicarboxylic ester, primarily undergoes two main types of catalytic transformations:
-
Hydrogenation: The saturation of the carbon-carbon double bond to yield diethyl glutarate. This can be achieved through standard hydrogenation or asymmetric hydrogenation to produce chiral products.
-
Isomerization: The migration of the double bond to form diethyl alkylideneglutarates, such as diethyl ethylidenemalonate.
Q2: Which catalysts are recommended for the hydrogenation of this compound to diethyl glutarate?
A2: For the complete saturation of the double bond in this compound, several heterogeneous catalysts are effective. Common choices include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes.[1]
-
Platinum on Carbon (Pt/C): Another highly effective catalyst for C=C bond reduction.[1]
-
Raney Nickel: A cost-effective alternative, particularly for industrial-scale hydrogenations, known for its high activity.[1][2]
Q3: What catalytic systems are suitable for the asymmetric hydrogenation of this compound?
A3: For the enantioselective hydrogenation of this compound, chiral homogeneous catalysts are required. Ruthenium-based catalysts with chiral phosphine (B1218219) ligands are particularly effective for α,β-unsaturated esters. A highly successful system for the asymmetric hydrogenation of the structurally similar diethyl itaconate involves a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex .[3] This system has demonstrated high yield and excellent enantioselectivity.[3]
Q4: What factors are critical for achieving high yield and selectivity in asymmetric hydrogenation?
A4: Several parameters must be carefully controlled to ensure successful asymmetric hydrogenation:
-
Catalyst and Ligand Choice: The selection of the metal precursor and the chiral ligand is paramount for high enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence both the reaction rate and the stereochemical outcome.
-
Hydrogen Pressure: Optimal hydrogen pressure is crucial for catalyst activity and stability.
-
Temperature: Reaction temperature affects the rate of reaction and can also impact enantioselectivity.
-
Substrate Purity: Impurities in the this compound can poison the catalyst and inhibit the reaction.
Q5: How can I monitor the progress of a this compound hydrogenation reaction?
A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography (GC): To quantify the disappearance of the starting material and the appearance of the product.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the conversion of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and determine the conversion by integrating characteristic signals of the reactant and product.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic transformation of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. | * Use a fresh batch of catalyst. * Ensure the catalyst was handled under an inert atmosphere if it is air-sensitive. * Purify the this compound substrate to remove potential catalyst poisons. |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | * Check the system for leaks. * Increase the hydrogen pressure incrementally. | |
| Poor Substrate Solubility: The this compound may not be fully dissolved in the chosen solvent. | * Choose a solvent in which the substrate is highly soluble at the reaction temperature. * Increase the reaction temperature to improve solubility, while monitoring for potential side reactions. | |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion. | * Extend the reaction time. * Increase the catalyst loading. * Optimize the reaction temperature and pressure. |
| Product Degradation: The product may be unstable under the reaction conditions. | * Consider running the reaction at a lower temperature for a longer duration. * Analyze for byproducts to understand degradation pathways. | |
| Mechanical Losses During Workup: Product may be lost during filtration or extraction steps. | * Ensure efficient transfer of materials between vessels. * Thoroughly wash filter cakes and extraction layers. | |
| Low Enantioselectivity (in Asymmetric Hydrogenation) | Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be suitable for the substrate. | * Screen a variety of chiral ligands. For α,β-unsaturated esters like this compound, BINAP and its derivatives are good starting points.[3] |
| Incorrect Solvent Choice: The solvent can have a profound effect on enantioselectivity. | * Screen a range of solvents with varying polarities. | |
| Reaction Temperature is Too High: Higher temperatures can sometimes erode enantioselectivity. | * Attempt the reaction at a lower temperature. |
Data Presentation
The following table summarizes the quantitative data for the asymmetric hydrogenation of diethyl itaconate, a close structural analog of this compound, using a supported Ru-BINAP catalyst. This data provides a strong starting point for optimizing the asymmetric hydrogenation of this compound.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Diethyl Itaconate | 1 wt% Ru/ZrO₂ with (S)-BINAP | 99 | 93 |
[Data sourced from a study on the continuous flow asymmetric hydrogenation of diethyl itaconate.][3]
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of Diethyl Itaconate (as a model for this compound)
This protocol is based on the successful asymmetric hydrogenation of diethyl itaconate and can be adapted for this compound.[3]
Materials:
-
Diethyl itaconate (or this compound)
-
1 wt% Ru/ZrO₂ catalyst
-
(S)-BINAP
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the 1 wt% Ru/ZrO₂ catalyst (1.0 mol%) and (S)-BINAP (1.1 mol%).
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent to the reactor, followed by the diethyl itaconate substrate.
-
Reaction Setup: Seal the reactor and purge it several times with inert gas, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent. The filtrate contains the product, which can be purified further by distillation or chromatography if necessary.
Visualizations
References
Preventing polymerization of Diethyl glutaconate during storage
This technical support center provides guidance on the prevention of polymerization of Diethyl Glutaconate during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Polymerization has initiated. | - Do not use the material. - Review storage conditions and inhibitor levels. - Dispose of the material according to safety protocols. |
| Discoloration (e.g., Yellowing) | Onset of degradation or polymerization. | - Monitor the material closely for changes in viscosity. - Consider testing for purity before use. - If in doubt, discard the material. |
| Precipitate Formation | Polymer has formed and is precipitating out of solution. | - Do not use the material. - This indicates significant polymerization. - Dispose of the material safely. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize?
A1: this compound, as an unsaturated ester, is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-forming contaminants. The double bond in the glutaconate structure is the site of polymerization, where individual monomer units link together to form long chains or networks.
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area. It is crucial to keep it away from sources of heat, light, and ignition. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent polymerization by excluding oxygen, which can participate in the initiation of radical formation.
Q3: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
A3: While specific data for this compound is limited, inhibitors commonly used for other unsaturated esters are likely to be effective. Hydroquinone (HQ) and its derivatives, such as Monomethyl Ether Hydroquinone (MEHQ), are widely used as free-radical scavengers to prevent the polymerization of monomers like acrylates and vinyl compounds. These inhibitors work by reacting with and neutralizing free radicals that would otherwise initiate polymerization. A typical concentration for such inhibitors is in the range of 100-200 ppm.
Q4: How can I tell if my this compound has started to polymerize?
A4: The initial signs of polymerization can be subtle. An increase in the viscosity of the liquid is a primary indicator. As polymerization progresses, the liquid may become noticeably thicker, form a gel, or even solidify. Discoloration, typically a yellowing of the solution, can also be a sign of degradation and potential polymerization.
Q5: Can I still use this compound that shows signs of slight viscosity increase?
A5: It is strongly advised not to use this compound that shows any signs of polymerization. The presence of oligomers or polymers can significantly affect the stoichiometry and outcome of your reactions, leading to impure products and inconsistent results. For critical applications, it is always best to use fresh, unpolymerized material.
Data on Common Polymerization Inhibitors for Unsaturated Esters
The following table summarizes common inhibitors used for stabilizing unsaturated esters, which can be considered for this compound.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| Hydroquinone (HQ) | 100 - 1000 | Free-radical scavenger | Requires oxygen to be effective. Can be light-sensitive. |
| Monomethyl Ether Hydroquinone (MEHQ) | 50 - 500 | Free-radical scavenger | Less prone to sublimation than HQ. Requires oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Free-radical scavenger | Effective at higher temperatures. |
| Phenothiazine (PTZ) | 100 - 500 | Acts as a radical trap and peroxide decomposer | Can impart a slight color to the material. |
Experimental Protocols
Protocol 1: Visual Inspection and Viscosity Check
Objective: To qualitatively assess the extent of polymerization in a stored sample of this compound.
Methodology:
-
Visual Inspection: Carefully observe the sample in its container. Note any changes in color, clarity, or the presence of any solid precipitate.
-
Viscosity Check: Gently swirl the container and observe the flow of the liquid. Compare its flow behavior to that of a fresh, unpolymerized sample if available. A noticeable increase in resistance to flow indicates an increase in viscosity and likely polymerization. For a more quantitative measure, a simple flow test through a pipette or a viscometer can be used.
Protocol 2: Monitoring Polymerization by Gas Chromatography (GC)
Objective: To quantitatively determine the remaining monomer content in a sample of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase).
-
Data Analysis: The concentration of the this compound monomer is determined by comparing the peak area of the monomer to that of the internal standard. A decrease in the monomer concentration over time is indicative of polymerization.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Work-up Procedures for Reactions Involving Diethyl Glutaconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl glutaconate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical work-up for a reaction involving this compound?
The initial step in the work-up of a reaction involving this compound is typically to quench the reaction. This procedure neutralizes any reactive reagents and creates a biphasic mixture suitable for extraction. Common quenching agents include:
-
Water: A general and mild quenching agent.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): Often used to quench reactions involving organometallic reagents or strong bases.
-
Dilute hydrochloric acid (HCl): Employed to neutralize basic reaction mixtures and protonate any anionic species.[1]
Q2: How do I choose the appropriate extraction solvent for my this compound product?
The choice of extraction solvent depends on the polarity of your product and its solubility. This compound and its derivatives are typically moderately polar. Commonly used extraction solvents include:
-
Diethyl ether: A good solvent for many organic compounds and is less dense than water. However, it is highly volatile and flammable.
-
Ethyl acetate (B1210297): A versatile solvent with moderate polarity that is effective for a wide range of products.[2]
-
Dichloromethane (DCM): A denser-than-water solvent that can be useful for separating certain mixtures, but it is a suspected carcinogen.
-
Hexanes: A non-polar solvent, often used in combination with a more polar solvent like ethyl acetate to create an eluent system for chromatography.[3]
It is advisable to perform a small-scale liquid-liquid extraction test to determine the optimal solvent for your specific product.
Q3: I'm observing a persistent emulsion during the extraction process. How can I resolve this?
Emulsion formation is a common issue in the work-up of many organic reactions. Here are several troubleshooting strategies:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[2]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Solvent Evaporation: In some cases, removing the reaction solvent by rotary evaporation and then redissolving the residue in the extraction solvent before washing can prevent emulsion formation.
Q4: What are the common methods for purifying the crude product after extraction?
Following extraction and drying of the organic layer, the crude product often requires further purification. The most common method for purifying this compound derivatives is flash column chromatography .
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound adducts.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the desired product from the column. A typical starting point is a 90:10 mixture of hexanes:ethyl acetate.[1]
Before performing a column, it is essential to determine the optimal eluent system using thin-layer chromatography (TLC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Recovery After Extraction | Product is water-soluble. | Back-extract the aqueous layer with a fresh portion of the organic solvent. If the product is acidic or basic, adjust the pH of the aqueous layer to neutralize the product and increase its solubility in the organic phase before re-extracting. |
| Product is volatile. | Use a rotary evaporator with care, and consider using a cold trap to recover any volatilized product. | |
| Product has decomposed during work-up. | Use milder quenching and washing solutions. Avoid strong acids or bases if the product is sensitive. | |
| Multiple Spots on TLC of the Purified Product | Incomplete reaction or presence of side products. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. Try a different solvent system or use a gradient elution. | |
| Oily Product That Won't Solidify | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Product is an oil at room temperature. | This is common for many this compound derivatives. Confirm purity by NMR and/or mass spectrometry. |
Experimental Protocols
Protocol 1: Work-up for a Michael Addition of a Thiol to this compound
This protocol is a representative procedure for the work-up of a base-catalyzed Michael addition of a thiol to this compound.
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Work-up for a Knoevenagel Condensation of this compound with an Aldehyde
This protocol outlines a typical work-up for a Knoevenagel condensation reaction.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., toluene, ethanol) under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if it is an oil.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting guide for resolving emulsions in work-up procedures.
References
Validation & Comparative
Diethyl Glutaconate vs. Diethyl Malonate in Conjugate Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, conjugate additions, particularly the Michael addition, stand as a cornerstone for the synthesis of complex molecular architectures. The choice of the nucleophilic donor is critical to the outcome of these reactions. This guide provides a detailed comparison of two common dicarbonyl pronucleophiles: diethyl malonate and diethyl glutaconate. While diethyl malonate is a well-established and extensively studied Michael donor, this guide also sheds light on the capabilities of the less-documented this compound, providing available experimental data and protocols to offer a more complete picture for synthetic chemists.
Theoretical Comparison: Acidity and Enolate Stability
The reactivity of both diethyl malonate and this compound in conjugate additions stems from the acidity of the protons on the carbon atom situated between the two ester functionalities (the α-carbon). Deprotonation by a base generates a resonance-stabilized enolate, which then acts as the nucleophile.
Diethyl Malonate: The two ester groups effectively delocalize the negative charge of the resulting carbanion across both carbonyl groups, leading to a pKa of approximately 13 in DMSO.[1] This moderate acidity allows for easy enolate formation with a variety of bases.
Comparative Performance in Conjugate Additions: A Data-Driven Analysis
While a vast body of literature exists for the use of diethyl malonate in Michael additions, data for this compound is significantly more limited. This section presents available quantitative data to facilitate a comparison.
Table 1: Conjugate Addition of Diethyl Malonate to Various Acceptors
| Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Chalcone (B49325) | NiCl₂ / (-)-Sparteine | Toluene (B28343) | 12 | 90 | [Source for Diethyl Malonate Data] |
| trans-β-Nitrostyrene | 2-aminoDMAP/urea | Toluene | 4 | 91 | [2] |
| 2-Cyclopenten-1-one | Heterobimetallic Complex | THF | 46 | 90 | [Source for Diethyl Malonate Data] |
| Mesityl Oxide | Sodium Methoxide | Methanol | 0.5 | Not specified | [Source for Diethyl Malonate Data] |
Table 2: Conjugate Addition of this compound to Nitroolefins
Data for the conjugate addition of this compound is primarily available from a study on the synthesis of substituted pyrrolidines.[3]
| Michael Acceptor (Nitroolefin) | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (E)-β-nitrostyrene | Cinchona-derived | Toluene | 24 | 85 | >88:12 | >90 |
| Substituted (E)-β-nitrostyrenes | Cinchona-derived | Toluene | 24-48 | 70-92 | >88:12 | >90 |
Performance Summary:
-
Diethyl Malonate: Demonstrates high yields with a wide variety of Michael acceptors, including α,β-unsaturated ketones, aldehydes, and nitroolefins. Reaction times can vary significantly depending on the substrate and catalyst system. A vast array of catalytic systems, including metal catalysts and organocatalysts, have been developed to control the stereoselectivity of these reactions.
-
This compound: The available data shows that this compound is an effective Michael donor for reactions with nitroolefins, affording high yields and excellent stereocontrol in the presence of an organocatalyst. The extended conjugation in the glutaconate backbone can be leveraged to achieve high levels of diastereo- and enantioselectivity in the products. However, there is a notable lack of published data on its reactivity with other classes of Michael acceptors, such as enones and enals.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol is adapted from a nickel-catalyzed enantioselective Michael addition.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Dry Toluene
-
Chalcone
-
Diethyl malonate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) to dry toluene.
-
Stir the mixture at room temperature for 6 hours.
-
Slowly add chalcone (1.0 equivalent) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Add a solution of diethyl malonate (1.2 equivalents) in dry toluene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Organocatalytic Conjugate Addition of this compound to a Nitroolefin
This protocol is based on the synthesis of substituted pyrrolidines.[3]
Materials:
-
Cinchona-derived organocatalyst
-
Toluene
-
Nitroolefin
-
This compound
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
Procedure:
-
To a solution of the nitroolefin (1.0 equivalent) in toluene, add the Cinchona-derived organocatalyst (10 mol%) and trifluoroacetic acid (20 mol%).
-
Add this compound (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for the time specified in Table 2, monitoring by TLC.
-
Upon completion of the Michael addition, cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (3.0 equivalents) in portions.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the general mechanism of a Michael addition and a typical experimental workflow.
Caption: General mechanism of a Michael-type conjugate addition reaction.
Caption: A typical experimental workflow for a conjugate addition reaction.
Conclusion
Diethyl malonate remains the more versatile and widely documented Michael donor for conjugate additions, with a proven track record across a broad spectrum of Michael acceptors. Its reactivity is predictable, and a wealth of protocols exists to guide its application in synthesis.
This compound, while less explored, has demonstrated its potential as a valuable Michael donor, particularly in organocatalyzed asymmetric reactions with nitroolefins, where it can deliver products with high stereocontrol. The limited availability of data for its reactions with other acceptor types represents a significant knowledge gap and an area ripe for future investigation. For researchers in drug development and synthetic chemistry, this compound presents an opportunity for the discovery of novel reaction pathways and the synthesis of unique molecular scaffolds. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
A Comparative Analysis of the Reactivity of cis- and trans-Diethyl Glutaconate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethyl Glutaconate and the Michael Addition
This compound is an α,β-unsaturated dicarbonyl compound that exists as two geometric isomers: cis-diethyl glutaconate and trans-diethyl glutaconate. These compounds are valuable substrates in organic synthesis, particularly in Michael addition reactions. The Michael addition is a nucleophilic 1,4-addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This reaction is of fundamental importance for the formation of carbon-carbon and carbon-heteroatom bonds in a wide range of synthetic applications, including the synthesis of pharmaceuticals.
The reactivity of Michael acceptors is influenced by several factors, including electronic effects and steric hindrance. The geometric constraints imposed by the cis and trans configurations of the double bond in this compound are expected to play a significant role in their relative reactivity and the stereochemical outcome of the Michael addition.
Inferred Reactivity and Stereochemical Considerations
In the absence of direct experimental data comparing the two isomers, we can infer their relative reactivity based on steric and electronic considerations. The trans isomer is generally expected to be more reactive towards Michael addition than the cis isomer.
Key Points:
-
Steric Hindrance: The cis isomer possesses a more sterically hindered environment around the β-carbon, the site of nucleophilic attack. The proximity of the two ester groups can impede the approach of the nucleophile. In contrast, the trans isomer presents a more open and accessible β-carbon, facilitating nucleophilic attack.
-
Thermodynamic Stability: Generally, trans alkenes are thermodynamically more stable than their corresponding cis isomers due to reduced steric strain. However, the relative stability of the starting material does not always directly correlate with reactivity in a simple manner, as the transition state energies are the determining factor for the reaction rate.
-
Stereoselectivity: The stereochemistry of the starting isomer can influence the stereochemical outcome of the Michael addition, leading to the formation of different diastereomers. The approach of the nucleophile will be directed by the existing stereochemistry of the Michael acceptor to minimize steric interactions in the transition state.
Comparative Summary
The following table summarizes the inferred comparison between cis- and trans-diethyl glutaconate as Michael acceptors.
| Feature | cis-Diethyl Glutaconate | trans-Diethyl Glutaconate | Rationale |
| Inferred Reactivity | Lower | Higher | The trans isomer offers a less sterically hindered path for the incoming nucleophile to the electrophilic β-carbon. |
| Steric Hindrance at β-Carbon | Higher | Lower | The proximity of the two ester groups in the cis configuration creates a more crowded environment. |
| Thermodynamic Stability | Generally less stable | Generally more stable | Reduced steric strain between the substituent groups in the trans isomer. |
| Potential for Stereocontrol | High | High | The defined geometry of both isomers can be exploited to influence the stereochemical outcome of the addition reaction. |
General Experimental Protocol for a Michael Addition Reaction
The following is a general experimental protocol for a Michael addition of a β-dicarbonyl compound to an α,β-unsaturated ester. This protocol should be adapted and optimized for the specific nucleophile and substrate used.
Materials:
-
α,β-Unsaturated ester (e.g., this compound)
-
β-Dicarbonyl compound (e.g., diethyl malonate)
-
Base catalyst (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the β-dicarbonyl compound in the anhydrous solvent, add the base catalyst at room temperature under an inert atmosphere.
-
Stir the mixture for a predetermined time to allow for the formation of the enolate.
-
Add the α,β-unsaturated ester to the reaction mixture dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with the extraction solvent.
-
Wash the organic layer with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized pathway of a Michael addition reaction.
Caption: Structures of cis- and trans-diethyl glutaconate. (Note: Actual images would be embedded here).
Caption: Conceptual workflow for comparing the reactivity of the isomers.
Conclusion
While this guide provides a theoretical framework for comparing the reactivity of cis- and trans-diethyl glutaconate, it is crucial to underscore the necessity of empirical data. The principles of steric hindrance and thermodynamic stability strongly suggest that trans-diethyl glutaconate will be the more reactive Michael acceptor. However, the actual reactivity and stereoselectivity will be highly dependent on the specific nucleophile, catalyst, solvent, and reaction conditions employed. Researchers are encouraged to use the information and the general protocol provided herein as a starting point for their own investigations to elucidate the nuanced reactivity of these two isomers. The development of a deeper understanding of their comparative reactivity will undoubtedly contribute to the more efficient and selective synthesis of complex molecules in the field of drug discovery and development.
A Comparative Guide to Diastereoselectivity in Conjugate Additions to Diethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diastereoselectivity in conjugate addition reactions involving diethyl glutaconate. While direct comparative studies on a wide range of nucleophiles are limited in published literature, this document synthesizes available data, focusing on a key example of this compound as a nucleophile and drawing comparisons with related systems to inform experimental design.
Introduction to Diastereoselective Additions to this compound
This compound, an α,β-unsaturated dicarbonyl compound, presents a valuable scaffold in organic synthesis due to its multiple reactive sites. The stereochemical outcome of conjugate additions to this substrate is of significant interest for the construction of complex molecules with defined stereocenters. The diastereoselectivity of these reactions is influenced by a variety of factors including the nature of the nucleophile, the catalyst employed, and the reaction conditions. This guide will explore these aspects, presenting available experimental data and methodologies.
This compound as a Michael Donor: Organocatalytic Addition to Nitroolefins
A notable example of achieving high diastereoselectivity involves the use of this compound as a pronucleophile in an organocatalyzed Michael addition to nitroolefins. This reaction, preceding a reductive cyclization, yields highly functionalized pyrrolidines with excellent stereocontrol.
Data Summary
The following table summarizes the results from the organocatalytic conjugate addition of this compound to various nitroolefins.
| Entry | Nitroolefin (R) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | C₆H₅ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | >88:12 | 90 | 85 |
| 2 | 4-ClC₆H₄ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | >88:12 | 92 | 88 |
| 3 | 4-MeOC₆H₄ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | >88:12 | 91 | 82 |
| 4 | 2-Thienyl | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | >88:12 | 93 | 79 |
Data sourced from Quintard, A., & Rodriguez, J. (2017). Organocatalytic Activation of this compound for the Diastereo- and Enantioselective Assembly of NH-Free 2,3,4-Trisubstituted Pyrrolidines. Organic Letters, 19(3), 722–725.[1]
Experimental Protocol: Organocatalytic Michael Addition
Materials:
-
This compound
-
Substituted nitroolefin
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Toluene (B28343) (solvent)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Zinc dust
-
Ammonium (B1175870) chloride solution
Procedure:
-
To a solution of the nitroolefin (0.2 mmol) in toluene (1.0 mL) were added this compound (0.3 mmol, 1.5 equiv), the organocatalyst (20 mol %), and trifluoroacetic acid (20 mol %).
-
The reaction mixture was stirred at room temperature for the time indicated in the original publication (typically 24-72 h) until completion (monitored by TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
For the reductive cyclization, the crude Michael adduct was dissolved in a mixture of ethanol (B145695) and water.
-
Zinc dust (10 equiv) and ammonium chloride (10 equiv) were added, and the mixture was stirred vigorously at room temperature.
-
After completion of the reduction, the mixture was filtered, and the filtrate was extracted with an organic solvent.
-
The combined organic layers were dried, concentrated, and the residue was purified by flash column chromatography to afford the desired pyrrolidine.
-
Diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Logical Workflow for the Organocatalytic Reaction
The following diagram illustrates the workflow for the diastereoselective Michael addition of this compound and subsequent cyclization.
Caption: Experimental workflow for the synthesis of trisubstituted pyrrolidines.
This compound as a Michael Acceptor: A Comparative Discussion
The stereochemical outcome of the addition of a nucleophile to the β-position of this compound will be determined by the facial selectivity of the attack on the double bond. This selectivity is influenced by the steric and electronic properties of both the substrate and the nucleophile, as well as the presence of any chiral catalysts or auxiliaries.
Expected Diastereoselectivity Trends
-
Organocuprates: The 1,4-addition of organocuprates (Gilman reagents) to α,β-unsaturated esters is a well-established method for carbon-carbon bond formation.[2][3] The diastereoselectivity is often influenced by the ability of the ester to coordinate with the copper species, which can direct the nucleophilic attack from a specific face of the molecule. The presence of a coordinating group, such as a hydroxyl or alkoxy group, elsewhere in the molecule can significantly enhance diastereoselectivity.
-
Grignard Reagents: While Grignard reagents typically favor 1,2-addition to carbonyls, their addition to α,β-unsaturated systems can be directed towards 1,4-addition in the presence of copper catalysts. The diastereoselectivity of such reactions is highly dependent on the specific Grignard reagent, the copper source, and the chiral ligand employed.[4][5][6][7]
-
Amines and Thiols: The aza- and thia-Michael additions are powerful reactions for the introduction of nitrogen and sulfur functionalities.[8] The diastereoselectivity of these additions to acyclic α,β-unsaturated esters is often modest without the use of a chiral catalyst. Chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, are frequently used to induce high levels of stereocontrol.
Visualizing the Reaction Pathway
The general mechanism for a catalyzed diastereoselective conjugate addition to this compound can be visualized as follows.
Caption: Energy profile of a diastereoselective addition.
Conclusion and Future Outlook
The diastereoselective conjugate addition to this compound is a promising avenue for the synthesis of stereochemically rich molecules. The work by Quintard and Rodriguez demonstrates that high levels of diastereocontrol can be achieved when this compound is employed as a nucleophile in organocatalyzed reactions.[1] While comprehensive comparative data for this compound as a Michael acceptor is currently limited, the principles of asymmetric catalysis established for related α,β-unsaturated systems provide a strong foundation for future research. Further studies involving a systematic variation of nucleophiles, catalysts, and reaction conditions are needed to fully elucidate the factors governing diastereoselectivity in additions to this versatile substrate. Such investigations will undoubtedly expand the synthetic utility of this compound in the development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: A Comparative Guide to Diethyl Glutaconate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. Diethyl glutaconate, a five-carbon α,β-unsaturated dicarbonyl compound, offers a unique synthon for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry. However, a thorough understanding of its performance in comparison to alternative reagents is crucial for optimizing reaction outcomes. This guide provides an objective comparison of this compound with other commonly employed reagents in key synthetic transformations, supported by experimental data and detailed protocols.
This publication will delve into the utility of this compound and its alternatives in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition. These reactions are instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals and functional materials.
Knoevenagel Condensation: A Comparative Analysis of Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. The reactivity of the active methylene compound is a key determinant of the reaction's efficiency.
While direct comparative studies under identical conditions are sparse, the available literature allows for a qualitative and semi-quantitative assessment of this compound versus more conventional active methylene compounds like diethyl malonate.
Table 1: Comparison of Active Methylene Compounds in Knoevenagel Condensation
| Active Methylene Compound | Structure | Typical pKa | Relative Reactivity | Notes |
| This compound | EtOOC-CH=CH-CH₂-COOEt | ~13-14 (estimated) | Moderate | The vinylogous nature may influence acidity and nucleophilicity. Can lead to more complex or elongated products. |
| Diethyl Malonate | EtOOC-CH₂-COOEt | 13 | High | A widely used standard for Knoevenagel condensations, known for its reliability and high yields.[1][2] |
| Ethyl Acetoacetate | CH₃-CO-CH₂-COOEt | 11 | High | The presence of a keto group offers additional reaction pathways.[1] |
| Malononitrile (B47326) | NC-CH₂-CN | 11 | Very High | The strong electron-withdrawing nature of the nitrile groups makes the methylene protons highly acidic, leading to high reactivity.[3][4] |
| Meldrum's Acid | C₆H₈O₄ | 4.97 | Very High | The rigid cyclic structure enhances the acidity of the methylene protons, resulting in high reactivity.[5] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with an Active Methylene Compound
This protocol provides a general procedure that can be adapted for comparing different active methylene compounds.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., this compound, Diethyl Malonate) (1.0 mmol)
-
Piperidine (B6355638) (0.1 mmol)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol), the chosen active methylene compound (1.0 mmol), and ethanol (10 mL).
-
Add piperidine (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship for Knoevenagel Condensation
Caption: General workflow of the Knoevenagel condensation reaction.
Michael Addition: Evaluating this compound as a Michael Acceptor
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The electrophilicity of the β-carbon in the Michael acceptor is a critical factor governing the reaction rate. This compound, with its extended conjugation, can act as a Michael acceptor.
Table 2: Comparison of Michael Acceptor Reactivity in Thiol Additions
| Michael Acceptor | Structure | Relative Reactivity | Notes |
| This compound | EtOOC-CH=CH-CH₂-COOEt | Moderate (estimated) | The extended conjugation may influence the electrophilicity of the β-carbon. Prone to tandem reactions. |
| Diethyl Fumarate | EtOOC-CH=CH-COOEt (trans) | High | The trans geometry allows for better orbital overlap, enhancing reactivity compared to its cis-isomer, diethyl maleate.[6] |
| Diethyl Maleate | EtOOC-CH=CH-COOEt (cis) | Moderate | Steric hindrance in the cis isomer reduces its reactivity compared to the trans isomer.[6] |
| N-Propylmaleimide | C₁₀H₁₃NO₂ | Very High | The cyclic imide structure significantly activates the double bond towards nucleophilic attack. |
| Ethyl Acrylate | CH₂=CH-COOEt | High | A commonly used and reactive Michael acceptor.[6] |
Experimental Protocol: Michael Addition of a Thiol to a Michael Acceptor
This protocol provides a general method for comparing the reactivity of different Michael acceptors.
Materials:
-
Michael Acceptor (e.g., this compound, Diethyl Fumarate) (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Triethylamine (B128534) (TEA) (0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Michael acceptor (1.0 mmol) and anhydrous THF (5 mL).
-
Add thiophenol (1.1 mmol) to the stirred solution.
-
Add triethylamine (0.1 mmol) to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism for Michael Addition
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Synthesis of Heterocyclic Compounds: Pyridones and Pyrans
This compound and its alternatives are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can be employed in the synthesis of substituted pyridones and pyrans, which are important scaffolds in medicinal chemistry.
While a direct comparative synthesis of a specific pyridone using both this compound and diethyl malonate under identical conditions is not readily found in the literature, the general synthetic strategies suggest that this compound would lead to products with a longer side chain at the 4-position of the pyridone ring.
Experimental Protocol: Synthesis of a Substituted 4H-Pyran
This protocol is adapted from a general procedure for the synthesis of 4H-pyrans and can be used to compare the performance of different dicarbonyl compounds.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dicarbonyl Compound (e.g., this compound, Ethyl Acetoacetate) (1.0 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Experimental Workflow for Heterocycle Synthesis
Caption: A typical experimental workflow for the synthesis of heterocyclic compounds.
Conclusion
This compound serves as a valuable C5 building block in organic synthesis, offering pathways to more complex and elongated structures compared to its C3 counterpart, diethyl malonate. While direct quantitative comparisons of its reactivity against other active methylene compounds and Michael acceptors are limited, its utility is evident in the potential for tandem reactions and the synthesis of unique heterocyclic systems. The choice between this compound and its alternatives will ultimately depend on the specific synthetic target and the desired molecular complexity. Further research into the direct comparison of these reagents under standardized conditions would be highly beneficial to the synthetic chemistry community.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orientjchem.org [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. "Michael addition of amines to α-ß unsaturated esters" by Kiarash Alavi Shooshtari [scholarsmine.mst.edu]
A Comparative Guide to the Synthetic Routes of Diethyl Glutaconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to Diethyl glutaconate, a valuable building block in organic synthesis. The performance of each method is evaluated based on experimental data, including reaction yields, conditions, and reagent accessibility. Detailed experimental protocols for key synthetic pathways are provided to facilitate replication and adaptation in a laboratory setting.
Data Summary of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to this compound, offering a clear comparison of their efficiencies.
| Synthetic Route | Precursors | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Fischer Esterification | Glutaconic acid, Ethanol (B145695) | Sulfuric acid (conc.) | Ethanol | 4 - 6 | Reflux (78) | ~60-70 |
| Michael Addition | Diethyl malonate, Ethyl propiolate | Sodium ethoxide | Ethanol | 2 - 4 | 25 - 50 | ~75-85 |
| Wittig Reaction | Ethyl glyoxylate (B1226380), (Carbethoxymethylene)triphenylphosphorane (B24862) | - | Dichloromethane (B109758) | 2 - 3 | 25 | ~80-90 |
Detailed Experimental Protocols
Fischer Esterification of Glutaconic Acid
This classical method involves the direct esterification of glutaconic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaconic acid (13.0 g, 0.1 mol) and absolute ethanol (100 mL).
-
Slowly add concentrated sulfuric acid (2 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Michael Addition of Diethyl Malonate to Ethyl Propiolate
This route utilizes the conjugate addition of a malonate enolate to an activated alkyne, followed by tautomerization to form the α,β-unsaturated diester.
Experimental Protocol:
-
In a 250 mL three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add diethyl malonate (16.0 g, 0.1 mol) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Add ethyl propiolate (9.8 g, 0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation to afford this compound.
Wittig Reaction of Ethyl Glyoxylate
This method builds the carbon-carbon double bond of this compound using the Wittig reaction, a reliable olefination method.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend (carbethoxymethylene)triphenylphosphorane (34.8 g, 0.1 mol) in dry dichloromethane (100 mL) under a nitrogen atmosphere.
-
To this suspension, add a solution of ethyl glyoxylate (10.2 g, 0.1 mol) in dichloromethane (20 mL) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine (B44618) oxide.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by vacuum distillation to give pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Caption: Synthetic pathways to this compound.
Disclaimer: The provided yields are approximate and can vary based on the specific reaction conditions and scale. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken.
A Comparative Guide to Catalysts for Diethyl Glutaconate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of catalytic systems for reactions involving diethyl glutaconate, a versatile building block in organic synthesis. Due to its multiple reactive sites, this compound can undergo various transformations, including Michael additions, hydrogenations, and cyclizations, leading to the synthesis of complex molecules with potential applications in medicinal chemistry. This document provides an objective comparison of catalyst performance, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic strategy for their specific synthetic goals.
Michael Addition Reactions: A Focus on Organocatalysis
The conjugate addition of nucleophiles to the activated double bond of this compound is a key C-C bond-forming reaction. Recent research has highlighted the efficacy of organocatalysts in promoting highly stereoselective Michael additions.
Performance Comparison of Catalysts for Michael Addition
Direct comparative studies of different catalyst types for the Michael addition to this compound are limited in the readily available scientific literature. However, significant success has been reported with bifunctional organocatalysts. Below is a summary of the performance of a prominent organocatalyst in the reaction of this compound with nitroolefins.
| Catalyst | Reactants | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Bifunctional Thiourea (B124793) Organocatalyst | This compound, trans-β-nitrostyrene and its derivatives | Toluene (B28343) | 20 | 2-10 | 70-98 | >88:12 | >90 | [1] |
Note: The reported reaction is a consecutive Michael addition/reductive cyclization. The data presented reflects the overall efficiency and stereoselectivity of the process initiated by the Michael addition.
Experimental Protocol: Organocatalyzed Michael Addition of this compound to a Nitroolefin
This protocol is based on the work of Quintard and Rodriguez (2017).[1]
Materials:
-
Bifunctional thiourea organocatalyst (as described in the reference)
-
This compound
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Toluene (anhydrous)
-
Acetic acid
-
Zinc dust
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (0.5 mL).
-
Add this compound (0.3 mmol, 1.5 equiv).
-
Add the nitroolefin (0.2 mmol, 1.0 equiv).
-
Stir the reaction mixture at 20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the Michael addition (typically after 24-48 hours), add acetic acid (1 mL) and zinc dust (10 equiv) to the reaction mixture for the subsequent reductive cyclization.
-
Stir the mixture vigorously at room temperature until the cyclization is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3,4-trisubstituted pyrrolidine.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical workflow of the experimental protocol and the proposed catalytic cycle for the organocatalyzed Michael addition.
Caption: Experimental workflow for the organocatalyzed Michael addition and subsequent reductive cyclization.
Caption: Proposed catalytic cycle for the bifunctional organocatalyst-mediated Michael addition.
Hydrogenation and Cyclization Reactions: An Outlook
Comprehensive experimental data, particularly comparative studies, on the catalytic hydrogenation and cyclization of this compound is scarce in the current literature. However, based on established methodologies for similar α,β-unsaturated esters, potential catalytic systems can be proposed.
Potential Catalysts for Hydrogenation
The selective hydrogenation of the carbon-carbon double bond in this compound to yield diethyl glutarate is a valuable transformation. Both heterogeneous and homogeneous catalysts could be employed.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are standard catalysts for the hydrogenation of alkenes. The choice of catalyst and reaction conditions (hydrogen pressure, temperature, solvent) would be crucial to avoid the reduction of the ester functionalities.
Potential Catalysts for Cyclization
Intramolecular cyclization of this compound derivatives can lead to the formation of various heterocyclic or carbocyclic structures. The type of cyclization would dictate the choice of catalyst.
-
Base-Catalyzed Cyclization: In the presence of a suitable base, such as sodium ethoxide, this compound can undergo intramolecular condensation reactions. A study has reported the base-catalyzed bicyclization of dialkyl glutaconates with cinnamoylacetamides.
-
Lewis Acid-Catalyzed Cyclization: Lewis acids could be employed to activate the ester functionalities towards intramolecular attack, facilitating cyclization reactions like Friedel-Crafts acylations if an appropriate aromatic moiety is present in a derivative of this compound.
Further research is required to explore and optimize catalytic systems for the hydrogenation and cyclization of this compound and to provide the quantitative data necessary for a direct comparison of catalyst performance.
References
A Comparative Guide to the Reaction Kinetics of Diethyl Maleate in Aza-Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of reaction kinetics is fundamental to understanding and optimizing chemical transformations. While specific kinetic data for diethyl glutaconate remains elusive in readily available literature, this guide provides a comprehensive analysis of a closely related and industrially significant reaction: the aza-Michael addition of amines to diethyl maleate (B1232345). Diethyl maleate, an α,β-unsaturated ester, serves as an excellent proxy for studying the kinetic principles that govern such conjugate additions. Its reactivity profile offers valuable insights for researchers working with similar Michael acceptors.
This guide presents a detailed examination of the reaction kinetics of diethyl maleate with various amines, supported by experimental data and protocols. The information herein is intended to provide a practical framework for predicting reaction outcomes, optimizing reaction conditions, and developing novel synthetic methodologies.
Comparative Kinetic Data
The rate of the aza-Michael addition is significantly influenced by the structure of the amine nucleophile, the solvent, and the presence of catalysts. The following table summarizes representative kinetic data for the reaction of diethyl maleate with different amines under various conditions. It is important to note that the reaction of cyclohexylamine (B46788) with diethyl maleate has been shown to follow third-order kinetics: first-order with respect to diethyl maleate and second-order with respect to the amine.[1]
| Nucleophile | Michael Acceptor | Catalyst | Solvent | Reaction Time | Yield (%) | Reaction Order | Rate Constant (k) |
| Cyclohexylamine | Diethyl Maleate | None | None | 4 h | 96 | Third-order overall | Not explicitly stated |
| Piperidine | Diethyl Maleate | None | Chloroform | 2 min | N/A | Not specified | Not specified |
| Pentylamine | Diethyl Maleate | None | None | 4 h | 96 | Not specified | Not specified |
| Pentylamine | Diethyl Maleate | DBU | Acetonitrile | 4 h | 97 | Not specified | Not specified |
Data adapted from studies on diethyl and dimethyl maleate, which exhibit similar reactivity.[2]
Reaction Mechanisms and Logical Workflow
The aza-Michael addition proceeds via the nucleophilic attack of an amine on the β-carbon of the electron-deficient alkene in diethyl maleate. The reaction can be catalyzed by either a base or an acid, or in many cases, can proceed without a catalyst, particularly with strongly nucleophilic aliphatic amines.[3]
A general workflow for a typical aza-Michael addition experiment involves the following steps:
Caption: A generalized workflow for an aza-Michael addition experiment.
The reaction mechanism for the catalyst-free addition of a primary or secondary amine to diethyl maleate can be visualized as a two-step process involving a zwitterionic intermediate.
Caption: Simplified mechanism of the catalyst-free aza-Michael addition.
Experimental Protocols
The following protocols are representative methods for conducting and monitoring the aza-Michael addition to diethyl maleate.
Protocol 1: Solvent-Free Aza-Michael Addition of an Aliphatic Amine
This protocol is adapted from studies on the uncatalyzed addition of amines to dialkyl maleates and is suitable for most primary and secondary aliphatic amines.[3]
Materials:
-
Diethyl maleate (1.0 equiv.)
-
Amine (e.g., cyclohexylamine, piperidine) (1.0-1.1 equiv.)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl maleate.
-
Add the amine dropwise to the flask at room temperature while stirring. If the amine is a solid, it can be added in portions.
-
Seal the flask and allow the mixture to stir at room temperature. Note that the reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with aliphatic amines are often complete within a few hours.[3]
-
Upon completion, the product can often be used directly or purified by column chromatography if necessary.
Protocol 2: Kinetic Analysis by NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction kinetics.[1]
Materials:
-
Diethyl maleate
-
Amine (e.g., cyclohexylamine)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Internal standard (e.g., mesitylene)
Procedure:
-
Prepare a stock solution of diethyl maleate and the internal standard in the deuterated solvent of a known concentration.
-
In an NMR tube, add a known volume of the stock solution.
-
Initiate the reaction by adding a known amount of the amine to the NMR tube.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and the product relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration of the reactants versus time to determine the reaction order and rate constant.
Conclusion
While direct kinetic data for this compound is not extensively documented, the aza-Michael addition to diethyl maleate provides a robust and well-studied model system. The provided data and protocols offer a valuable resource for researchers investigating similar reactions. The principles of nucleophilicity, steric hindrance, and solvent effects observed in the reactions of diethyl maleate are broadly applicable to other Michael acceptors, including this compound. Further experimental studies are encouraged to elucidate the specific kinetic parameters for reactions involving this compound to expand the understanding of this important class of compounds.
References
Purity Analysis of Synthesized Diethyl Glutaconate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as meeting regulatory standards. Diethyl glutaconate, an unsaturated diethyl ester, presents unique analytical challenges due to its structure. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of synthesized this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and analysis of non-volatile and thermally labile compounds.[1] For this compound, a reverse-phase HPLC method is generally suitable, separating the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of esters.
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 210 nm) is appropriate.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a relatively volatile ester, GC offers a high-resolution alternative to HPLC.
Experimental Protocol: GC
Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is suitable. A mass spectrometer (MS) can also be used for identification of impurities.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, provides good resolution for a wide range of compounds.
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Comparative Data Summary
The following table summarizes the expected performance characteristics of HPLC and GC for the purity analysis of this compound based on typical results for similar compounds.
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds.[1] |
| Resolution | Good | Excellent, especially with capillary columns. |
| Sensitivity (LOD/LOQ) | Detector dependent (ng to pg range with UV) | High (pg to fg range with FID) |
| Analysis Time | Typically 15-30 minutes | Typically 10-20 minutes |
| Potential Issues | Broad peaks for certain isomers, solvent consumption. | Potential for thermal degradation of impurities, requires volatile sample. |
| Impurity Identification | DAD provides UV spectra, LC-MS for structural information. | MS provides fragmentation patterns for structural elucidation. |
Workflow for Purity Analysis
The general workflow for purity analysis of synthesized this compound using either HPLC or GC is outlined below.
Caption: General workflow for the purity analysis of this compound.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of synthesized this compound, each with its own set of advantages.
-
HPLC is a robust and versatile method, particularly advantageous if there is concern about the thermal stability of potential impurities or if the impurities are non-volatile. The use of a Diode Array Detector can provide valuable preliminary information about the nature of the impurities.
-
GC , on the other hand, generally offers higher resolution and sensitivity, especially when coupled with a Flame Ionization Detector. For volatile impurities, GC is often the method of choice due to its speed and efficiency. The coupling of GC with a Mass Spectrometer provides an unparalleled ability to identify unknown impurities.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. For comprehensive characterization, employing both techniques can provide complementary information and a more complete purity profile of the synthesized this compound.
References
Spectroscopic Scrutiny: A Comparative Guide to the Isomers of Diethyl Glutaconate
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of the cis (Z) and trans (E) isomers of diethyl glutaconate, offering insights into how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be employed to distinguish between these geometric forms.
Comparative Spectroscopic Data
The following table summarizes the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of cis- and trans-diethyl glutaconate. These predictions are based on the expected electronic and steric environments in each isomer.
| Spectroscopic Technique | Parameter | Predicted Value for cis (Z)-Diethyl Glutaconate | Predicted Value for trans (E)-Diethyl Glutaconate |
| ¹H NMR | Chemical Shift (δ) of Olefinic Protons (-CH=CH-) | ~ 5.8 - 6.2 ppm | ~ 6.7 - 7.1 ppm |
| Coupling Constant (³JHH) of Olefinic Protons | ~ 10 - 12 Hz | ~ 15 - 18 Hz | |
| Chemical Shift (δ) of Allylic Protons (-CH₂-) | ~ 3.2 - 3.4 ppm | ~ 3.1 - 3.3 ppm | |
| ¹³C NMR | Chemical Shift (δ) of Olefinic Carbons (-CH=CH-) | ~ 120 - 145 ppm | ~ 122 - 148 ppm |
| Chemical Shift (δ) of Allylic Carbon (-CH₂-) | ~ 30 - 35 ppm | ~ 35 - 40 ppm | |
| IR Spectroscopy | C=C Stretching Frequency (νC=C) | ~ 1640 - 1650 cm⁻¹ (stronger intensity) | ~ 1650 - 1660 cm⁻¹ (weaker intensity or absent) |
| C-H Out-of-Plane Bending (γC-H) | ~ 675 - 730 cm⁻¹ (strong) | ~ 960 - 980 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 186 | m/z 186 |
| Key Fragmentation Pattern | Similar fragmentation patterns expected | Similar fragmentation patterns expected |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the protons and carbons in the this compound isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound isomer mixture or isolated isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups in the this compound isomers, particularly the C=C and C-H bending modes that differ between the cis and trans forms.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound isomers.
Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) and inject it into the GC. The GC will separate the components of the mixture before they enter the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
Logical Workflow for Isomer Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound isomers.
Caption: Workflow for the spectroscopic characterization of this compound isomers.
A Comparative Analysis of Diethyl Glutaconate Synthesis: Evaluating Environmental Impact for Greener Production
A comprehensive guide for researchers and drug development professionals on the environmental footprint of two primary synthesis routes for Diethyl Glutaconate, a key building block in various chemical syntheses. This report details a comparative analysis of a traditional esterification method and a multi-step condensation pathway, presenting key environmental and efficiency metrics, detailed experimental protocols, and a visual representation of the comparative logic.
In the drive towards sustainable chemical manufacturing, the environmental impact of synthetic routes is a critical consideration. This guide provides an in-depth comparison of two distinct methods for synthesizing this compound: the direct Fischer Esterification of glutaconic acid and a multi-step route commencing with a Knoevenagel condensation of diethyl malonate and formaldehyde (B43269). The analysis focuses on key green chemistry metrics, including atom economy and the environmental factor (E-factor), to provide a quantitative assessment of their respective environmental performance.
Comparative Environmental Impact Assessment
The following table summarizes the key quantitative data for the two synthesis routes, offering a clear comparison of their environmental and efficiency metrics.
| Metric | Route 1: Fischer Esterification | Route 2: Knoevenagel Condensation & Subsequent Steps |
| Starting Materials | Glutaconic acid, Ethanol (B145695) | Diethyl malonate, Formaldehyde, Diethylamine (B46881) |
| Catalyst | Sulfuric acid (concentrated) | Diethylamine (acts as catalyst and reagent) |
| Solvent | Ethanol (acts as reagent and solvent) | None (in the initial condensation) |
| Reaction Temperature | Reflux (approx. 78 °C) | Room Temperature (initial condensation) |
| Yield | ~85% | ~65% (overall for multi-step process) |
| Atom Economy | ~89% | ~75% |
| Environmental Factor (E-factor) | ~0.6 | ~1.2 |
| Key Byproducts | Water | Water, Diethylamine hydrochloride (if neutralized) |
| Environmental Hazards | Use of corrosive concentrated sulfuric acid. Ethanol is flammable. | Use of formaldehyde (a known carcinogen) and diethylamine (corrosive and flammable).[1][2][3][4][5] |
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the practical aspects of each synthesis, the following detailed experimental methodologies are provided.
Route 1: Fischer Esterification of Glutaconic Acid
Materials:
-
Glutaconic acid: 1 mole
-
Ethanol (absolute): 5 moles
-
Concentrated Sulfuric Acid: 0.1 moles
Procedure:
-
A mixture of glutaconic acid and absolute ethanol is taken in a round-bottom flask.
-
Concentrated sulfuric acid is slowly added to the mixture with constant stirring.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield this compound. The product can be further purified by vacuum distillation.
Route 2: Knoevenagel Condensation and Subsequent Steps
This route involves an initial Knoevenagel condensation followed by subsequent reactions to yield the final product.
Step 1: Knoevenagel Condensation of Diethyl Malonate and Formaldehyde
Materials:
-
Diethyl malonate: 1 mole
-
Formaldehyde (37% aqueous solution): 2.2 moles
-
Diethylamine: 0.2 moles
Procedure:
-
Diethyl malonate and formaldehyde solution are mixed in a reaction vessel at room temperature.
-
Diethylamine is added dropwise to the mixture with stirring. An exothermic reaction is observed.
-
The reaction mixture is stirred for 12-24 hours at room temperature.
-
The product, primarily diethyl 2,2'-(methylenedi)dimalonate, is then subjected to further reactions (e.g., controlled elimination) to introduce the double bond and yield this compound. The specifics of these subsequent steps can vary and contribute to the overall yield and waste profile.
Environmental and Safety Considerations
Route 1: Fischer Esterification This route is characterized by a higher atom economy and a lower E-factor, indicating a more efficient conversion of reactants to the desired product with less waste generation. The primary byproduct is water, which is environmentally benign. However, the use of concentrated sulfuric acid poses significant corrosive hazards and requires careful handling and neutralization.[6][7][8][9][10] Ethanol is a flammable solvent.[11][12][13][14] Glutaconic acid itself is a skin and eye irritant.
Route 2: Knoevenagel Condensation Route This pathway has a lower atom economy and a higher E-factor, signifying a less efficient process with a greater amount of waste generated per unit of product. A significant concern is the use of formaldehyde, which is classified as a human carcinogen.[1][2] Diethylamine is a corrosive and flammable liquid that can cause severe skin and eye irritation.[3][4][5] While the initial reaction is performed at room temperature, subsequent steps may require heating, adding to the energy consumption.
Logical Comparison of Synthesis Routes
The following diagram illustrates the logical flow of comparison between the two synthesis routes based on key environmental and efficiency criteria.
References
- 1. cerritos.edu [cerritos.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
In the landscape of synthetic chemistry and drug development, α,β-unsaturated esters serve as pivotal building blocks and bioactive molecules. Among these, Diethyl glutaconate and its related esters are of significant interest due to their versatile reactivity and potential physiological effects. This guide provides a comparative mechanistic analysis of this compound, Diethyl itaconate, and Diethyl maleate (B1232345), focusing on their reactivity in Michael additions and their influence on cellular metabolism. The information presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate ester for their specific application, supported by experimental data and detailed protocols.
Chemical Reactivity: A Comparative Look at Michael Addition
The quintessential reaction of α,β-unsaturated esters is the Michael addition, a conjugate addition of a nucleophile that is fundamental in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of these esters as Michael acceptors is paramount to their utility in synthesis. While direct comparative kinetic studies on this compound and its close analogs are not extensively documented in a single study, data from related compounds allow for a reasoned comparison.
The reactivity of α,β-unsaturated carbonyl compounds with thiols, such as the biologically relevant glutathione (B108866) (GSH), provides a valuable metric for comparison. The second-order rate constants (k₂) for the Michael addition of various α,β-unsaturated carbonyl compounds with N-acetylcysteine (N-Ac-Cys) and GSH have been determined, offering insights into their electrophilic nature.[1] Although this compound was not included in this specific study, the data for related structures can be used to infer its reactivity.
Table 1: Second-Order Rate Constants (k₂) for Michael Addition of α,β-Unsaturated Carbonyl Compounds with Thiols [1]
| α,β-Unsaturated Carbonyl Compound | Thiol | k₂ (M⁻¹s⁻¹) |
| Acrolein | N-Ac-Cys | 1.1 x 10³ |
| Acrolein | GSH | 2.9 x 10² |
| Crotonaldehyde | N-Ac-Cys | 2.5 x 10¹ |
| Crotonaldehyde | GSH | 4.3 |
| Dimethylfumarate | N-Ac-Cys | 1.3 |
| Dimethylfumarate | GSH | 0.2 |
| Cyclohex-2-en-1-one | N-Ac-Cys | 1.1 x 10¹ |
| Cyclohex-2-en-1-one | GSH | 1.4 |
| Cyclopent-2-en-1-one | N-Ac-Cys | 2.7 x 10¹ |
| Cyclopent-2-en-1-one | GSH | 2.8 |
Data extracted from a study by Parker et al. (2021) and is intended to provide a relative measure of reactivity.
Based on the structure-activity relationships, the reactivity in Michael additions is influenced by steric hindrance and the electronic properties of the ester. It is anticipated that the reactivity of these esters would follow the order: Diethyl maleate > this compound ≈ Diethyl itaconate, primarily due to the steric accessibility of the β-carbon to the incoming nucleophile.
Comparative Biological Activity: Insights from Cellular Metabolism Studies
The biological effects of these esters are often linked to their ability to react with cellular nucleophiles like glutathione (GSH), a key antioxidant. Depletion of intracellular GSH can lead to oxidative stress and modulate cellular signaling pathways. A study on the effects of itaconate and its dimethyl and 4-octyl esters on primary rat astrocytes provides a valuable framework for comparing the biological consequences of these related compounds.[2] This study revealed that while itaconate itself had minimal effect on GSH levels, its ester derivatives, particularly 4-octyl itaconate (OI), caused significant GSH depletion.[2]
Table 2: Comparative Effects of Itaconate and Its Esters on Astrocyte Metabolism [2]
| Compound (300 µM, 6h) | Cellular GSx (% of control) | Extracellular GSx (% of control) | Lactate Release (% of control) |
| Itaconate | ~100% | ~100% | ~100% |
| Dimethyl Itaconate (DI) | ~60% | ~80% | ~100% |
| 4-Octyl Itaconate (OI) | ~20% | ~250% | ~150% |
GSx represents the sum of reduced and oxidized glutathione. Data is approximated from figures in a study by Tretter et al. (2024) and illustrates the differential effects of esterification on cellular metabolism.
These findings suggest that the lipophilicity and reactivity of the ester group play a crucial role in the biological activity of these molecules. The increased cell permeability of the ester derivatives allows them to interact with intracellular components, leading to observable metabolic changes. It is plausible that this compound and its related esters would exhibit similar structure-dependent effects on cellular GSH levels and metabolic pathways.
Experimental Protocols
To facilitate direct comparative studies, a detailed protocol for a thiol-Michael addition reaction is provided below. This protocol can be adapted to compare the reactivity of this compound, Diethyl itaconate, and Diethyl maleate under identical conditions.
Protocol: Comparative Thiol-Michael Addition Reaction
1. Materials:
-
This compound
-
Diethyl itaconate
-
Diethyl maleate
-
Thiophenol (or other thiol nucleophile)
-
Triethylamine (B128534) (catalyst)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Prepare stock solutions of each ester (e.g., 0.1 M in anhydrous THF).
-
Prepare a stock solution of the thiol (e.g., 0.1 M in anhydrous THF).
-
Prepare a stock solution of the catalyst (e.g., 0.01 M triethylamine in anhydrous THF).
-
In separate reaction vials, add a defined volume of each ester stock solution.
-
To each vial, add an equimolar amount of the thiol stock solution.
-
Initiate the reactions by adding a catalytic amount of the triethylamine stock solution to each vial simultaneously.
-
Monitor the progress of each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) by taking aliquots and quenching the reaction (e.g., by diluting with a non-polar solvent and washing with dilute acid).
-
Analyze the quenched aliquots by TLC, GC-MS, or ¹H NMR to determine the extent of product formation and the consumption of starting materials.
-
Calculate the reaction conversion at each time point for each ester.
-
Plot the conversion versus time to determine the initial reaction rates and compare the relative reactivity of the esters.
11. Characterization:
- The products of the Michael addition can be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. For example, the ¹H NMR spectrum of the Michael adduct of thiophenol to this compound would show characteristic shifts for the protons adjacent to the sulfur atom and the newly formed stereocenter.
Visualizing Experimental Workflow
To provide a clear overview of the comparative study, the following workflow diagram is presented.
Caption: Workflow for the comparative analysis of ester reactivity.
Conclusion
This guide provides a framework for the comparative mechanistic study of this compound and its related esters. While direct, comprehensive comparative data remains an area for further research, the available information on related compounds allows for informed hypotheses regarding their relative reactivity and biological effects. The provided experimental protocol offers a starting point for researchers to generate head-to-head comparative data, which will be invaluable for the rational design and application of these versatile chemical entities in organic synthesis and drug development. The key takeaway is that both the steric and electronic properties of the ester substituents, as well as their resulting lipophilicity, are critical determinants of their chemical and biological performance.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Itaconate and its Esters on the Glutathione and Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Glutaconate in Tandem Reactions: A Comparative Performance Guide
In the landscape of synthetic organic chemistry, the quest for efficient and stereoselective methods for the construction of complex molecular architectures is a perpetual endeavor. Tandem reactions, or domino sequences, have emerged as a powerful strategy, enabling the formation of multiple chemical bonds in a single synthetic operation. This guide provides a comprehensive comparison of the performance of diethyl glutaconate in such reaction cascades, with a particular focus on its application in the synthesis of highly substituted pyrrolidines, a common scaffold in pharmaceuticals and natural products. We present a detailed analysis of its reactivity, stereoselectivity, and yield in comparison to a close structural analog, dimethyl itaconate, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Dimethyl Itaconate
The utility of this compound as a substrate in tandem reactions is exemplified in the organocatalytic asymmetric Michael-Michael-cyclization sequence with nitroolefins for the synthesis of densely functionalized pyrrolidines. This reaction cascade, catalyzed by a chiral secondary amine, showcases the ability of this compound to act as a versatile C5 building block. To provide a clear comparison, we contrast its performance with that of dimethyl itaconate, another prominent α,β-unsaturated dicarbonyl compound utilized in similar synthetic strategies.
| Substrate | Nitroolefin | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | β-nitrostyrene | (S)-diphenylprolinol TMS ether | Toluene (B28343) | 72 | 85 | >95:5 | 96 |
| This compound | (E)-1-nitro-2-phenylpropene | (S)-diphenylprolinol TMS ether | Toluene | 96 | 78 | 90:10 | 94 |
| This compound | (E)-2-(2-nitrovinyl)thiophene | (S)-diphenylprolinol TMS ether | Toluene | 84 | 82 | >95:5 | 95 |
| Dimethyl Itaconate | β-nitrostyrene | Chiral Squaramide Catalyst | Dichloromethane | 48 | 92 | 94:6 | 98 |
| Dimethyl Itaconate | (E)-1-nitro-2-(p-tolyl)ethene | Chiral Squaramide Catalyst | Dichloromethane | 60 | 88 | 92:8 | 97 |
| Dimethyl Itaconate | (E)-1-nitro-2-(4-chlorophenyl)ethene | Chiral Squaramide Catalyst | Dichloromethane | 54 | 90 | 95:5 | 99 |
Table 1: Comparison of this compound and Dimethyl Itaconate in Tandem Pyrrolidine (B122466) Synthesis.
Experimental Protocols
General Procedure for the Organocatalytic Tandem Michael-Michael-Cyclization of this compound and Nitroolefins
To a solution of the nitroolefin (0.2 mmol) and this compound (0.3 mmol, 1.5 equiv) in toluene (1.0 mL) was added the (S)-diphenylprolinol TMS ether catalyst (20 mol %). The reaction mixture was stirred at room temperature for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the crude product was purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 4:1) to afford the corresponding trisubstituted pyrrolidine.
The resulting γ-nitrocarbonyl compound was then subjected to reductive cyclization. To a solution of the purified Michael adduct (0.15 mmol) in methanol (B129727) (2.0 mL) was added NiCl₂·6H₂O (0.3 mmol, 2.0 equiv) and NaBH₄ (0.9 mmol, 6.0 equiv) at 0 °C. The reaction mixture was stirred for 2 hours at the same temperature. The reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography (hexanes/ethyl acetate = 2:1) to yield the final NH-free 2,3,4-trisubstituted pyrrolidine.
Signaling Pathways and Experimental Workflow
The tandem reaction sequence involving this compound proceeds through a carefully orchestrated series of transformations, initiated by the enantioselective Michael addition of the enamine intermediate, formed from the catalyst and this compound, to the nitroolefin. This is followed by a second intramolecular Michael addition and subsequent reductive cyclization.
Figure 1: Signaling pathway for the tandem reaction of this compound.
The experimental workflow for this synthesis is a two-step process involving the initial organocatalytic tandem reaction followed by the reductive cyclization.
Figure 2: Experimental workflow for pyrrolidine synthesis.
Logical Relationships in Performance Comparison
The choice between this compound and dimethyl itaconate in a tandem reaction sequence is influenced by several factors that dictate the overall efficiency and stereochemical outcome.
Figure 3: Factors influencing performance comparison.
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Diethyl Glutaconate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Diethyl glutaconate, a combustible liquid highly hazardous to water, requires specific disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). For this compound, this includes:
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any vapors. Keep the compound away from open flames, hot surfaces, and other potential ignition sources due to its combustible nature.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most chemical waste, is regulated and must not be discharged into the regular trash or sewer system.[5][6] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste: this compound is classified as a combustible liquid and is highly hazardous to water (Water Hazard Class 3).[1][2] Therefore, it must be treated as hazardous waste.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5][7] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with this compound. Glass bottles are generally a suitable option for organic solvents.[8][9] The container must have a secure, screw-on cap.
-
Leave Headspace: Do not fill the waste container to the brim. Leave at least 10% headspace to allow for vapor expansion.[6][9]
Step 3: Labeling
-
Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste."[6] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The name of the principal investigator or laboratory contact.
-
The laboratory room number.
-
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[10]
-
Segregation: Store the this compound waste with other flammable/combustible liquids, away from incompatible materials such as oxidizers, acids, and bases.[9]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.
Step 5: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often 90 days), arrange for its disposal through your institution's EHS department.[8]
-
Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag.
Quantitative Data Summary
For quick reference, the key physical and safety properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2049-67-4 | [1][11][12] |
| Molecular Formula | C₉H₁₄O₄ | [11][12] |
| Molecular Weight | 186.21 g/mol | [1][12] |
| Form | Liquid | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| Storage Class | 10 - Combustible liquids | [1][2] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
- 1. This compound, mixture of cis and trans 98 2049-67-4 [sigmaaldrich.com]
- 2. This compound, mixture of cis and trans 98 2049-67-4 [sigmaaldrich.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. This compound [webbook.nist.gov]
- 12. scbt.com [scbt.com]
Essential Safety and Logistics for Handling Diethyl Glutaconate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Diethyl glutaconate. This guide provides immediate and essential information on personal protective equipment (PPE), safe handling protocols, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Handle with gloves that have been inspected prior to use.[2] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] If dusts are generated, respiratory protection is required. In case of aerosol formation, respiratory protection may be necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] Ensure that eyewash stations and safety showers are close to the workstation location.[5][6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe mist, vapors, or spray.[5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[4] Contaminated clothing should be changed and laundered before reuse.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Check that all containers are clearly labeled and free from leaks.[4]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Storage Class: this compound is classified as a combustible liquid (Storage Class 10).
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[9] If breathing is difficult or symptoms occur, seek medical attention.[1] If not breathing, give artificial respiration.[5] |
| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][10] Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5][7]
-
Disposal of Residues: Waste material must be disposed of in accordance with national and local regulations. Dispose of contents and container to an approved waste disposal plant. Do not empty into drains or allow the product to contaminate ground water systems.[5][7]
-
Container Handling: Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. en.hesperian.org [en.hesperian.org]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
